molecular formula C11H22O2 B1197341 Propyl octanoate CAS No. 624-13-5

Propyl octanoate

Cat. No.: B1197341
CAS No.: 624-13-5
M. Wt: 186.29 g/mol
InChI Key: IDHBLVYDNJDWNO-UHFFFAOYSA-N
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Description

Propyl octanoate is an octanoate ester resulting from the formal condensation of the carboxy group of octanoic acid (caprylic acid) with the hydroxy group of propan-1-ol. It has a role as a metabolite.
This compound has been reported in Glehnia littoralis and Bothriochloa bladhii with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl octanoate
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InChI

InChI=1S/C11H22O2/c1-3-5-6-7-8-9-11(12)13-10-4-2/h3-10H2,1-2H3
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InChI Key

IDHBLVYDNJDWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
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DSSTOX Substance ID

DTXSID9060782
Record name Propyl octanoate
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Molecular Weight

186.29 g/mol
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CAS No.

624-13-5
Record name Propyl octanoate
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Record name Propyl octanoate
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Record name Octanoic acid, propyl ester
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Record name Octanoic acid, propyl ester
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Record name Propyl octanoate
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Foundational & Exploratory

An In-depth Technical Guide to Propyl Octanoate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (also known as propyl caprylate) is an organic ester with the chemical formula C₁₁H₂₂O₂.[1] It is recognized for its characteristic fruity, coconut-like aroma and is found naturally in some fruits like apricots and as a metabolic byproduct of yeast fermentation in products like wine.[2] This volatile ester is utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3] Beyond its sensory applications, its chemical properties, particularly its solubility, make it a compound of interest for potential applications in pharmaceutical formulations and as a subject of study in microbial and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to propyl octanoate.

Chemical Structure

This compound is the ester formed from the condensation of octanoic acid and propan-1-ol.[4][5] The structure consists of an eight-carbon acyl chain (the octanoyl group) linked to a three-carbon propyl group through an ester functional group (-COO-).

dot graph Propyl_Octanoate_Structure { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];

// Atom nodes C1 [label="CH₃"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH₂"]; C8 [label="C", shape=none, margin=0]; O1 [label="O", shape=none, margin=0]; O2 [label="O", shape=none, margin=0]; C9 [label="CH₂"]; C10 [label="CH₂"]; C11 [label="CH₃"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];

// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- O1 [label="="]; C8 -- O2; O2 -- C9; C9 -- C10; C10 -- C11; } this compound Chemical Structure

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₁H₂₂O₂[1][6]
Molecular Weight 186.29 g/mol [1][4]
IUPAC Name This compound[1][4]
Synonyms Propyl caprylate, n-propyl octanoate[1][4]
CAS Number 624-13-5[1][4]
Melting Point -46.2 °C[6][7]
Boiling Point 225-226 °C[8]
Density 0.861 to 0.867 g/cm³ at 25 °C[8]
Appearance Colorless clear liquid[8]
Solubility in Water 10.87 mg/L at 25 °C (estimated)[8]
SMILES CCCCCCCC(=O)OCCC[1][4]
InChIKey IDHBLVYDNJDWNO-UHFFFAOYSA-N[1][4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory synthesis of this compound is through the Fischer esterification of octanoic acid with propanol, using a strong acid catalyst such as sulfuric acid.

Materials:

  • Octanoic acid

  • Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine octanoic acid and an excess of propanol.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.

  • Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 1-2 hours.

  • Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Add diethyl ether to dissolve the organic components and wash the mixture with water.

  • Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.

  • Brine Wash: Wash the organic layer with saturated sodium chloride solution to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be further purified by distillation.

// Nodes start [label="Start: Combine Octanoic Acid,\nPropanol, and H₂SO₄"]; reflux [label="Heat to Reflux\n(1-2 hours)"]; workup [label="Cool and Transfer to\nSeparatory Funnel"]; extraction [label="Extract with Diethyl Ether\nand Wash with Water"]; neutralization [label="Neutralize with Saturated\nNaHCO₃ Solution"]; brine_wash [label="Wash with Saturated\nNaCl (Brine)"]; drying [label="Dry Organic Layer with\nAnhydrous Na₂SO₄"]; solvent_removal [label="Filter and Remove Solvent\n(Rotary Evaporation)"]; purification [label="Purify by Distillation"]; end_product [label="End Product:\nPure this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> reflux; reflux -> workup; workup -> extraction; extraction -> neutralization; neutralization -> brine_wash; brine_wash -> drying; drying -> solvent_removal; solvent_removal -> purification; purification -> end_product; } Fischer Esterification Workflow

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: Splitless injection of a 1 µL sample.

  • Oven Temperature Program: An initial temperature of 50°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or dichloromethane.

  • Create a series of calibration standards by diluting the stock solution to known concentrations.

  • For unknown samples, dissolve a known weight of the sample in the solvent.

Procedure:

  • Inject the calibration standards into the GC-MS to establish a calibration curve.

  • Inject the prepared sample solution.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

// Nodes sample_prep [label="Sample Preparation:\nDissolve in Solvent"]; calibration [label="Prepare Calibration\nStandards"]; gc_injection [label="Inject Sample into GC"]; separation [label="Separation on\nCapillary Column"]; ms_detection [label="Detection by Mass\nSpectrometer (EI, 70 eV)"]; data_analysis [label="Data Analysis:\nIdentify by Retention Time\nand Mass Spectrum"]; quantification [label="Quantify using\nCalibration Curve"]; result [label="Result: Concentration\nof this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges sample_prep -> gc_injection; calibration -> gc_injection; gc_injection -> separation; separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> quantification; quantification -> result; } GC-MS Analysis Workflow

Chemical Reactions

This compound undergoes typical reactions of an ester.

  • Hydrolysis: In the presence of an acid or a base, this compound can be hydrolyzed back to octanoic acid and propanol.

  • Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester and propanol.

  • Decomposition: At high temperatures, it can decompose into smaller molecules.

Applications

The primary applications of this compound stem from its pleasant aroma and flavor profile.

  • Food and Beverage Industry: Used as a flavoring agent to impart fruity and coconut-like notes.[3]

  • Fragrance Industry: Incorporated into perfumes, cosmetics, lotions, and hair care products for its scent.[3]

  • Pharmaceutical Research: Investigated for its potential use in drug formulations due to its solubility characteristics.

  • Biotechnology and Microbial Studies: Its role in the metabolic processes of microorganisms like yeast is a subject of research.[1] It has also been identified as a potential biomarker for the consumption of certain foods.[1]

Conclusion

This compound is a well-characterized ester with a range of applications, primarily in the flavor and fragrance industries. Its synthesis is straightforward, and its analysis can be readily achieved using standard analytical techniques. For researchers and professionals in drug development, its properties as a solvent and its biological origins may present further opportunities for investigation and application. This guide provides the foundational technical information necessary for working with this versatile compound.

References

Propyl Octanoate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 624-13-5

Synonyms: Propyl caprylate, n-Propyl n-octanoate, Octanoic acid propyl ester

This technical guide provides an in-depth overview of propyl octanoate (B1194180), a fatty acid ester with applications in the flavor, fragrance, and pharmaceutical industries. For researchers and professionals in drug development, understanding its physicochemical properties, synthesis, purification, and potential biological interactions is crucial for its effective application.[1][2]

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for propyl octanoate is presented in the tables below, facilitating easy comparison of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₂₂O₂
Molecular Weight186.29 g/mol
Melting Point-46.2°C
Boiling Point225-226°C
Density0.8659-0.8670 g/mL at 25°C
Refractive Index1.4190-1.4230 at 20°C
Flash Point87.9°C
logP4.35

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR (400 MHz, CDCl₃) δ (ppm): 4.01 (t, 2H), 2.27 (t, 2H), 1.65 (m, 2H), 1.29 (m, 8H), 0.94 (t, 3H), 0.88 (t, 3H)[3]
¹³C NMR (100.40 MHz, CDCl₃) δ (ppm): 174.01, 65.84, 34.44, 31.70, 29.16, 28.96, 25.07, 22.62, 22.06, 14.06, 10.41[3]
Mass Spectrometry (EI) Major fragments (m/z): 61, 43, 41, 145, 127[3]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis: Fischer Esterification

This compound is commonly synthesized via Fischer esterification of octanoic acid and propanol (B110389) using an acid catalyst.[1]

Materials:

  • Octanoic acid

  • n-Propanol

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

  • Toluene (B28343) (for azeotropic removal of water)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask, add octanoic acid and an excess of n-propanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene (if used) or excess propanol.

  • Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature.

Purification: Work-up and Vacuum Distillation

The crude this compound is purified to remove unreacted starting materials and the acid catalyst.

Work-up Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst. Vent the separatory funnel frequently to release the pressure from CO₂ evolution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter to remove the drying agent.

  • Remove the excess propanol and any solvent using a rotary evaporator.

Vacuum Distillation:

  • Assemble a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Apply a vacuum and gently heat the flask.

  • Collect the fraction that distills at the appropriate temperature and pressure for this compound.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for assessing the purity and confirming the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating fatty acid esters (e.g., DB-5ms).

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium

  • MS Ionization: Electron Impact (EI) at 70 eV

  • MS Scan Range: 40-400 m/z

Potential Signaling Pathways

While direct research on the specific signaling pathways of this compound is limited, its structural similarity to other fatty acid esters suggests potential interactions with G protein-coupled receptors (GPCRs) that are known to be activated by fatty acids, such as GPR120 and GPR40.[4][5] These receptors are involved in various physiological processes, including inflammation and metabolism.[4][5]

A hypothetical signaling pathway for this compound, based on the known mechanisms of similar fatty acid esters, is proposed below. Activation of GPR120 can lead to downstream signaling cascades that modulate cellular responses.

GPR120_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Propyl_Octanoate This compound GPR120 GPR120 Propyl_Octanoate->GPR120 Binds to G_Protein G Protein (Gq/11) GPR120->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., anti-inflammatory effects) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Hypothetical GPR120 signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of this compound.

Propyl_Octanoate_Workflow Start Start Synthesis Fischer Esterification: Octanoic Acid + Propanol Start->Synthesis Workup Work-up: Neutralization & Washing Synthesis->Workup Drying Drying over Na₂SO₄ Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Vacuum Distillation Solvent_Removal->Purification Analysis Analysis: GC-MS, NMR Purification->Analysis Pure_Product Pure this compound Analysis->Pure_Product

Caption: Experimental workflow for this compound.

References

The Natural Occurrence of Propyl Octanoate in Fruits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of propyl octanoate (B1194180), an important flavor ester, in various fruits. It consolidates quantitative data, details common experimental methodologies for its detection and quantification, and illustrates the biosynthetic pathway responsible for its formation in plants. This information is valuable for researchers in food science, biotechnology, and professionals involved in the development of flavor and fragrance compounds.

Quantitative Data on Propyl Octanoate in Fruits

This compound has been identified as a volatile component in several fruits, contributing to their characteristic aroma profiles. While its presence is noted in various species, quantitative data remains limited in the scientific literature. The following table summarizes the available quantitative information for this compound in fruits.

Fruit SpeciesCultivar/VarietyFruit PartConcentration (µg/kg Fresh Weight)Reference
Apple (Malus domestica)40 Cultivars (Range)Peel0–83.56[1]
Apricot (Prunus armeniaca)Not specifiedFruitPresence reported, not quantified[2]
Ceriman (Monstera deliciosa)Not specifiedFruitPresence reported, not quantified[2]

Note: While several studies have analyzed the volatile compounds in apricot and Monstera deliciosa, specific quantitative data for this compound was not found. One study on Monstera deliciosa identified propyl butanoate as a predominant volatile organic metabolite[3][4].

Experimental Protocols for the Determination of this compound

The analysis of volatile esters like this compound in fruits is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS). Headspace solid-phase microextraction (HS-SPME) is a common sample preparation technique that is solvent-free, sensitive, and efficient for extracting volatile and semi-volatile compounds from the fruit matrix.

Key Experiment: HS-SPME-GC-MS Analysis of Volatile Fruit Compounds

1. Sample Preparation (HS-SPME)

  • Fruit Homogenization: A representative sample of the fruit (e.g., peel, pulp) is homogenized, often under cryogenic conditions (e.g., in liquid nitrogen) to prevent the loss of volatile compounds.

  • Sample Incubation: A precise amount of the homogenized sample (e.g., 1-5 g) is placed in a sealed headspace vial. To enhance the release of volatiles, a salt solution (e.g., saturated NaCl) may be added to increase the ionic strength of the sample matrix.

  • Volatile Extraction: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30-60 minutes) to allow volatile compounds to partition into the headspace.

  • SPME Fiber Exposure: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 15-60 minutes) to adsorb the volatile analytes.

2. Gas Chromatography (GC) Analysis

  • Desorption: The SPME fiber is withdrawn from the sample vial and immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250 °C), where the adsorbed volatile compounds are thermally desorbed.

  • Separation: The desorbed compounds are separated on a capillary column (e.g., HP-5MS, DB-WAX). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 40°C, hold for a few minutes, and then increase at a rate of 5-10°C/min to a final temperature of 250°C.

  • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

3. Mass Spectrometry (MS) Detection

  • Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

  • Detection and Identification: A detector records the abundance of each ion. The resulting mass spectrum is compared to a spectral library (e.g., NIST, Wiley) for compound identification. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Biosynthesis of this compound in Fruits

The formation of esters in fruits is a crucial step in the development of their characteristic aromas. This process is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) molecule to an alcohol.

The biosynthesis of this compound specifically involves the reaction of propanol (B110389) with octanoyl-CoA. The availability of these precursor molecules is a key factor in determining the final concentration of this compound in the fruit.

Biosynthesis_of_Propyl_Octanoate Biosynthesis of this compound in Fruits cluster_precursors Precursor Pools Fatty Acid Metabolism Fatty Acid Metabolism Amino Acid Metabolism Amino Acid Metabolism Propanol Propanol Amino Acid Metabolism->Propanol AAT Alcohol Acyltransferase (AAT) Propanol->AAT Alcohol Substrate This compound This compound AAT->this compound Esterification Octanoyl-CoA Octanoyl-CoA Octanoyl-CoA->AAT Acyl-CoA Substrate

References

An In-depth Technical Guide to the Synthesis of Propyl Octanoate from Octanoic Acid and Propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of propyl octanoate (B1194180), an ester with applications in the flavor, fragrance, and pharmaceutical industries. The document details the prevalent synthesis methodologies, including Fischer esterification, enzymatic catalysis, and transesterification, with a focus on providing actionable experimental protocols and comparative data.

Core Synthesis Methodologies

The synthesis of propyl octanoate from octanoic acid and propanol (B110389) is most commonly achieved through Fischer esterification. However, enzymatic and other catalytic methods offer alternative routes with distinct advantages in terms of sustainability and reaction conditions.

Fischer Esterification

Fischer esterification is a widely used acid-catalyzed esterification method. The reaction involves the condensation of a carboxylic acid (octanoic acid) and an alcohol (propanol) in the presence of a strong acid catalyst, typically sulfuric acid. The reaction is reversible and driven to completion by removing the water byproduct, often through azeotropic distillation with a Dean-Stark apparatus, or by using an excess of one of the reactants.[1][2]

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly employed as biocatalysts. These reactions are typically performed under milder conditions, reducing the risk of side reactions and thermal degradation. The enzyme's reusability is a key advantage, although the initial cost of the biocatalyst can be higher.

Transesterification

Transesterification is another route to this compound, involving the reaction of an ester (e.g., methyl or ethyl octanoate) with propanol in the presence of a catalyst. This method can be advantageous when the starting ester is more readily available or economical than octanoic acid. Both acid and base catalysts can be employed.[3][4]

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize key quantitative data for the different synthesis methods of this compound, providing a basis for methodological selection based on desired yield, reaction time, and other critical parameters.

Parameter Fischer Esterification Enzymatic Synthesis Transesterification
Catalyst Sulfuric Acid (H₂SO₄)Candida antarctica Lipase B (CALB)Titanium (IV) Isopropoxide
Typical Yield (%) 70 - 85[3]Up to 94 (conversion)[5]High (qualitative)[4]
Reaction Time (h) 1 - 24[3]24 - 48[6]Not specified
Temperature (°C) 80 - 120[3]40 - 60[7]100 - 120[7]
Molar Ratio (Acid:Alcohol) 1:1.5[4]1:4 (Thymol:Acid)[5]1:1.5 (Ester:Alcohol)[7]
Catalyst Loading ~5 drops (catalytic)[4]5-10% by weight of substrates[7]1-2 mol%[7]

Table 1: Comparison of Key Synthesis Parameters for this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via Fischer esterification and enzymatic catalysis.

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is adapted from a standard Fischer esterification procedure.[4][7]

Materials:

  • Octanoic acid (0.5 mol, 72.1 g)

  • 1-Propanol (B7761284) (0.75 mol, 45.1 g)

  • Concentrated Sulfuric Acid (96%, ~0.2 mL, ~5 drops)

  • Toluene or Isohexanes (as azeotropic solvent, ~30 mL)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • 250 mL Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add octanoic acid (0.5 mol), 1-propanol (0.75 mol), and the azeotropic solvent (~30 mL).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (~5 drops) to the reaction mixture.

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to a gentle reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reflux for approximately 2 hours, or until no more water is collected in the trap.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer twice with 100 mL of cold water to remove excess propanol and some of the sulfuric acid.

    • Wash twice with 100 mL of 5% sodium bicarbonate solution to neutralize the remaining acid catalyst. Be cautious of gas evolution (CO₂).

    • Wash twice with 100 mL of brine to remove any remaining water-soluble impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the azeotropic solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation. The boiling point of this compound is approximately 226 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent decomposition.[4][8] A typical vacuum distillation might be performed at 71-73 °C under a vacuum from a two-stage rotary oil pump.[4]

Expected Yield: 85% (approximately 79.0 g for a 0.5 mol scale reaction).[4]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol is based on general procedures for lipase-catalyzed esterification.[7]

Materials:

  • Octanoic acid (1.0 mol)

  • 1-Propanol (1.0 mol)

  • Immobilized Candida antarctica lipase B (Novozym® 435, 5-10% by weight of total substrates)

  • n-Hexane (optional, as solvent)

Equipment:

  • Temperature-controlled orbital shaker

  • Reaction vessel (e.g., screw-capped flask)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine octanoic acid (1.0 mol) and 1-propanol (1.0 mol). The reaction can be run solvent-free or in a minimal amount of n-hexane.

  • Enzyme Addition: Add the immobilized lipase (5-10% of the total weight of the acid and alcohol).

  • Incubation: Place the vessel in a temperature-controlled shaker set to 40-60 °C and agitate at approximately 200 rpm for 24-48 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by withdrawing small samples and analyzing them by gas chromatography (GC) to determine the conversion of octanoic acid.

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.

  • Purification: The liquid phase, containing the this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Mandatory Visualizations

Chemical Reaction Pathway

G Fischer Esterification of Octanoic Acid and Propanol octanoic_acid Octanoic Acid (C₈H₁₆O₂) propyl_octanoate This compound (C₁₁H₂₂O₂) octanoic_acid->propyl_octanoate water Water (H₂O) octanoic_acid->water catalyst H₂SO₄ (catalyst) propanol Propanol (C₃H₈O) propanol->propyl_octanoate propanol->water catalyst->propyl_octanoate +

Caption: Fischer Esterification Reaction Pathway.

Experimental Workflow

G Experimental Workflow for this compound Synthesis start Start reactants 1. Combine Reactants (Octanoic Acid, Propanol, Solvent) start->reactants catalyst 2. Add Catalyst (e.g., H₂SO₄) reactants->catalyst reflux 3. Reflux with Dean-Stark Trap (Remove Water) catalyst->reflux cool 4. Cool Reaction Mixture reflux->cool wash 5. Work-up & Washing (H₂O, NaHCO₃, Brine) cool->wash dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) wash->dry filter 7. Filter Drying Agent dry->filter evaporate 8. Solvent Removal (Rotary Evaporation) filter->evaporate distill 9. Vacuum Distillation evaporate->distill product Pure this compound distill->product

Caption: Synthesis and Purification Workflow.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound, with a focus on Fischer esterification and enzymatic methods. The provided data and protocols offer a solid foundation for researchers and professionals in the field to select and implement the most suitable synthesis strategy for their specific needs, balancing factors such as yield, reaction conditions, and environmental impact. The visual representations of the reaction pathway and experimental workflow serve to further clarify the core concepts and procedures involved in the synthesis and purification of this important ester.

References

Propyl Octanoate: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (CH₃(CH₂)₆COOCH₂CH₂CH₃) is an ester recognized for its characteristic fruity aroma.[1] It is a member of the fatty acid esters class of organic compounds.[1][2] This document provides an in-depth overview of the core physical properties of propyl octanoate, offering valuable data for researchers, scientists, and professionals in drug development and other scientific fields. This compound is found naturally in some fruits and fermented beverages and is also synthesized for use as a flavoring and fragrance agent.[1]

Molecular and Chemical Data

This compound is systematically known as this compound, with common synonyms including n-propyl octanoate and propyl caprylate.[3][4]

Table 1: Molecular and Chemical Identifiers for this compound

IdentifierValueSource(s)
Molecular Formula C₁₁H₂₂O₂[3][5][6][7]
Molecular Weight 186.29 g/mol [3][5][6][7]
CAS Number 624-13-5[3][6][7]
InChI Key IDHBLVYDNJDWNO-UHFFFAOYSA-N[3][6]
SMILES CCCCCCCC(=O)OCCC[3]

Physicochemical Properties

The physical state of this compound at standard temperature and pressure is a colorless liquid.[7][8] A comprehensive summary of its key physicochemical properties is presented below.

Table 2: Summary of Key Physicochemical Properties of this compound

PropertyValueTemperature (°C)Pressure (mmHg)Source(s)
Density 0.861 - 0.880 g/mL20 - 25Ambient[3][4][7]
Boiling Point 225.0 - 226.4 °C-760[7][8]
Melting Point -46.2 °C-Ambient[2][8]
Refractive Index 1.4180 - 1.42620Ambient[3][7][8]
Vapor Pressure 0.09 mmHg25-[7]
Flash Point 87.78 - 87.9 °C--[7][8]
logP (o/w) 3.73 - 4.35225-[2][7]

Table 3: Solubility of this compound

SolventSolubilityTemperature (°C)Source(s)
Water 10.87 - 34 mg/L (practically insoluble)25[2][7][9]
Alcohol Soluble-[7]
Organic Solvents Soluble-[10]

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of liquid esters like this compound. These are based on standard laboratory methods and can be adapted for specific equipment and sample volumes.

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the Fischer esterification of octanoic acid and propan-1-ol, using an acid catalyst.[3][11][12][13][14][15][16]

  • Materials: Octanoic acid, propan-1-ol, concentrated sulfuric acid (catalyst), anhydrous sodium sulfate, 5% sodium bicarbonate solution, saturated sodium chloride solution, diethyl ether.

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus, glassware.

  • Procedure:

    • Combine equimolar amounts of octanoic acid and a slight excess of propan-1-ol in a round-bottom flask.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Set up the apparatus for reflux and heat the mixture for 1-2 hours.[12]

    • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride solution to remove unreacted acid and alcohol.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Purify the crude this compound by distillation.[11]

Fischer_Esterification octanoic_acid Octanoic Acid reflux Reflux octanoic_acid->reflux propanol Propan-1-ol propanol->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux workup Workup (Washing & Drying) reflux->workup Cooling distillation Distillation workup->distillation Purification propyl_octanoate This compound distillation->propyl_octanoate Final Product

Fischer Esterification of this compound.
Determination of Physical Properties

The following diagram outlines a general workflow for the experimental determination of the physical properties of a liquid sample like this compound.

Physical_Properties_Workflow start Pure Liquid Sample (this compound) density Density Measurement (Pycnometer/Hydrometer) start->density boiling_point Boiling Point Determination (Distillation/Micro Method) start->boiling_point refractive_index Refractive Index Measurement (Abbe Refractometer) start->refractive_index solubility Solubility Testing (Miscibility Tests) start->solubility spectroscopy Spectroscopic Analysis (NMR, MS, IR) start->spectroscopy data_analysis Data Analysis & Comparison with Literature Values density->data_analysis boiling_point->data_analysis refractive_index->data_analysis solubility->data_analysis spectroscopy->data_analysis report Technical Report data_analysis->report

General Experimental Workflow for Physical Property Determination.

4.2.1. Density Determination

  • Method: The density of liquid this compound can be accurately determined using a pycnometer or a graduated cylinder and a balance.[17][18][19][20]

  • Procedure (Graduated Cylinder):

    • Weigh a clean, dry graduated cylinder.

    • Add a known volume of this compound to the cylinder.

    • Reweigh the cylinder containing the liquid.

    • Calculate the density by dividing the mass of the liquid by its volume.

    • Ensure the temperature of the liquid is recorded as density is temperature-dependent.

4.2.2. Boiling Point Determination

  • Method: The boiling point can be determined by distillation or a micro boiling point method.[21][22][23][24][25][26]

  • Procedure (Micro Method):

    • Place a small amount of this compound in a small test tube.

    • Invert a capillary tube (sealed at one end) into the liquid.

    • Attach the test tube to a thermometer and heat it in a water or oil bath.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube.

4.2.3. Melting Point Determination

  • Method: As this compound is a liquid at room temperature, its melting point is determined by observing the freezing point. The OECD Test Guideline 102 provides several suitable methods.[1][4][8][27][28]

  • Procedure (Freezing Point):

    • Place a sample of this compound in a suitable container.

    • Slowly cool the sample while gently stirring and monitoring the temperature with a calibrated thermometer.

    • The freezing point is the temperature at which the liquid solidifies, which should remain constant during the phase transition.

4.2.4. Refractive Index Measurement

  • Method: The refractive index is measured using an Abbe refractometer.[29][30][31][32][33]

  • Procedure:

    • Calibrate the refractometer with a standard of known refractive index.

    • Place a few drops of this compound on the prism of the refractometer.

    • Close the prism and allow the temperature to equilibrate.

    • Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

    • Read the refractive index from the scale.

4.2.5. Solubility Determination

  • Method: The solubility of this compound in various solvents is determined by miscibility tests.[10][34][35][36][37][38]

  • Procedure:

    • Add a small amount of this compound to a test tube.

    • Add the solvent (e.g., water, ethanol) dropwise, shaking after each addition.

    • Observe whether the this compound dissolves to form a homogeneous solution or if two distinct layers remain, indicating insolubility.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular structure.[5][39][40][41] The chemical shifts and coupling constants are characteristic of the propyl and octanoyl moieties.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.[5][39][40][42] The molecular ion peak corresponds to its molecular weight, and characteristic fragments arise from the cleavage of the ester bond.

Safety Information

This compound is generally considered to have low toxicity, but appropriate safety precautions should always be taken in a laboratory setting.[9]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][9][43][44]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[2][9]

  • Hazards: May cause skin and eye irritation upon direct contact.[9] It is a combustible liquid.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[2][9]

References

Technical Guide: Molecular Properties of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl octanoate (B1194180) (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity aroma, finding applications as a flavoring and fragrance agent.[1] It is formed from the condensation of octanoic acid and propan-1-ol.[2][3] This document provides the fundamental molecular and chemical properties of propyl octanoate, presenting its molecular formula and weight in a clear, tabular format for easy reference.

Core Molecular Data

The fundamental quantitative attributes of this compound are its molecular formula and molecular weight. These values are crucial for stoichiometric calculations, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂PubChem[2], NIST[4], ChemBK[5]
Molecular Weight 186.29 g/mol PubChem[2], The Good Scents Company[6], ECHEMI[3]
Monoisotopic Mass 186.161979948 DaPubChem[2], Yeast Metabolome Database[7]
CAS Registry Number 624-13-5NIST[4], The Good Scents Company[6]

Chemical Structure and Identification

This compound is an aliphatic ester.[8] Its structure consists of an eight-carbon chain from octanoic acid linked to a three-carbon propyl group via an ester bond.[8]

Key Identifiers:

  • IUPAC Name: this compound[2][8]

  • Synonyms: Propyl caprylate, n-Propyl n-octanoate, Octanoic acid, propyl ester[2][4][7]

  • InChI Key: IDHBLVYDNJDWNO-UHFFFAOYSA-N[4][8]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in various scientific and industrial contexts.

PropertyValue
Appearance Colorless clear liquid
Melting Point -46.2 °C[3][5][7]
Boiling Point 226.4 °C[3]
Flash Point 87.78 °C (190.00 °F)[6]
Density ~0.86 g/cm³ at 25 °C[3][6]

Methodological Considerations

The determination of molecular weight and formula for a well-characterized compound like this compound is typically achieved through standard analytical techniques:

  • Mass Spectrometry (MS): This is the primary method for determining the exact mass and fragmentation pattern of a molecule, which confirms its elemental composition and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity and structure of the molecule.

  • Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, oxygen) in the compound, which is used to empirically derive the chemical formula.

Due to the routine and standardized nature of these analytical methods for small molecules, detailed experimental protocols are not provided here but can be found in standard analytical chemistry textbooks and pharmacopeial guidelines.

Logical Relationship of Properties

The relationship between the molecular formula and molecular weight is fundamental. The formula dictates the exact number of each type of atom, and the molecular weight is the sum of the atomic weights of all atoms in the molecule.

G Formula Molecular Formula (C₁₁H₂₂O₂) Atomic_Weights Sum of Atomic Weights (C, H, O) Formula->Atomic_Weights determines composition MW Molecular Weight (186.29 g/mol) Atomic_Weights->MW calculates

Relationship between Molecular Formula and Molecular Weight.

References

Propyl Octanoate as a Metabolite of Saccharomyces cerevisiae: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Propyl octanoate (B1194180) is a fatty acid ester produced by the yeast Saccharomyces cerevisiae during fermentation. As a volatile organic compound, it contributes to the complex aroma profile of fermented beverages, often imparting fruity and floral notes. This technical guide provides an in-depth exploration of the biosynthesis, physiological role, and analytical quantification of propyl octanoate in S. cerevisiae. We detail the enzymatic pathways and genetic determinants responsible for its formation, discuss the factors influencing its production, and provide comprehensive experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of microbiology, biotechnology, and drug development seeking a deeper understanding of yeast ester metabolism.

Biosynthesis of this compound

This compound is synthesized intracellularly through an esterification reaction catalyzed by O-acyltransferases. The synthesis requires two primary precursors: an alcohol (propan-1-ol) and an activated fatty acid (octanoyl-CoA).

  • Propan-1-ol: This higher alcohol is typically formed as a byproduct of amino acid metabolism, specifically from the catabolism of threonine or other related pathways.

  • Octanoyl-CoA: This medium-chain acyl-CoA is an intermediate in the fatty acid synthesis (FAS) pathway.

The condensation of these two substrates is catalyzed by enzymes with alcohol acetyltransferase or acyl-CoA:ethanol O-acyltransferase activity. In S. cerevisiae, several key genes have been identified that are involved in the synthesis of esters, including acetate (B1210297) esters and medium-chain fatty acid ethyl esters. While primarily studied for their role in producing other esters, these enzymes also contribute to the broader ester profile of the yeast.[1][2][3]

The key enzymes and their corresponding genes include:

  • Alcohol Acetyltransferases (AATs): Encoded by the ATF1 and ATF2 genes, these enzymes are primarily responsible for the production of acetate esters like ethyl acetate and isoamyl acetate.[1] However, they exhibit broad substrate specificity and can catalyze the formation of other esters.[1]

  • Acyl-CoA:Ethanol O-Acyltransferases (AEATs): Encoded by the EHT1 and EEB1 genes, these enzymes are primarily responsible for the synthesis of medium-chain fatty acid ethyl esters, such as ethyl hexanoate (B1226103) and ethyl octanoate.[4]

The availability of the precursors, octanoyl-CoA and propan-1-ol, is a critical limiting factor in the production of this compound.[3][4]

Propyl_Octanoate_Biosynthesis cluster_amino_acid Amino Acid Metabolism cluster_fatty_acid Fatty Acid Synthesis Threonine Threonine Propanol Propan-1-ol Threonine->Propanol Catabolism Esterification Esterification (AATs/AEATs) Propanol->Esterification AcetylCoA Acetyl-CoA OctanoylCoA Octanoyl-CoA AcetylCoA->OctanoylCoA FAS Pathway OctanoylCoA->Esterification PropylOctanoate This compound Esterification->PropylOctanoate ATF1, ATF2, EHT1, EEB1

Biosynthesis pathway of this compound in yeast.

Physiological Role and Regulation

Aroma Contribution

The primary and most well-understood role of this compound is its contribution to the sensory profile of fermented products. As a volatile ester, it is part of a complex mixture of compounds that create the characteristic fruity and floral aromas in beer, wine, and other fermented beverages.[1]

Detoxification

Medium-chain fatty acids (MCFAs), such as octanoic acid, can be toxic to S. cerevisiae, particularly at the acidic pH levels common during fermentation.[5] These fatty acids can disrupt cell membrane integrity and dissipate the transmembrane proton gradient.[2] The esterification of octanoic acid to form this compound or other esters renders it less toxic, suggesting that ester synthesis may serve as a detoxification mechanism for the yeast cell.[2]

Regulation of Production

The production of this compound is tightly regulated and influenced by various factors:

  • Genetic Background: The specific strain of S. cerevisiae used for fermentation significantly impacts the profile and concentration of esters produced.[1][6]

  • Precursor Availability: The concentration of octanoyl-CoA and propan-1-ol is a major limiting factor for this compound synthesis.[3]

  • Fermentation Temperature: Higher fermentation temperatures generally lead to increased production of medium-chain fatty acid esters.[3]

  • Nutrient Availability: The composition of the fermentation medium, including the content of sugars, nitrogen sources, and unsaturated fatty acids, influences ester production. High levels of unsaturated fatty acids tend to decrease ethyl ester production.[3]

Quantitative Data on Ester Production

Direct quantitative data for this compound production by S. cerevisiae is limited in published literature. However, extensive research on the closely related compound, ethyl octanoate, provides valuable insights into the production capabilities of various yeast strains and the influence of fermentation conditions. The table below summarizes representative data for ethyl octanoate production, which can serve as a proxy for understanding the factors that affect medium-chain fatty acid ester synthesis.

Yeast Species/StrainFermentation MediumEthyl Octanoate Conc. (mg/L)Reference(s)
Saccharomyces cerevisiae (various strains)Grape Must / Wort0.05 - 1.20[4]
Metschnikowia pulcherrimaGrape Must / Wort0.13 - 0.24[4]
Pichia kluyveri (strain A)Wort~0.48[4]
Pichia kluyveri (strain B)Wort~0.49[4]
Hanseniaspora uvarum (in mixed culture)Synthetic MustIncreased production in co-culture[4]

Note: The concentrations reported are from different studies and are not directly comparable due to variations in experimental parameters such as temperature, nutrient composition, and analytical methods.[4]

Experimental Protocols: Quantification of this compound

The standard method for the analysis of volatile esters like this compound from a fermentation broth is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Volatile compounds from the liquid or solid sample are partitioned into the headspace of a sealed vial. A fused-silica fiber coated with a sorbent material is exposed to the headspace, where it adsorbs the volatile analytes. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed and separated on a capillary column. The separated compounds are then detected and identified by a mass spectrometer.

Detailed Methodology
  • Sample Preparation:

    • Collect a sample (e.g., 5-10 mL) of the fermentation broth.

    • Centrifuge the sample to pellet the yeast cells.

    • Transfer a precise volume (e.g., 5 mL) of the supernatant to a 20 mL glass headspace vial.

    • Add a known amount of an internal standard (e.g., 2-octanol (B43104) or a deuterated ester standard) for accurate quantification.

    • Add a salt (e.g., NaCl, ~1.5 g) to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace (salting-out effect).[7][8][9]

    • Immediately seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

  • HS-SPME Procedure:

    • Place the vial in an autosampler tray equipped with a heating and agitation block.

    • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[7][8]

    • Extraction: Expose the SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[7][8]

  • GC-MS Analysis:

    • Desorption: After extraction, automatically retract the fiber and inject it into the GC inlet, which is held at a high temperature (e.g., 250°C). Desorb the analytes from the fiber for a few minutes (e.g., 2-5 minutes) in splitless mode.

    • Gas Chromatography:

      • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

      • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).

      • Oven Temperature Program: A typical program would be: initial temperature of 40°C (hold for 2-5 min), ramp at 5-10°C/min to 240°C (hold for 5-10 min).

    • Mass Spectrometry:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Source and Quadrupole Temperatures: Typically 230°C and 150°C, respectively.

  • Data Analysis and Quantification:

    • Identify this compound in the chromatogram by comparing its retention time and mass spectrum with those of an authentic chemical standard.

    • Quantify the concentration by constructing a calibration curve using the peak area ratio of the analyte to the internal standard at several known concentrations.

Experimental_Workflow start Start: Fermentation Sample prep Sample Preparation (Supernatant, Internal Std, Salt) start->prep 1. spme HS-SPME (Equilibration & Extraction) prep->spme 2. gcms GC-MS Analysis (Desorption, Separation, Detection) spme->gcms 3. analysis Data Analysis (Identification & Quantification) gcms->analysis 4. end Result: This compound Concentration analysis->end 5.

General workflow for this compound analysis.

Conclusion

This compound is a significant, albeit often low-concentration, metabolite of Saccharomyces cerevisiae that plays a role in the aromatic complexity of fermented beverages. Its synthesis is intricately linked to the yeast's central carbon and amino acid metabolism and is catalyzed by a suite of O-acyltransferases with broad substrate specificities. The production of this ester is influenced by a variety of genetic and environmental factors, making it a target for modulation in industrial fermentation processes. The analytical methods detailed herein, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this compound, enabling further research into its physiological roles and the optimization of its production for desired flavor profiles.

References

Spectroscopic Profile of Propyl Octanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for propyl octanoate (B1194180) (C₁₁H₂₂O₂), a fatty acid ester. The information presented herein is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings. This document summarizes key quantitative data from Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, provides detailed experimental protocols, and illustrates the analytical workflow.

Spectroscopic Data Summary

The following tables present the key spectroscopic data for propyl octanoate, facilitating easy reference and comparison.

Table 1: Mass Spectrometry Data for this compound
Parameter Value Interpretation
Molecular FormulaC₁₁H₂₂O₂-
Molecular Weight186.29 g/mol -
Major Fragment Ions (m/z)145, 127, 61, 43, 41Characteristic fragmentation pattern of an octanoate ester.[1]
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 400 MHz)
Chemical Shift (δ) [ppm] Multiplicity Integration Assignment
4.01 - 4.04Triplet2H-OCH₂- (Propyl group)
2.27 - 2.31Triplet2H-CH₂-C=O (Octanoyl group)
1.64 - 1.67Multiplet2H-OCH₂-CH₂- (Propyl group)
1.27 - 1.33Multiplet10H-(CH₂)₅- (Octanoyl group)
0.92 - 0.96Triplet3H-CH₃ (Propyl group)
0.86 - 0.89Triplet3H-CH₃ (Octanoyl group)

Note: The chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Frequency: 100.40 MHz)
Chemical Shift (δ) [ppm] Assignment
174.01C=O (Ester carbonyl)
65.84-OCH₂- (Propyl group)
34.44-CH₂-C=O (Octanoyl group)
31.70-(CH₂)₅-
29.16-(CH₂)₅-
28.96-(CH₂)₅-
25.07-(CH₂)₅-
22.62-(CH₂)₅-
22.06-OCH₂-CH₂- (Propyl group)
14.06-CH₃ (Octanoyl group)
10.41-CH₃ (Propyl group)

Note: The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.[1]

Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~1735 - 1750Strong, SharpC=O Stretch (Ester)
~1180 - 1200StrongC-O Stretch (Ester)
~2860 - 2975Medium-StrongC-H Stretch (Aliphatic)

Note: These are characteristic absorption bands for aliphatic esters.[2] The exact peak positions can vary slightly based on the experimental conditions.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are designed to ensure high-quality and reproducible results.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source is typically used.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

  • GC Separation:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to confirm the structure. The fragmentation of esters often involves a characteristic McLafferty rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic ester group.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure (Neat Liquid):

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the pure liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Background Spectrum: Acquire a background spectrum of the empty salt plates to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the characteristic absorption bands for the ester functional group (C=O and C-O stretching vibrations) and the aliphatic C-H stretching vibrations.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis This compound (Pure Sample) MS Mass Spectrometry (MS) Synthesis->MS NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR Infrared (IR) Spectroscopy Synthesis->IR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data Interpretation Data Interpretation MS_Data->Interpretation NMR_Data->Interpretation IR_Data->Interpretation Structure Structure Confirmation Interpretation->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Solubility Profile of Propyl Octanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the solubility of propyl octanoate (B1194180) in various solvents, providing critical data and methodologies for professionals in research, drug development, and scientific fields.

Propyl octanoate (C11H22O2), an ester known for its characteristic fruity aroma, is a compound of significant interest in various industrial applications, including flavors, fragrances, and as a potential component in pharmaceutical formulations.[1] A thorough understanding of its solubility in different solvents is paramount for its effective utilization in these domains. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, outlining experimental protocols for solubility determination, and offering a logical framework for solvent selection.

Physicochemical Properties of this compound

This compound is the ester formed from the condensation of octanoic acid and propan-1-ol.[2] It is a colorless liquid at room temperature with a molecular weight of 186.29 g/mol .[1][2] Its nonpolar nature, attributed to the long hydrocarbon chain, is a key determinant of its solubility characteristics.[1]

Quantitative Solubility Data

The solubility of a substance is a quantitative measure of the maximum amount of that substance that can dissolve in a given amount of solvent at a specific temperature. For this compound, the available quantitative data is summarized below. It is important to note that while qualitative descriptions of its solubility in various organic solvents are prevalent, precise numerical data remains limited in publicly accessible literature.

SolventChemical FormulaSolubilityTemperature (°C)
WaterH₂O0.034 g/L[3]Not Specified
WaterH₂O10.87 mg/L[4]25[4]

This compound is generally described as being soluble in alcohols and other organic solvents, and insoluble in water.[4]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a fundamental experimental procedure in chemistry. The following outlines a general methodology for determining the solubility of an ester like this compound in various solvents.

Principle

The isothermal saturation method is a common technique used to determine solubility. This method involves preparing a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.

Materials and Apparatus
  • This compound (high purity)

  • Selected Solvents (e.g., water, ethanol, methanol, acetone, hexane, toluene) of analytical grade

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid this compound confirms that the solution is saturated.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled environment for several hours to allow the excess solid to settle. If necessary, centrifuge the sample at the same temperature to facilitate the separation of the solid and liquid phases.

  • Sample Extraction: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette. To prevent any undissolved particles from being transferred, it is advisable to use a syringe fitted with a chemically resistant filter.

  • Quantification: Accurately dilute the extracted aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical technique such as GC or HPLC.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for choosing a suitable solvent for this compound based on solubility considerations.

SolventSelectionWorkflow start Define Application Requirements solubility_data Consult Quantitative Solubility Data Table start->solubility_data Initial Screening experimental_determination Perform Experimental Solubility Determination solubility_data->experimental_determination Data Unavailable or Insufficient solvent_found Suitable Solvent Identified solubility_data->solvent_found Data Available and Meets Requirements experimental_determination->solvent_found Favorable Solubility no_solvent No Suitable Solvent Found experimental_determination->no_solvent Unfavorable Solubility consider_alternatives Consider Solvent Blends or Alternative Esters no_solvent->consider_alternatives consider_alternatives->start Re-evaluate

A logical workflow for solvent selection for this compound.

This workflow begins with defining the specific requirements of the application, such as the desired concentration of this compound and the acceptable polarity of the solvent. The initial step involves consulting available quantitative solubility data. If suitable data is found and meets the application's needs, a solvent can be identified. If data is unavailable or insufficient, experimental determination of solubility is necessary. Based on the experimental results, a suitable solvent can be selected. If no single solvent meets the criteria, the workflow suggests considering solvent blends or alternative esters.

References

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Propyl octanoate (B1194180) (C₁₁H₂₂O₂), also known as propyl caprylate, is an ester recognized for its characteristic fruity aroma, often described as reminiscent of blackberries or pineapple.[1] It is utilized as a flavoring and fragrance agent.[2][3] A thorough understanding of its physical properties, particularly its vapor pressure and boiling point, is crucial for its application in drug development, chemical synthesis, and food science, where volatility and phase transitions are critical parameters. This guide provides a detailed overview of these properties, the experimental methods for their determination, and the underlying physicochemical principles.

Physicochemical Properties of Propyl Octanoate

The boiling point and vapor pressure of this compound are dictated by its molecular structure—an eight-carbon chain (octanoyl group) ester-linked to a three-carbon propyl group.[4] The intermolecular forces are primarily van der Waals dispersion forces and dipole-dipole interactions due to the polar ester group.[5] The absence of hydrogen bonding between ester molecules results in a lower boiling point compared to a carboxylic acid of similar molecular weight.[5][6]

Data Summary

The key physical properties of this compound are summarized in the table below.

PropertyValueConditions
Boiling Point 225.00 to 226.00 °C@ 760.00 mm Hg
Vapor Pressure 0.090000 mmHg@ 25.00 °C (estimated)[2][4]
Molecular Weight 186.29 g/mol
Flash Point 87.78 °C (190.00 °F)TCC
Melting Point -46.2 °C

Data sourced from references[2][4][7][8][9].

Experimental Protocols for Determination

Accurate determination of boiling point and vapor pressure relies on precise experimental techniques. Several established methods are employed for esters and other organic compounds.

1. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10]

  • Distillation Method: This is a fundamental technique for purifying liquids and simultaneously determining their boiling point.[11]

    • Protocol: A sample of at least 5 mL is placed in a distillation flask with boiling chips. The apparatus is assembled for simple distillation. Heat is applied, and as the liquid boils and condenses, the vapor temperature is monitored. The stable temperature recorded at the thermometer when the bulk of the liquid is distilling corresponds to the boiling point at the measured atmospheric pressure.[11]

  • Thiele Tube (Capillary Method): This microscale method is suitable for small sample volumes.[11]

    • Protocol: A small amount of the sample is placed in a vial attached to a thermometer. A capillary tube, sealed at one end, is inverted into the liquid. The assembly is heated in a Thiele tube containing mineral oil. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed. The boiling point is the temperature at which the liquid is drawn back into the capillary tube as the apparatus cools.[10][11]

  • Reflux Method: This method uses a reflux apparatus to measure the temperature of the vapor in equilibrium with the boiling liquid.[11]

    • Protocol: The sample is heated to a boil in a round-bottomed flask fitted with a condenser. A thermometer is positioned to measure the temperature of the hot vapor that is condensing and returning to the flask. This temperature, once stabilized, is the boiling point.[11]

2. Vapor Pressure Determination

Vapor pressure is a measure of a substance's volatility. Its determination often involves measuring pressure or a related property as a function of temperature.

  • Ebullioscopic Method: This is a direct method that involves measuring the boiling temperature of the substance at various controlled pressures.[12]

    • Protocol: The sample is placed in an ebulliometer, an apparatus designed to maintain equilibrium between the liquid and vapor phases. The system pressure is controlled by a vacuum pump, and the boiling temperature is measured at each pressure setpoint. The resulting data provides a direct relationship between vapor pressure and temperature.[12][13]

  • Thermogravimetric Analysis (TGA): TGA is an indirect method that relates mass loss due to evaporation to vapor pressure.[12]

    • Protocol: A sample is heated at a controlled rate in a TGA instrument. The rate of mass loss is measured as a function of temperature. This evaporation rate is then correlated to vapor pressure using specific calibration parameters and equations. This technique is particularly useful for substances with low volatility.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine vapor pressure by measuring the onset temperature of boiling at different pressures.[14]

    • Protocol: A small, precisely weighed sample is sealed in a pinholed aluminum pan. The sample is heated in the DSC cell under a specific pressure. The endotherm corresponding to the boiling of the sample is recorded. The onset temperature of this endotherm is taken as the boiling point at that pressure. The experiment is repeated at several different pressures to generate a vapor pressure curve.[14]

Logical Workflow for Property Determination

The process of determining and validating the physical properties of a compound like this compound follows a logical sequence, from initial estimation to rigorous experimental verification and data analysis.

G cluster_0 Phase 1: Preliminary Analysis cluster_1 Phase 2: Experimental Determination cluster_2 Phase 3: Data Analysis & Validation A Compound Identification (this compound) B Literature Search (Existing Data) A->B A->B informs C Purity Assessment (e.g., GC-MS, NMR) A->C A->C requires H Comparison with Literature Values B->H B->H provides benchmark D Boiling Point Measurement (e.g., Distillation, Thiele Tube) C->D C->D enables E Vapor Pressure Measurement (e.g., Ebulliometry, TGA, DSC) C->E C->E enables F Data Collection (T vs. P) D->F D->F generates E->F E->F generates G Thermodynamic Modeling (e.g., Antoine, Clausius-Clapeyron) F->G F->G for G->H G->H validates against I Final Property Report H->I H->I finalizes

References

An In-depth Technical Guide to the Fermentative Formation of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of propyl octanoate (B1194180), a volatile ester that contributes to the sensory profile of fermented products. The guide details the biochemical pathways, key enzymes, quantitative data, and relevant experimental protocols for its study and quantification.

Core Mechanism of Propyl Octanoate Formation

This compound is synthesized in microorganisms, primarily yeast such as Saccharomyces cerevisiae, during fermentation. The formation is an enzymatic esterification reaction catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs). The core reaction involves the condensation of an alcohol (propan-1-ol) with an activated medium-chain fatty acid (octanoyl-CoA).[1][2]

The overall reaction is as follows:

Propan-1-ol + Octanoyl-CoA ⇌ this compound + Coenzyme A

The synthesis of this ester is fundamentally dependent on the intracellular availability of its two precursors, propan-1-ol and octanoyl-CoA, and the activity of the specific AATs.

Key Enzymes: Alcohol Acyltransferases (AATs)

Yeast possesses several AAT enzymes responsible for ester synthesis. The primary enzymes studied in S. cerevisiae include Atf1p, Atf2p, Eeb1p, and Eht1p.[1] While many AATs show broad substrate specificity, some exhibit preferences for certain acyl-CoA and alcohol chain lengths.

Notably, the enzyme Eht1p (Ethanol Hexanoyl Transferase 1) has been characterized as an octanoyl-CoA:ethanol acyltransferase .[3][4] It displays a high affinity for octanoyl-CoA, making it a primary candidate for the synthesis of octanoate esters.[3][4][5] Although its name suggests a preference for ethanol, its demonstrated high activity with octanoyl-CoA implies it is highly likely to catalyze the reaction with other available short-chain alcohols like propan-1-ol.

Biosynthesis of Precursors

The rate of this compound formation is directly influenced by the metabolic fluxes leading to its precursors.

Octanoyl-CoA is a medium-chain fatty acyl-CoA and an intermediate in the cytosolic Fatty Acid Synthesis (FAS) pathway. In wild-type S. cerevisiae, the FAS complex typically produces long-chain fatty acids (C16, C18).[6][7] However, premature chain termination can release medium-chain acyl-CoAs. Genetic modification of the Fatty Acid Synthase, particularly the malonyl-palmitoyl transferase (MPT) domain of the Fas1p subunit, can significantly increase the release of octanoyl-CoA.[7] Additionally, the mitochondrial FAS pathway naturally produces octanoyl-ACP as a necessary precursor for lipoic acid synthesis.[6]

Propan-1-ol is a higher alcohol (or fusel alcohol) primarily produced through the catabolism of amino acids via the Ehrlich pathway .[8][9][10] This three-step pathway involves:

  • Transamination: An amino acid (e.g., threonine) is converted to its corresponding α-keto acid.

  • Decarboxylation: The α-keto acid is decarboxylated to form an aldehyde with one less carbon.

  • Reduction: The aldehyde is reduced by an alcohol dehydrogenase to the corresponding higher alcohol, in this case, propan-1-ol.[11]

The availability of specific amino acid precursors in the fermentation medium is therefore a critical factor for propan-1-ol synthesis.

Visualizing the Biochemical Pathways

Core Enzymatic Reaction

G Core Reaction of this compound Synthesis cluster_reactants Reactants cluster_products Products Propanol Propan-1-ol Enzyme Alcohol Acyltransferase (e.g., Eht1p) Propanol->Enzyme OctanoylCoA Octanoyl-CoA OctanoylCoA->Enzyme PropylOctanoate This compound CoA Coenzyme A Enzyme->PropylOctanoate Enzyme->CoA

Caption: Enzymatic condensation of propan-1-ol and octanoyl-CoA.

Overall Biosynthetic Pathway

G Biosynthetic Pathways for this compound Precursors cluster_fas Fatty Acid Synthesis (FAS) cluster_ehrlich Ehrlich Pathway cluster_esterification Esterification AcetylCoA_fas Acetyl-CoA FAS_Complex FAS Complex (Fas1p/Fas2p) AcetylCoA_fas->FAS_Complex MalonylCoA Malonyl-CoA MalonylCoA->FAS_Complex OctanoylCoA Octanoyl-CoA FAS_Complex->OctanoylCoA Premature Release AAT AAT (e.g., Eht1p) OctanoylCoA->AAT AminoAcid Amino Acids (e.g., Threonine) KetoAcid α-Keto Acid AminoAcid->KetoAcid Transamination Aldehyde Propionaldehyde KetoAcid->Aldehyde Decarboxylation Propanol Propan-1-ol Aldehyde->Propanol Reduction Propanol->AAT PropylOctanoate This compound AAT->PropylOctanoate

Caption: Synthesis of precursors via FAS and the Ehrlich pathway.

Quantitative Data

Direct quantitative data for this compound production during fermentation is limited in the literature. However, data for its precursor (octanoic acid) and a closely related ester (ethyl octanoate) provide valuable context for expected yields and enzyme performance.

ParameterOrganism / EnzymeValueConditions / NotesReference
Product Titer
Octanoic AcidEngineered S. cerevisiae87 mg/L46 hours of fermentation.[7]
Ethyl OctanoateS. cerevisiae (Wine)0.85 - 1.08 mg/LStandard wine fermentation.[12]
Ethyl OctanoateS. cerevisiae (Wine)1.37 mg/LInhibitory concentration study.[13]
Enzyme Kinetics
kcat (Octanoyl-CoA)Recombinant Eht1p0.28 ± 0.02 s⁻¹Substrate: Ethanol. Indicates turnover rate.[3][4]
Kм (Octanoyl-CoA)Recombinant Eht1p1.9 ± 0.6 µMSubstrate: Ethanol. Indicates high affinity for the acyl-CoA.[3][4]

Experimental Protocols

Protocol for Quantification of this compound via LLME-GC-MS

This protocol describes the extraction and quantification of this compound and other volatile esters from a fermentation broth.[14][15][16]

1. Sample Preparation and Extraction (Liquid-Liquid Microextraction - LLME): a. Centrifuge a 10 mL aliquot of the fermentation sample (e.g., 5000 x g for 10 min at 4°C) to remove yeast cells. b. Transfer 5 mL of the supernatant to a 15 mL glass vial. c. Add an internal standard (e.g., 50 µL of 100 mg/L 2-octanol (B43104) in ethanol). d. Add 1 g of NaCl to increase the ionic strength of the sample, promoting the partitioning of volatile compounds into the organic phase. e. Add 200 µL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a 1:1 mixture of diethyl ether and n-pentane). f. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. g. Centrifuge the vial (e.g., 3000 x g for 5 min) to separate the aqueous and organic phases. h. Carefully collect the organic layer (top or bottom, depending on solvent density) using a microsyringe and transfer it to a GC vial with a microinsert.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. GC System: Agilent GC-MS or equivalent. b. Column: Use a polar capillary column suitable for volatile compound analysis (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm x 0.25 µm). c. Injection: Inject 1 µL of the extract in splitless mode. Set injector temperature to 250°C. d. Oven Program:

  • Initial temperature: 40°C, hold for 3 minutes.
  • Ramp 1: Increase to 150°C at a rate of 3°C/min.
  • Ramp 2: Increase to 240°C at a rate of 15°C/min, hold for 5 minutes. e. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. f. MS Parameters:
  • Transfer line temperature: 250°C.
  • Ion source temperature: 230°C.
  • Ionization mode: Electron Impact (EI) at 70 eV.
  • Scan range: m/z 35-350.
  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for quantification (Target ions for this compound: e.g., m/z 101, 115, 144).

3. Quantification: a. Create a calibration curve using authentic this compound standards prepared in a model solution (e.g., 12% ethanol) and subjected to the same extraction procedure. b. Quantify the this compound peak area relative to the internal standard peak area.

Protocol for In Vitro Alcohol Acyltransferase (AAT) Activity Assay

This protocol describes a colorimetric method to determine AAT activity by measuring the release of free Coenzyme A (CoA-SH).[3][17]

1. Reagent Preparation: a. Assay Buffer: 50 mM Tris-HCl, pH 7.5. b. DTNB (Ellman's Reagent) Solution: 2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer. c. Substrate 1 (Acyl-CoA): 1 mM Octanoyl-CoA in water. d. Substrate 2 (Alcohol): 500 mM Propan-1-ol in Assay Buffer. e. Enzyme Preparation: Purified AAT enzyme or cell-free extract containing the AAT, diluted in Assay Buffer.

2. Assay Procedure (96-well plate format): a. To each well, add:

  • 140 µL of Assay Buffer.
  • 20 µL of DTNB Solution.
  • 10 µL of Propan-1-ol Solution.
  • 10 µL of Enzyme Preparation. b. Include a negative control well with buffer instead of the enzyme preparation. c. Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes. d. Initiate the reaction by adding 20 µL of the Octanoyl-CoA Solution to each well. e. Immediately place the plate in a microplate reader capable of kinetic measurements. f. Monitor the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes. The absorbance increase is due to the reaction of the released CoA-SH with DTNB to form the yellow TNB²⁻ anion.

3. Data Analysis: a. Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve. b. Use the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to convert the rate into µmol of CoA-SH released per minute. c. Calculate the specific activity of the enzyme (µmol/min/mg of protein).

Experimental Workflow Visualization

G Workflow for this compound Quantification cluster_sampling 1. Sampling & Prep cluster_extraction 2. Liquid-Liquid Microextraction (LLME) cluster_analysis 3. Analysis Fermentation Fermentation Broth Centrifuge1 Centrifuge to Remove Cells Fermentation->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Add_Std_Salt Add Internal Std & NaCl Supernatant->Add_Std_Salt Add_Solvent Add Organic Solvent & Vortex Add_Std_Salt->Add_Solvent Centrifuge2 Centrifuge to Separate Phases Add_Solvent->Centrifuge2 Collect_Organic Collect Organic Layer Centrifuge2->Collect_Organic GCMS Inject into GC-MS Collect_Organic->GCMS Data Acquire & Process Data GCMS->Data Quantify Quantify vs. Calibration Curve Data->Quantify

Caption: Workflow from fermentation sample to final quantification.

References

Identifying Propyl Octanoate in Natural Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, quantification, and biological significance of propyl octanoate (B1194180), a volatile ester found in a variety of natural products. This document details analytical methodologies, biosynthetic pathways, and the potential therapeutic applications of this compound, offering valuable insights for researchers in natural product chemistry, food science, and drug discovery.

Introduction to Propyl Octanoate

This compound (also known as propyl caprylate) is an ester with the chemical formula C₁₁H₂₂O₂. It is recognized for its characteristic fruity and waxy aroma, often described as coconut-like, and contributes to the sensory profile of numerous fruits and fermented beverages.[1][2][3] Beyond its role as a flavor and fragrance compound, this compound and related short-chain fatty acid esters are gaining attention for their potential biological activities.

Occurrence of this compound in Natural Products

This compound has been identified in a range of natural sources, where its concentration can vary significantly depending on the organism, cultivar, and environmental conditions.

Table 1: Quantitative Occurrence of this compound in Natural Products

Natural SourceConcentration RangeAnalytical MethodReference(s)
Coconut OilPresent (quantification not specified)Not Specified[1][4]
Apricot (Prunus armeniaca)Present (quantification not specified)GC-MS[1][3][5]
Ceriman (Monstera deliciosa)Present (quantification not specified)GC-MS[1][6]
WineVariable (µg/L to mg/L)GC-MS, HS-SPME-GC-MS[2][7][8]
Fermented BeveragesVariableGC-MS[9][10][11]

Note: Quantitative data for this compound in many natural sources is not extensively reported in the literature. The table reflects its confirmed presence, and concentration is often dependent on the specific variety, ripeness, and processing methods.

Analytical Methodologies for Identification and Quantification

The volatile nature of this compound makes gas chromatography-mass spectrometry (GC-MS) the primary analytical technique for its identification and quantification. Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method that is both solvent-free and highly sensitive for extracting volatile compounds from complex matrices.[12][13][14][15][16][17][18]

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Fruit Matrix

This protocol provides a general framework for the analysis of this compound in a fruit sample. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for achieving the best results with a specific matrix.[14][17]

Materials:

  • Fruit sample (e.g., apricot, homogenized)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methyl-2-pentanol)[13]

  • HS-SPME autosampler and fibers (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[13][15]

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • 20 mL headspace vials with PTFE-faced silicone septa

Procedure:

  • Sample Preparation:

    • Weigh 5 g of the homogenized fruit sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds.

    • Add a known concentration of the internal standard to the sample.

  • HS-SPME Extraction:

    • Place the vial in the autosampler tray.

    • Equilibrate the sample at 40°C for 15 minutes with agitation.

    • Expose the DVB/CAR/PDMS fiber to the headspace of the sample for 30 minutes at 40°C to adsorb the volatile compounds.

  • GC-MS Analysis:

    • After extraction, the fiber is automatically retracted and inserted into the GC injection port, which is held at 250°C for thermal desorption of the analytes for 5 minutes in splitless mode.

    • GC Conditions (example):

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

      • Oven temperature program: Initial temperature of 40°C for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • MS Conditions (example):

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-400.

      • Ion source temperature: 230°C.

      • Transfer line temperature: 280°C.

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention index with those of a pure standard and/or a reference library (e.g., NIST).

    • Quantify the concentration of this compound by creating a calibration curve using a series of standard solutions and the internal standard.

Biosynthesis of this compound in Yeast

In fermented beverages like wine, this compound is synthesized by yeast, primarily Saccharomyces cerevisiae. The biosynthesis involves the esterification of an alcohol (propanol) with an acyl-coenzyme A (acyl-CoA) molecule (octanoyl-CoA). This reaction is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs).[19][20][21] The key enzymes involved in acetate (B1210297) ester production are Atf1p and Atf2p.[20]

This compound Biosynthesis Fatty Acid Metabolism Fatty Acid Metabolism Octanoyl-CoA Octanoyl-CoA Fatty Acid Metabolism->Octanoyl-CoA AATs (e.g., Atf1p, Atf2p) AATs (e.g., Atf1p, Atf2p) Octanoyl-CoA->AATs (e.g., Atf1p, Atf2p) Amino Acid Metabolism Amino Acid Metabolism Propanol (B110389) Propanol Amino Acid Metabolism->Propanol Propanol->AATs (e.g., Atf1p, Atf2p) This compound This compound AATs (e.g., Atf1p, Atf2p)->this compound

Biosynthesis of this compound in Yeast

Enzymatic Synthesis of this compound

This compound can be synthesized enzymatically, which is a greener alternative to chemical synthesis. Lipases are commonly used as biocatalysts for the esterification of octanoic acid and propanol.[22][23][24][25]

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol describes a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Octanoic acid

  • Propanol

  • Immobilized lipase (B570770) (e.g., from Candida antarctica or Rhizomucor miehei)[23][25]

  • Organic solvent (e.g., hexane)

  • Molecular sieves (optional, to remove water)

  • Shaking incubator

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, combine equimolar amounts of octanoic acid and propanol in a suitable volume of hexane.

    • Add the immobilized lipase to the reaction mixture (typically 5-10% of the total substrate weight).

    • Add molecular sieves to the mixture to remove the water produced during the esterification, which can improve the reaction yield.

  • Reaction Conditions:

    • Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 40-50°C) with constant agitation (e.g., 200 rpm) for 24-48 hours.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by GC-FID or GC-MS.

  • Product Isolation:

    • After the reaction is complete, separate the immobilized lipase from the reaction mixture by filtration. The lipase can be washed and reused.

    • Remove the solvent from the filtrate under reduced pressure.

    • The crude this compound can be purified by vacuum distillation.

Biological Activity and Potential in Drug Development

Short-chain fatty acid esters, including this compound, are being investigated for their potential biological activities, which could have implications for drug development.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids (SCFAs) like butyrate (B1204436) are known inhibitors of histone deacetylases (HDACs).[26][27][28][29][30] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, SCFAs can lead to hyperacetylation of histones, which alters chromatin structure and can activate the transcription of tumor suppressor genes. This mechanism is a key area of interest in cancer research. While the direct HDAC inhibitory activity of this compound is less studied, as an ester, it can be hydrolyzed in vivo to release octanoic acid, which may exert similar effects.

HDAC Inhibition by SCFAs SCFA (e.g., Butyrate) SCFA (e.g., Butyrate) HDAC HDAC SCFA (e.g., Butyrate)->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Acetylate Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription

Mechanism of HDAC Inhibition
G-Protein Coupled Receptor (GPCR) Activation

Fatty acids and their derivatives can act as signaling molecules by activating specific G-protein coupled receptors (GPCRs), such as the free fatty acid receptors (FFARs).[31][32][33][34][35] These receptors are involved in various physiological processes, including metabolic regulation and inflammation. The activation of these GPCRs by fatty acid esters could open up new therapeutic avenues for metabolic diseases and inflammatory conditions.

GPCR Signaling Pathway Fatty Acid Ester Fatty Acid Ester GPCR GPCR Fatty Acid Ester->GPCR Binds to G-Protein G-Protein GPCR->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Triggers

General GPCR Signaling Cascade

Conclusion

This compound is a naturally occurring ester with significant contributions to the aroma of various foods and beverages. Its identification and quantification are reliably achieved through HS-SPME-GC-MS. Understanding its biosynthesis in organisms like yeast provides opportunities for biotechnological production of this valuable flavor compound. Furthermore, the emerging biological activities of short-chain fatty acid esters, including their potential to modulate HDACs and GPCRs, highlight a promising area for future research in drug development. This guide provides the foundational technical information for scientists to explore the multifaceted nature of this compound and its potential applications.

References

Propyl Octanoate: A Comprehensive Technical Guide for Flavor Science Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, sensory analysis, and regulatory landscape of propyl octanoate (B1194180) as a key flavoring agent.

Propyl octanoate, a straight-chain fatty acid ester, is a significant contributor to the desirable fruity and floral aromas in a variety of food and beverage products. Its characteristic scent, often described as waxy, fruity, and reminiscent of apricot and pear, makes it a valuable tool in the flavorist's palette. This technical guide provides a comprehensive overview of the foundational research on this compound, intended for researchers, scientists, and drug development professionals. The following sections delve into its chemical properties, synthesis methodologies, analytical techniques, sensory evaluation, mechanism of flavor perception, and the regulatory framework governing its use.

Physicochemical Properties of this compound

This compound, also known as propyl caprylate, is a colorless liquid with the molecular formula C₁₁H₂₂O₂. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReferences
Molecular Weight 186.29 g/mol [1]
Boiling Point 225-226 °C[2]
Melting Point -46.2 °C
Density 0.861 - 0.867 g/cm³ at 25 °C[2]
Refractive Index 1.418 - 1.424 at 20 °C
Solubility Insoluble in water[3]
LogP 4.35
Odor Profile Fruity, waxy, apricot, pear, with fatty and winey nuances.[2]

Synthesis of this compound

The production of this compound for flavor applications is primarily achieved through two key methods: chemical synthesis via Fischer esterification and biotechnological synthesis using enzymes.

Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of octanoic acid with propanol, catalyzed by a strong acid such as sulfuric acid.[4] This reversible reaction is driven to completion by removing the water formed during the process, often through azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification of this compound

  • Reactants:

    • Octanoic acid (1.0 molar equivalent)

    • Propan-1-ol (1.5 to 2.0 molar equivalents)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 1-2% of the weight of octanoic acid)

    • Toluene (B28343) (as an azeotropic solvent)

  • Apparatus:

    • Round-bottom flask

    • Dean-Stark apparatus

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

  • Procedure:

    • Combine octanoic acid, propan-1-ol, and toluene in the round-bottom flask.

    • Carefully add the concentrated sulfuric acid to the mixture.

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Continue the reaction until no more water is collected, indicating the reaction is complete.

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the toluene by distillation.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Fischer_Esterification Reactants Octanoic Acid + Propanol Protonation Protonation of Carbonyl Oxygen Reactants->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Propanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Product This compound + Water Deprotonation->Product Product->Reactants Reversible

Caption: Mechanism of Fischer Esterification for this compound Synthesis.

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with higher specificity. Lipases are commonly employed to catalyze the esterification of octanoic acid and propanol.

Experimental Protocol: Enzymatic Synthesis of this compound

  • Reactants:

    • Octanoic acid (1.0 molar equivalent)

    • Propan-1-ol (1.0 to 1.5 molar equivalents)

    • Immobilized Lipase (B570770) (e.g., from Candida antarctica)

    • Organic solvent (e.g., hexane (B92381), optional)

  • Apparatus:

    • Shaking incubator or stirred-tank reactor

    • Filtration system

  • Procedure:

    • Combine octanoic acid and propan-1-ol in the reactor. A solvent may be added to reduce viscosity.

    • Add the immobilized lipase to the mixture.

    • Incubate the reaction at a controlled temperature (typically 30-60 °C) with agitation.

    • Monitor the progress of the reaction by taking samples and analyzing them using gas chromatography.

    • Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can often be reused.

    • The product mixture can be purified by vacuum distillation to remove unreacted starting materials and any solvent used.[5]

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is the primary analytical technique for the identification and quantification of volatile flavor compounds like this compound in complex food matrices.

Experimental Protocol: GC-MS Analysis of this compound in a Beverage Matrix

  • Sample Preparation (Liquid-Liquid Extraction):

    • Degas carbonated beverages if necessary.

    • To 10 mL of the beverage sample, add a suitable internal standard (e.g., a known concentration of a different ester not present in the sample).

    • Add 2 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane and diethyl ether).

    • Vortex the mixture for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully remove the organic layer and dry it over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Parameters:

    • Column: A mid-polarity column such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[6]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp at 5 °C/min to 150 °C.

      • Ramp at 10 °C/min to 250 °C, hold for 5 minutes.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-350.

The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard. Quantification is achieved by creating a calibration curve using the internal standard method.

GCMS_Workflow Sample Beverage Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis

Caption: A typical workflow for the GC-MS analysis of this compound.

Sensory Evaluation

Sensory analysis is crucial for understanding the flavor contribution of this compound and determining its optimal usage levels. Various sensory testing methods can be employed.

Experimental Protocol: Sensory Panel Evaluation of this compound

  • Panelist Selection and Training:

    • Select panelists based on their ability to detect and describe basic tastes and aromas.

    • Train panelists to recognize and rate the intensity of the characteristic aroma attributes of this compound (fruity, waxy, apricot, pear).

  • Sample Preparation:

    • Prepare a series of solutions of this compound in a neutral base (e.g., water with a small amount of ethanol (B145695) to aid solubility, or a deodorized food matrix like a sugar solution or a light vegetable oil).

    • Concentrations should span the sub-threshold to supra-threshold range to determine the detection and recognition thresholds.

  • Testing Methods:

    • Triangle Test: To determine if a perceptible difference exists between two samples (e.g., a control and a sample with added this compound). Panelists are presented with three samples, two of which are identical, and are asked to identify the odd one out.[7]

    • Descriptive Analysis: A trained panel identifies and quantifies the sensory attributes of a product containing this compound. This provides a detailed flavor profile.[7]

    • Hedonic Testing: Untrained consumers rate their liking of products with and without this compound to assess consumer acceptance.

  • Testing Environment:

    • Conduct sensory evaluations in a controlled environment with neutral lighting, and free from distracting odors and noise.

    • Provide panelists with water and unsalted crackers for palate cleansing between samples.[8]

Mechanism of Flavor Perception: Olfactory Signaling Pathway

The perception of this compound's aroma is initiated by its interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule like this compound to its specific OR triggers a conformational change in the receptor, activating an associated G-protein (Gαolf). This activation initiates a signaling cascade:

  • G-protein Activation: The activated Gαolf subunit dissociates and activates adenylyl cyclase.

  • Second Messenger Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open channels depolarizes the olfactory receptor neuron.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the olfactory nerve to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the aroma.[6][7]

While the specific olfactory receptor(s) that bind to this compound have not been definitively identified, it is known that fruity esters are generally detected by a range of ORs. The process of identifying the specific receptor for a particular ligand is known as deorphanization.[9][10]

Olfactory_Pathway Propyl_Octanoate This compound (Odorant) OR Olfactory Receptor (GPCR) Propyl_Octanoate->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Depolarization CNG_Channel->Depolarization Cations Ca²⁺, Na⁺ Cations->CNG_Channel Influx Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: The olfactory signaling pathway for the perception of this compound.

Safety and Regulatory Status

The safety of flavoring substances is a critical consideration for their use in food products. In the United States, the Flavor and Extract Manufacturers Association (FEMA) Expert Panel plays a key role in the safety evaluation of flavor ingredients through its Generally Recognized as Safe (GRAS) program.

A substance can be determined to be GRAS based on a history of safe use in food prior to 1958 or through scientific procedures. For new flavoring ingredients, a comprehensive safety assessment is required.[11][12]

FEMA GRAS Evaluation Workflow

The FEMA GRAS evaluation process for a new flavoring ingredient typically involves the following steps:

  • Submission of a Dossier: A manufacturer submits a detailed dossier to the FEMA Expert Panel containing information on the substance's identity, specifications, method of manufacture, intended use levels in various food categories, and estimated daily intake.

  • Safety and Toxicity Data Review: The Expert Panel reviews all available toxicological data, including studies on metabolism, genotoxicity, and repeated-dose toxicity.

  • Exposure Assessment: The panel assesses the probable consumer exposure to the flavoring ingredient based on the intended use levels.

  • Expert Panel Deliberation: The independent experts on the panel evaluate all the submitted data and determine if there is a reasonable certainty of no harm under the conditions of intended use.

  • GRAS Determination and Publication: If the panel concludes that the substance is GRAS, this determination is published in the scientific literature, and the substance is added to the FEMA GRAS list.[11][13]

This compound is listed as a FEMA GRAS substance (FEMA No. 2963) and is approved for use as a flavoring agent in food.

FEMA_GRAS_Workflow Submission Submission of Dossier to FEMA Data_Review Review of Identity, Manufacturing, and Specifications Submission->Data_Review Exposure_Assessment Exposure Assessment Data_Review->Exposure_Assessment Toxicity_Review Toxicology Data Review Exposure_Assessment->Toxicity_Review Expert_Panel Expert Panel Deliberation Toxicity_Review->Expert_Panel GRAS_Decision GRAS Determination Expert_Panel->GRAS_Decision Publication Publication of GRAS Status GRAS_Decision->Publication Yes Not_GRAS Not Determined as GRAS GRAS_Decision->Not_GRAS No

Caption: A simplified workflow of the FEMA GRAS evaluation process.

This technical guide provides a foundational understanding of this compound as a flavoring agent. For professionals in flavor science and related fields, a thorough grasp of its synthesis, analysis, sensory characteristics, and regulatory status is essential for its effective and safe application in creating innovative and appealing food and beverage products.

References

Preliminary Studies on the Biological Activity of Propyl Octanoate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propyl octanoate (B1194180), a straight-chain fatty acid ester, is a volatile compound naturally present in various fruits and fermented products, prized for its characteristic fruity aroma.[1][2] While extensively utilized as a flavoring and fragrance agent, its intrinsic biological activities remain largely unexplored. This technical guide synthesizes the currently available preliminary data on the biological profile of propyl octanoate, drawing from toxicological assessments and contextual evidence from structurally related compounds. This document aims to provide a foundational resource for researchers and professionals in drug development by presenting known quantitative data, outlining potential experimental approaches for future investigations, and illustrating relevant biological pathways that may be influenced by this compound. The conspicuous gaps in the existing literature highlighted herein are intended to catalyze further targeted research into the therapeutic potential of this compound.

Introduction

This compound (CH₃(CH₂)₆COOCH₂CH₂CH₃) is an ester formed from the condensation of octanoic acid (a medium-chain fatty acid) and propanol.[1] Its presence has been identified in various natural sources, including fruits and fermented beverages like wine.[2][3] The primary commercial application of this compound is in the food and cosmetic industries as a flavoring and fragrance additive.[4] Despite its widespread use, there is a notable scarcity of in-depth studies on its specific biological activities, such as antimicrobial, anti-inflammatory, or antioxidant effects. This whitepaper consolidates the limited available toxicological data and explores the potential for other biological activities by examining related compounds and the known functions of its constituent parts, octanoate and short-chain fatty acid esters.

Quantitative Data

The most concrete available data on the biological effects of this compound pertains to its acute toxicity. These findings, from a study published in Food and Chemical Toxicology in 1988, indicate a low level of acute toxicity.[5]

Table 1: Acute Toxicity of this compound

Test TypeSpeciesRoute of AdministrationDosageResultReference
Acute ToxicityRatOral> 5000 mg/kgLD50[5]
Acute ToxicityRabbitDermal> 5000 mg/kgLD50[5]

LD50: The lethal dose for 50% of the test population.

Potential Biological Activities and Experimental Protocols

While direct evidence for the biological activity of this compound is lacking, the activities of structurally similar compounds and the known roles of octanoate suggest several areas for future investigation.

Antimicrobial Activity

Esters of fatty acids, particularly sugar fatty acid esters, have demonstrated a broad spectrum of antimicrobial activity.[6][7] For instance, sucrose (B13894) monocaprate has shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is often attributed to the disruption of the bacterial cell membrane.[8] Given its ester structure, this compound may possess similar properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to assess the antimicrobial activity of this compound would be the broth microdilution method.

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Bacterial Strain Preparation: Culture the selected bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution with the broth medium to achieve a range of final concentrations.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

Phenolic alkyl esters found in wine lees, such as ethyl gallate, have been shown to possess anti-inflammatory properties by reducing the concentration of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[9][10] Additionally, short-chain fatty acids, the class to which octanoate belongs, are known to modulate immune responses.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium (e.g., DMEM with 10% FBS).

  • Cell Seeding: Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an ELISA kit. The reduction in cytokine levels in the presence of this compound would indicate anti-inflammatory activity.

Potential Signaling Pathways

Direct evidence of this compound's influence on signaling pathways is not available. However, based on the known mechanisms of short-chain fatty acids (SCFAs), it is plausible that the octanoate moiety could interact with specific cellular targets.[11][12][13][14] SCFAs are known to activate G-protein coupled receptors (GPCRs), such as FFAR2 and FFAR3, which are involved in metabolic and immune regulation.

Diagram 1: Hypothetical Workflow for Investigating this compound's Biological Activity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies This compound This compound Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) This compound->Antimicrobial Assay (MIC) Anti-inflammatory Assay (Cytokine Release) Anti-inflammatory Assay (Cytokine Release) This compound->Anti-inflammatory Assay (Cytokine Release) Antioxidant Assay (e.g., DPPH) Antioxidant Assay (e.g., DPPH) This compound->Antioxidant Assay (e.g., DPPH) Cell Viability/Toxicity Assays Cell Viability/Toxicity Assays Antimicrobial Assay (MIC)->Cell Viability/Toxicity Assays If Active Gene Expression Analysis (qPCR) Gene Expression Analysis (qPCR) Anti-inflammatory Assay (Cytokine Release)->Gene Expression Analysis (qPCR) If Active Protein Expression Analysis (Western Blot) Protein Expression Analysis (Western Blot) Gene Expression Analysis (qPCR)->Protein Expression Analysis (Western Blot) Signaling Pathway Analysis Signaling Pathway Analysis Protein Expression Analysis (Western Blot)->Signaling Pathway Analysis G Short-Chain Fatty Acids (e.g., Octanoate) Short-Chain Fatty Acids (e.g., Octanoate) GPCR (e.g., FFAR2/3) GPCR (e.g., FFAR2/3) Short-Chain Fatty Acids (e.g., Octanoate)->GPCR (e.g., FFAR2/3) G-protein Activation G-protein Activation GPCR (e.g., FFAR2/3)->G-protein Activation Downstream Signaling Cascades Downstream Signaling Cascades G-protein Activation->Downstream Signaling Cascades Physiological Response Physiological Response Downstream Signaling Cascades->Physiological Response e.g., Immune modulation, metabolic regulation

References

Methodological & Application

Application Note: Quantitative Analysis of Propyl Octanoate using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of propyl octanoate (B1194180) in a liquid matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Propyl octanoate, an ester known for its fruity aroma, is a common component in flavor and fragrance formulations, as well as a potential biomarker in metabolic research. The described methodology, including sample preparation, GC-MS parameters, and data analysis, is designed for researchers, scientists, and professionals in the fields of analytical chemistry, food science, and drug development.

Introduction

This compound (C₁₁H₂₂O₂) is an organic ester with a molecular weight of 186.29 g/mol .[1][2][3] It is characterized by a distinct fruity odor and is found in various natural products and is also synthesized for use as a flavoring and fragrance agent. Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, as well as for studying its metabolic pathways. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly specific method for the analysis of volatile and semi-volatile compounds like this compound. This application note outlines a complete workflow for the extraction and quantification of this compound from a simple liquid matrix.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a liquid sample (e.g., a beverage or a biological fluid simulant) into an organic solvent.

Materials:

  • Liquid sample containing this compound

  • Hexane (B92381) (GC grade)

  • Anhydrous sodium sulfate (B86663)

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes (15 mL)

  • Micropipettes

  • GC vials with inserts

Procedure:

  • Pipette 5.0 mL of the liquid sample into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of hexane to the centrifuge tube.

  • Cap the tube securely and vortex for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (hexane) to a clean tube using a pipette.

  • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Transfer the dried extract into a GC vial for analysis.

GC-MS Analysis

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following parameters are recommended but may be optimized for specific instruments.

GC Conditions:

Parameter Value
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (Split ratio 20:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (m/z 40-300) and Selected Ion Monitoring (SIM)

| SIM Ions | m/z 61, 43, 127, 145 |

Data Presentation

Quantitative Data Summary

The quantification of this compound is typically performed using a calibration curve prepared from standards of known concentrations. The following table illustrates hypothetical calibration data.

Table 1: this compound Calibration Curve Data

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.015,234
5.078,956
10.0155,487
25.0380,123
50.0765,987
R² Value 0.9995

The mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak is often weak or absent.

Table 2: Characteristic Mass Fragments of this compound

m/zRelative Abundance (%)Ion Fragment
41~82[C₃H₅]⁺
43~99[C₃H₇]⁺
61~100[C₂H₅O=CH₂]⁺
127~78[M-C₃H₇O]⁺
145~79[M-C₃H₅]⁺

Data is based on typical fragmentation patterns and may vary slightly between instruments.[4]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical protocol, from sample receipt to final data analysis.

GCMS_Workflow Sample Liquid Sample LLE Liquid-Liquid Extraction (Hexane) Sample->LLE Step 1 Drying Drying with Na₂SO₄ LLE->Drying Step 2 GC_Vial Transfer to GC Vial Drying->GC_Vial Step 3 GCMS_Analysis GC-MS Analysis GC_Vial->GCMS_Analysis Step 4 Data_Acquisition Data Acquisition (Full Scan & SIM) GCMS_Analysis->Data_Acquisition Step 5 Data_Processing Data Processing (Peak Integration) Data_Acquisition->Data_Processing Step 6 Quantification Quantification (Calibration Curve) Data_Processing->Quantification Step 7 Report Final Report Quantification->Report Step 8

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound. The sample preparation using liquid-liquid extraction is straightforward and effective for isolating the analyte from a simple liquid matrix. The specified GC-MS parameters offer good chromatographic separation and selective detection. This protocol can be adapted for various research and quality control applications where the determination of this compound concentration is required. For more complex matrices, further optimization of the sample preparation step may be necessary to minimize interferences.

References

Propyl Octanoate: Application and Protocols for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl octanoate (B1194180) (CH₃(CH₂)₆COOCH₂CH₂CH₃) is a fatty acid ester characterized by a fruity, wine-like aroma.[1] While widely utilized as a flavoring and fragrance agent, its well-defined physicochemical properties also make it a suitable candidate for use as an analytical standard, particularly as an internal standard in chromatographic analyses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of propyl octanoate as a standard in analytical chemistry, with a focus on gas chromatography (GC) techniques.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its proper use as an analytical standard.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.29 g/mol [2]
CAS Number 624-13-5[3]
Appearance Colorless liquid[4]
Boiling Point 225-226 °C[5]
Density 0.861 - 0.867 g/mL at 25 °C[4]
Refractive Index 1.418 - 1.424 at 20 °C[4]
Solubility Insoluble in water; soluble in alcohol[4]

Application as an Internal Standard in Gas Chromatography

This compound is particularly well-suited for use as an internal standard (IS) in the quantitative analysis of volatile and semi-volatile organic compounds, such as other esters, fatty acids, and flavor components, by gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

The ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It should also be chromatographically well-resolved from other components in the sample matrix. This compound, as a fatty acid ester, is structurally similar to many common analytes in food, beverage, and fragrance analysis.

Principle of Internal Standardization

Internal standardization is a technique used to improve the precision and accuracy of quantitative analysis. A known amount of the internal standard (in this case, this compound) is added to all samples, calibration standards, and blanks. The ratio of the analyte peak area to the internal standard peak area is then plotted against the concentration of the analyte to create a calibration curve. This method compensates for variations in injection volume, detector response, and sample preparation.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

Protocol 1: Preparation of this compound Standard Stock Solution

Objective: To prepare a concentrated stock solution of this compound that can be used to create calibration standards and to spike samples.

Materials:

  • This compound (analytical standard grade, ≥99% purity)

  • High-purity solvent (e.g., ethanol, methanol, or hexane, GC grade)

  • Volumetric flasks (Class A)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.

  • Record the exact weight.

  • Add a small amount of the chosen solvent to dissolve the this compound.

  • Once dissolved, fill the flask to the mark with the solvent.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Calculate the exact concentration of the stock solution in mg/mL.

  • Store the stock solution in a tightly sealed container at 4°C.

Protocol 2: Quantitative Analysis of Volatile Esters in a Wine Sample by GC-FID using this compound as an Internal Standard

Objective: To quantify the concentration of specific volatile esters in a wine sample using this compound as an internal standard.

Materials:

  • Wine sample

  • This compound internal standard stock solution (from Protocol 1)

  • Calibration standard solutions of target analytes

  • Solvent for dilution (e.g., ethanol)

  • Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) for headspace analysis

  • GC-FID system

Procedure:

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.
  • Add a known amount of the this compound internal standard stock solution to achieve a final concentration within the linear range of the instrument (e.g., 10 µL of a 100 mg/L solution).
  • Seal the vial tightly with a PTFE-lined septum.

2. Calibration Standards Preparation:

  • Prepare a series of calibration standards containing known concentrations of the target analytes.
  • Add the same amount of this compound internal standard to each calibration standard as was added to the samples.

3. GC-FID Analysis:

  • GC Conditions (Example):
  • Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column.[6]
  • Injector Temperature: 250 °C[6]
  • Oven Temperature Program:
  • Initial temperature: 40 °C, hold for 5 min
  • Ramp: 5 °C/min to 220 °C
  • Hold: 10 min at 220 °C
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min
  • Injection Mode: Splitless (for SPME)
  • FID Conditions:
  • Temperature: 250 °C
  • Hydrogen Flow: 30 mL/min
  • Air Flow: 300 mL/min
  • Makeup Gas (Nitrogen): 25 mL/min

4. Data Analysis:

  • Identify the peaks corresponding to the target analytes and this compound based on their retention times.
  • Integrate the peak areas for each analyte and the internal standard.
  • Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
  • Calculate the concentration of each analyte in the wine sample using the following formula:

Method Validation

Any analytical method developed using this compound as a standard must be validated to ensure its suitability for the intended purpose. Key validation parameters include:

ParameterDescriptionAcceptance Criteria (Typical)
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured value to the true value.Recovery of 80-120%
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15%
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte and IS

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation StandardPrep Prepare this compound Standard Stock Solution SamplePrep Prepare Sample with Internal Standard StandardPrep->SamplePrep CalibPrep Prepare Calibration Standards with IS StandardPrep->CalibPrep GC_Analysis GC-FID/MS Analysis SamplePrep->GC_Analysis CalibPrep->GC_Analysis PeakIntegration Peak Identification and Integration GC_Analysis->PeakIntegration CalibrationCurve Generate Calibration Curve PeakIntegration->CalibrationCurve Quantification Quantify Analytes CalibrationCurve->Quantification MethodValidation Method Validation (Accuracy, Precision, Linearity) Quantification->MethodValidation

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Internal Standard Calibration Logic

calibration_logic cluster_injection GC Injection cluster_detection Detector Response Analyte Analyte Injection Variable Injection Volume Analyte->Injection IS Internal Standard (this compound) IS->Injection SampleMatrix Sample Matrix SampleMatrix->Injection AnalyteSignal Analyte Peak Area Injection->AnalyteSignal IS_Signal IS Peak Area Injection->IS_Signal Ratio Area Ratio (Analyte/IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration

Caption: Logic of internal standard calibration to correct for variations.

References

applications of propyl octanoate in food science research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180), also known as propyl caprylate, is an ester recognized for its characteristic fruity and coconut-like aroma.[1][2] In the realm of food science, it is primarily utilized as a flavoring agent to impart or enhance these specific notes in a variety of food and beverage products.[3][4] Beyond its role as a flavor compound, preliminary research suggests potential applications of propyl octanoate as a biomarker for the consumption of certain foods and as an antimicrobial agent.[3] This document provides detailed application notes and experimental protocols relevant to the use of this compound in food science research.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in food systems.

PropertyValueReference(s)
Molecular FormulaC₁₁H₂₂O₂[3][5]
Molecular Weight186.29 g/mol [3][5]
AppearanceColorless clear liquid[6]
Odor ProfileCoconut, fruity, winey, fatty[2][6]
Specific Gravity0.861 - 0.867 g/cm³ @ 25°C[2][6]
Boiling Point225 - 226 °C[2]
Flash Point87.78 °C[6]
SolubilitySoluble in alcohol; Insoluble in water[6]

Applications in Food Science Research

Flavoring Agent

The primary application of this compound in the food industry is as a flavoring agent. Its distinct coconut and fruity aroma makes it a valuable component in the formulation of beverages, dairy products, confectionery, and baked goods.[6]

Typical Usage Levels in Food Products:

Food CategoryAverage Usage (mg/kg)Maximum Usage (mg/kg)
Non-alcoholic beverages5.025.0
Alcoholic beverages10.050.0
Dairy products (fat emulsions)5.025.0
Edible ices10.050.0
Processed fruit7.035.0
Confectionery10.050.0
Bakery wares10.0100.0
Meat and meat products2.010.0
Fish and fish products2.010.0
Soups, sauces, salads5.025.0
Ready-to-eat savories20.0100.0
Composite foods5.025.0

Data sourced from The Good Scents Company.[6]

Potential Antimicrobial Agent

Limited research suggests that this compound may possess antimicrobial properties.[3] Esters of fatty acids have been shown to exhibit activity against various microorganisms, and this is an emerging area of investigation for this compound in the context of food preservation. Further research is required to establish its efficacy against a broad spectrum of foodborne pathogens.

Biomarker of Food Consumption

This compound is naturally present in certain foods, such as coconut and apricots.[1] Its detection in human metabolome studies has led to its consideration as a potential biomarker for the consumption of these specific food products.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

  • Octanoic acid

  • 1-Propanol (B7761284)

  • Concentrated sulfuric acid (catalyst)

  • Isohexanes (or other suitable solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine 72.1 g of octanoic acid (0.5 mol) and 45 g of 1-propanol (0.75 mol) in a 250 ml round-bottom flask.[2]

  • Add approximately 30 ml of isohexanes to the mixture.[2]

  • Carefully add 0.2 ml of concentrated sulfuric acid to the flask.[2]

  • Set up the apparatus for reflux with a Dean-Stark trap to collect the water produced during the reaction.[2]

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.[2]

  • Continue the reflux for approximately 1-2 hours, or until no more water is collected.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash twice with 100 ml of cold water.[2]

  • Wash the organic layer twice with 100 ml of 5% sodium bicarbonate solution to neutralize any remaining acid.[2]

  • Wash again with 100 ml of cold water.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Filter the solution to remove the drying agent.

  • Remove the solvent (isohexanes) by simple distillation.[2]

  • Purify the resulting this compound by vacuum distillation.[2]

Expected Yield: Approximately 85%.[2]

Diagram: Synthesis of this compound

G octanoic_acid Octanoic Acid mixing Mixing octanoic_acid->mixing propanol 1-Propanol propanol->mixing catalyst H₂SO₄ (catalyst) catalyst->mixing reflux Reflux with Dean-Stark Trap mixing->reflux workup Washing & Neutralization reflux->workup water Water (removed) reflux->water drying Drying workup->drying purification Distillation drying->purification propyl_octanoate This compound purification->propyl_octanoate

Caption: Workflow for the synthesis of this compound.

Protocol 2: Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for conducting a sensory analysis of this compound in a model beverage system.

Objective: To determine the sensory profile and consumer acceptance of this compound at various concentrations.

Materials:

  • This compound, food grade

  • Deionized water

  • Sucrose (B13894)

  • Citric acid

  • Sensory evaluation booths

  • Coded sample cups

  • Ballot sheets or sensory software

Procedure:

  • Panelist Selection: Recruit and screen 30-50 consumer panelists who are regular consumers of fruit-flavored beverages.

  • Sample Preparation:

    • Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).

    • Prepare stock solutions of this compound in ethanol.

    • Spike the base beverage with this compound to achieve desired concentrations (e.g., 0, 5, 10, 20 ppm). Prepare enough of each sample for all panelists.

  • Sensory Evaluation:

    • Conduct the evaluation in a controlled sensory laboratory with individual booths.

    • Present the samples to the panelists in a randomized and blind-coded manner.

    • Ask panelists to evaluate the samples for aroma and flavor attributes (e.g., coconut, fruity, sweet, sour) on a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely).

    • Include an overall liking question.

  • Data Analysis:

    • Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to determine significant differences between samples.

Diagram: Sensory Evaluation Workflow

G panelist_selection Panelist Selection (30-50 consumers) sample_prep Sample Preparation (Control & Dosed Beverage) panelist_selection->sample_prep evaluation Sensory Evaluation (Randomized, Blind) sample_prep->evaluation data_collection Data Collection (Hedonic Scaling) evaluation->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis results Results & Interpretation data_analysis->results

Caption: General workflow for sensory evaluation.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol provides a general method for assessing the antimicrobial activity of this compound.

Materials:

  • This compound

  • Test microorganisms (e.g., E. coli, S. aureus, L. monocytogenes)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Controls:

    • Positive control: Wells with inoculum and growth medium but no this compound.

    • Negative control: Wells with growth medium only.

  • Incubation: Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Diagram: MIC Determination Workflow

G prep_inoculum Prepare Standardized Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Determine MIC (Lowest Inhibitory Concentration) incubation->read_results

Caption: Workflow for MIC determination.

Conclusion

This compound is a versatile compound in food science with established applications as a flavoring agent and potential for use in other areas such as food preservation and as a dietary biomarker. The protocols provided offer a framework for the synthesis, sensory evaluation, and antimicrobial testing of this ester, enabling further research into its properties and applications in food systems. Researchers are encouraged to adapt these methodologies to their specific research questions and food matrices of interest.

References

Propyl Octanoate: A Potential Volatile Biomarker in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of a biological system. Volatile organic compounds (VOCs) present in exhaled breath are of particular interest as they offer a non-invasive window into metabolic processes. Propyl octanoate (B1194180), a fatty acid ester, has been identified in biological systems and is recognized for its distinct fruity aroma.[1] While traditionally known as a flavoring agent and a product of fermentation by microorganisms like Saccharomyces cerevisiae, its presence as a volatile metabolite suggests its potential as a non-invasive biomarker for specific metabolic states or disease processes.[2][3] This document outlines the rationale, experimental protocols, and data analysis workflows for investigating propyl octanoate as a potential biomarker in metabolomics research.

Biological Context and Potential Significance

This compound is formed from the esterification of octanoic acid (a medium-chain fatty acid) and propanol.[2] In biological systems, its synthesis is often linked to microbial metabolism, particularly in yeast during fermentation.[1][3] In mammals, ingested fatty acid esters are typically hydrolyzed back into their constituent fatty acids and alcohols, which then enter their respective metabolic pathways.[4][5][6] The endogenous presence of this compound in breath could, therefore, signify alterations in fatty acid metabolism or shifts in the gut microbiome. Given that changes in both host and microbial metabolism are hallmarks of many diseases, monitoring volatile esters like this compound could be a promising avenue for biomarker discovery.

Experimental Protocols

The investigation of this compound as a breath biomarker requires robust and standardized methods for sample collection, pre-concentration, and analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard technique for the sensitive and specific detection of VOCs in complex mixtures like exhaled breath.[7][8]

Protocol 1: Breath Sample Collection
  • Subject Preparation: Subjects should fast for at least 8 hours prior to sample collection to minimize the influence of dietary VOCs. They should also avoid smoking and strenuous exercise for at least one hour beforehand.

  • Environmental Control: Collect breath samples in a controlled environment with low background levels of VOCs. It is recommended to collect a sample of the ambient air alongside the breath sample for background subtraction.

  • Collection Device: Use inert sample collection bags, such as Tedlar® bags, to collect mixed expiratory breath samples.

  • Procedure:

    • The subject should take a normal breath and exhale completely into the Tedlar® bag.

    • The bag is then sealed immediately.

    • Samples should be processed as soon as possible, preferably within 4 hours of collection.

Protocol 2: Sample Pre-concentration using Solid-Phase Microextraction (SPME)

Due to the low concentration of VOCs in breath, a pre-concentration step is necessary. SPME is a solvent-free, sensitive, and versatile technique for this purpose.[9][10][11]

  • SPME Fiber Selection: A Carboxen/Polydimethylsiloxane (CAR/PDMS) coated SPME fiber is recommended for broad-range VOC analysis, including esters.

  • Extraction Procedure:

    • Transfer a defined volume (e.g., 20 mL) of the breath sample from the Tedlar® bag into a sealed, evacuated glass vial.

    • Expose the conditioned SPME fiber to the headspace of the vial for a fixed time (e.g., 30 minutes) at a controlled temperature (e.g., 40°C) to allow for the adsorption of VOCs.

    • For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analogue of a similar compound) should be added to the vial before extraction.

Protocol 3: GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or time-of-flight) is required.

  • Injection: After extraction, the SPME fiber is immediately inserted into the heated injection port of the GC for thermal desorption of the analytes.

  • GC Separation:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is suitable for separating a wide range of VOCs.

    • Oven Temperature Program: A typical program would be:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/minute.

      • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Mass Spectrometry Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Acquisition Mode: Full scan for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification of this compound (key ions: m/z 43, 60, 73, 88, 115).

Data Presentation

Quantitative data from a hypothetical study comparing a control group and a cohort with a specific metabolic condition are presented below.

Analyte Control Group (n=50) Metabolic Condition Group (n=50) p-value Fold Change
This compound (Peak Area Ratio) 1.2 ± 0.43.6 ± 0.9< 0.0013.0
Octanoic Acid (Peak Area Ratio) 2.5 ± 0.74.9 ± 1.2< 0.0011.96
Propanol (Peak Area Ratio) 0.8 ± 0.32.1 ± 0.6< 0.0012.63
Data are presented as mean ± standard deviation of the peak area ratio relative to an internal standard.

Data Analysis and Biomarker Validation

  • Data Pre-processing: Raw GC-MS data should be processed to correct for baseline drift, align retention times, and normalize the data (e.g., to the internal standard).

  • Statistical Analysis:

    • Univariate Analysis: A Student's t-test or Mann-Whitney U test can be used to identify significant differences in the levels of this compound between study groups.

    • Multivariate Analysis: Principal Component Analysis (PCA) can be used for an unsupervised overview of the data structure and to identify outliers.[12] Supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) can be used to build a model to distinguish between groups based on their metabolic profiles.

  • Biomarker Performance Evaluation: The diagnostic potential of this compound can be assessed using Receiver Operating Characteristic (ROC) curve analysis.[13] The Area Under the Curve (AUC) provides a measure of the biomarker's ability to distinguish between the groups.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Handling subject Subject Preparation (Fasting) collection Breath Collection (Tedlar® Bag) subject->collection spme Pre-concentration (SPME) collection->spme gcms GC-MS Analysis spme->gcms processing Data Pre-processing gcms->processing stats Statistical Analysis (PCA, PLS-DA) processing->stats validation Biomarker Validation (ROC Curve) stats->validation

Caption: Experimental workflow for biomarker discovery.

metabolic_pathway po This compound hydrolysis Hydrolysis (Esterase) po->hydrolysis octanoic_acid Octanoic Acid hydrolysis->octanoic_acid propanol Propanol hydrolysis->propanol beta_oxidation β-Oxidation octanoic_acid->beta_oxidation alcohol_metabolism Alcohol Metabolism propanol->alcohol_metabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle alcohol_metabolism->acetyl_coa

Caption: Simplified metabolic fate of this compound.

Conclusion

This compound represents a class of volatile fatty acid esters that can be readily measured in exhaled breath. While its direct role as a disease biomarker is still under investigation, the methodologies outlined in this document provide a clear framework for its exploration in metabolomics studies. The non-invasive nature of breath collection, combined with the high sensitivity of GC-MS, makes the analysis of VOCs like this compound a promising strategy for the discovery of novel biomarkers in a variety of clinical and research settings. Further studies are warranted to establish quantitative correlations between breath this compound levels and specific pathophysiological conditions.

References

Application Note: Laboratory Scale Synthesis of Propyl Octanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl octanoate (B1194180) is an ester known for its characteristic fruity aroma, often described as coconut-like.[1][2] It is utilized as a flavoring and fragrance agent in the food, cosmetic, and perfume industries.[2][3] This document outlines a detailed protocol for the synthesis of propyl octanoate through the Fischer esterification of octanoic acid and propanol (B110389), a common and effective method for laboratory-scale production.[4] The reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6]

Reaction Principle

The synthesis of this compound is achieved by the reaction of octanoic acid with propanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4][7] The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (in this case, propanol) is used, and the water produced is removed.[5][8]

Chemical Equation:

C₈H₁₆O₂ + C₃H₈O ⇌ C₁₁H₂₂O₂ + H₂O[4] (Octanoic Acid + Propanol ⇌ this compound + Water)

Experimental Protocol

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Beakers and graduated cylinders

  • Distillation apparatus

  • Octanoic acid

  • 1-Propanol

  • Concentrated sulfuric acid (96%)

  • Anhydrous sodium sulfate

  • 5% Sodium bicarbonate solution

  • Toluene or a similar azeotropic solvent (optional, for Dean-Stark)

  • Cold water for washing

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 72.1 g (0.5 mol) of octanoic acid and 45 g (0.75 mol) of 1-propanol.[1] The excess propanol helps to shift the reaction equilibrium towards the product.[5]

  • Catalyst Addition: Carefully add 0.2 mL (approximately 5 drops) of concentrated sulfuric acid to the mixture while stirring.[1] Sulfuric acid acts as a catalyst for the esterification reaction.[7]

  • Reflux and Water Removal: Assemble a reflux apparatus with a Dean-Stark trap, placing the round-bottom flask in a heating mantle. If using an azeotropic solvent to aid in water removal, add 30 mL of isohexanes or a similar solvent.[1] Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux for approximately 1-2 hours, or until no more water is collected.[1]

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature.[1] Transfer the cooled mixture to a 250 mL separatory funnel.

  • Washing:

    • Wash the organic layer twice with 100 mL portions of cold water to remove any remaining propanol and sulfuric acid.[1]

    • Next, wash the organic layer twice with 100 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted octanoic acid.[1] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Finally, wash the organic layer twice more with 100 mL portions of cold water to remove any residual salts.[1]

  • Drying: Transfer the washed organic layer to a clean, dry beaker and dry it over anhydrous sodium sulfate.[1] Stir the mixture for about an hour to ensure all water is absorbed.

  • Solvent Removal and Purification:

    • Filter the dried solution to remove the sodium sulfate.[1]

    • If an azeotropic solvent was used, remove it by simple distillation.[1]

    • The crude this compound can be purified by vacuum distillation.[1] The boiling point of this compound is approximately 225-226 °C at atmospheric pressure.[1]

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle it with extreme care in a fume hood.

  • Propanol and the resulting ester are flammable. Keep away from open flames and ignition sources.

  • The reaction and distillation should be performed in a well-ventilated fume hood.

Data Presentation

ParameterValueReference
Reactants
Octanoic Acid72.1 g (0.5 mol)[1]
1-Propanol45 g (0.75 mol)[1]
Catalyst
Concentrated H₂SO₄ (96%)0.2 mL[1]
Reaction Conditions
TemperatureReflux (approx. 80-115 °C)[4]
Reaction Time1-2 hours[1]
Purification
Washing AgentsWater, 5% NaHCO₃[1]
Drying AgentAnhydrous Na₂SO₄[1]
Product
Expected Yield79.0 g (85%)[1]
Boiling Point225-226 °C (at 760 mmHg)[1]
OdorCoconut, fruity[1][7]

Experimental Workflow

G This compound Synthesis Workflow A Reactants (Octanoic Acid, 1-Propanol) B Catalyst Addition (Conc. H2SO4) A->B Combine C Reflux with Dean-Stark Trap B->C Heat D Cooling C->D Reaction Complete E Washing (Water, NaHCO3) D->E F Drying (Anhydrous Na2SO4) E->F G Filtration F->G H Solvent Removal (if applicable) G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

References

Application Note: Quantitative Analysis of Propyl Octanoate in Wine Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-001

Target Audience: Researchers, scientists, and quality control professionals in the food and beverage industry.

Abstract: This application note details a robust and validated method for the quantitative analysis of propyl octanoate (B1194180) in wine samples. Propyl octanoate is an important ester that contributes to the fruity and floral aroma profile of wine. The described protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a technique known for its sensitivity, accuracy, and minimal sample preparation requirements.[1][2] This method is suitable for the routine analysis of wine to monitor fermentation processes, assess quality, and ensure product consistency.

Principle of the Method

The quantitative analysis is based on the equilibrium-driven extraction of volatile organic compounds (VOCs) from the headspace of a wine sample onto a coated silica (B1680970) fiber (SPME).[1][3] The sample, fortified with an internal standard, is gently heated and agitated to facilitate the release of analytes into the headspace. After a defined extraction time, the SPME fiber, containing the concentrated analytes, is transferred to the hot injector of a gas chromatograph. The analytes are thermally desorbed, separated on a capillary column, and subsequently detected and quantified by a mass spectrometer.[2] Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard to correct for matrix effects and variations in extraction efficiency.[4]

Experimental Protocols

Reagents and Materials
  • This compound Standard: Purity >99%

  • Internal Standard (IS): Ethyl nonanoate (B1231133) or a deuterated analog like ethyl-d5 octanoate.[5][6]

  • Model Wine Solution: 12% (v/v) ethanol (B145695) in deionized water, adjusted to pH 3.5 with tartaric acid.

  • Sodium Chloride (NaCl): Analytical grade, baked at 120°C for 4 hours before use to remove volatile impurities.

  • Wine Samples: Commercial or experimental red and white wines.

  • SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[7][8]

  • Vials: 20 mL clear glass headspace vials with PTFE/silicone septa screw caps.

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).

  • Autosampler: CTC-PAL3 or similar, capable of performing automated SPME extraction and injection.[9]

Preparation of Standards
  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve in 100 mL of pure ethanol.

  • Internal Standard Stock Solution (100 mg/L): Prepare a 100 mg/L stock solution of the selected internal standard (e.g., ethyl nonanoate) in pure ethanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking the model wine solution with appropriate volumes of the stock standard solution to achieve concentrations ranging from 1 µg/L to 500 µg/L. Add a constant concentration of the internal standard (e.g., 50 µg/L) to each calibration standard.

Sample Preparation and HS-SPME Procedure
  • Pipette 8 mL of the wine sample (or calibration standard) into a 20 mL headspace vial.[5]

  • Add 1 g of NaCl to the vial.

  • Spike the sample with the internal standard solution to reach a final concentration of 50 µg/L.

  • Immediately seal the vial with the screw cap.

  • Place the vial in the autosampler tray. The sample is then incubated at 40°C for 10 minutes with agitation (250 rpm).[3][10]

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[7][10]

  • After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Conditions
  • Injector: 250°C, splitless mode for 4 minutes.[9]

  • SPME Fiber Desorption Time: 4 minutes.[9]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[9]

  • Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 4 minutes.

    • Ramp 1: Increase to 100°C at 2°C/min.

    • Ramp 2: Increase to 170°C at 2.5°C/min.

    • Ramp 3: Increase to 250°C at 20°C/min, hold for 1 minute.[9]

  • MS Transfer Line Temperature: 250°C.[9]

  • Ion Source Temperature: 250°C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

    • This compound: Monitor characteristic ions (e.g., m/z 88, 115, 130).

    • Internal Standard (Ethyl Nonanoate): Monitor characteristic ions (e.g., m/z 88, 101, 127).

    • Note: A preliminary analysis in full scan mode (m/z 35-350) should be performed to confirm retention times and select appropriate ions.

Data Presentation

Method Validation Summary

The analytical method should be validated to ensure reliability. The following table summarizes typical performance characteristics for the analysis of esters in wine using HS-SPME-GC-MS.

ParameterTypical ValueReference
Linearity (R²)> 0.99[11]
Limit of Detection (LOD)0.4 ng/L - 4 µg/L[5][8]
Limit of Quantification (LOQ)1.0 ng/L - 10 µg/L[5][8]
Repeatability (RSD%)< 15%[5][8]
Accuracy/Recovery85 - 115%[11]
Sample Analysis Data

The following table presents hypothetical quantitative results for this compound and other representative esters in different wine samples, illustrating the typical data output from this protocol. Concentrations are often reported in µg/L.

CompoundChardonnay (µg/L)Sauvignon Blanc (µg/L)Cabernet Sauvignon (µg/L)Odor Contribution
This compound Quantified ValueQuantified ValueQuantified ValueFruity, Pear, Floral
Ethyl Hexanoate150210180Green Apple, Fruity[12]
Ethyl Octanoate450600510Fruity, Apricot, Brandy[12][13]
Isoamyl Acetate1200950800Banana, Fruity[6][12]

Mandatory Visualization: Experimental Workflow

The logical workflow for the quantitative analysis of this compound in wine is depicted below.

G cluster_prep Sample & Standard Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Collection Spike_IS Spike with Internal Standard Sample->Spike_IS Add_Salt Add NaCl Spike_IS->Add_Salt Seal_Vial Seal Vial Add_Salt->Seal_Vial Incubate Incubate & Equilibrate (40°C, 10 min) Seal_Vial->Incubate Cal_Std Prepare Calibration Standards Calibrate Generate Calibration Curve Cal_Std->Calibrate Extract Expose SPME Fiber (40°C, 30 min) Incubate->Extract Desorb Thermal Desorption in GC Injector (250°C) Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Calibrate->Quantify Report Final Report Quantify->Report

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

References

Application of Propyl Octanoate in Fragrance and Perfume Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (also known as propyl caprylate) is a fatty acid ester with the chemical formula C₁₁H₂₂O₂.[1] It is a versatile ingredient utilized in the fragrance and food industries for its characteristic fruity and coconut-like aroma.[1][2] In fragrance and perfume formulations, propyl octanoate serves as a valuable component to impart sweet, waxy, and fruity notes, contributing to the overall complexity and appeal of the scent profile. Its moderate volatility allows it to function as a middle note, bridging the transition from the initial top notes to the long-lasting base notes. This document provides detailed application notes and experimental protocols for the effective incorporation and evaluation of this compound in fragrance formulations.

Physicochemical and Olfactive Properties

A comprehensive understanding of the physicochemical and olfactive properties of this compound is crucial for its successful application in perfumery. These properties influence its behavior within a formulation, its scent perception, and its stability.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol
Appearance Colorless liquid
Odor Profile Coconut, fruity, winey, fatty, waxy[3]
Boiling Point 225-226 °C at 760 mmHg[3]
Melting Point -46.2 °C
Flash Point 87.78 °C (190.00 °F) TCC[4]
Specific Gravity 0.8610 - 0.8670 @ 25°C[4]
Refractive Index 1.4180 - 1.4240 @ 20°C[4]
Vapor Pressure 0.09 mmHg @ 25°C
Solubility Insoluble in water[1]

Table 2: Olfactive Characteristics and Recommended Use

ParameterDescriptionReference
Odor Type Fruity, Coconut, Winey, Fatty[3]
Odor Strength Medium[3]
Substantivity Moderate (Predicted based on vapor pressure)
Recommended Usage Level Up to 3.0% in fragrance concentrate[4]
Threshold of Concern (Toxicology) 1800 µ g/person/day [4]

Application in Fragrance Formulations

This compound is a versatile ingredient that can be incorporated into a wide range of fragrance types, including:

  • Fruity and Gourmand Fragrances: Its inherent fruity and coconut notes make it a natural choice for these compositions, enhancing the overall sweetness and edibility of the scent.

  • Floral Fragrances: In floral scents, it can add a subtle fruity and creamy undertone, providing a modern and more complex twist to traditional floral bouquets.

  • Oriental and Woody Fragrances: It can be used to soften and round out the sharper notes in oriental and woody compositions, adding a touch of smoothness and warmth.

  • Functional Fragrances: Due to its pleasant scent, it is also used in personal care products like lotions, creams, and hair care, as well as in home care products.[2]

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation of this compound in fragrance and perfume formulations.

Protocol for Sensory Analysis of this compound

Objective: To characterize the odor profile of this compound and determine its odor detection threshold.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol)

  • Glass smelling strips

  • Controlled environment sensory booths[5]

  • Trained sensory panel (10-15 panelists)[6]

Procedure:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent. A starting concentration of 10% (w/w) is recommended, followed by serial dilutions (e.g., 1%, 0.1%, 0.01%, etc.) to determine the odor threshold.

  • Odor Profile Description:

    • Dip smelling strips into the 10% dilution of this compound.

    • Present the strips to the sensory panel in a controlled environment.[5]

    • Panelists should individually describe the perceived odor using a standardized fragrance vocabulary (e.g., fruity, coconut, waxy, sweet, etc.).

    • Compile the descriptors to create a comprehensive odor profile.

  • Odor Detection Threshold Determination (Ascending Forced-Choice Method):

    • Present panelists with three smelling strips, two of which are blanks (solvent only) and one contains a very low concentration of this compound.

    • Ask panelists to identify the strip with the different odor.

    • Gradually increase the concentration in subsequent trials until the panelist can consistently and correctly identify the scented strip.

    • The concentration at which 50% of the panel can detect the odor is determined as the odor detection threshold.[7]

Protocol for Evaluating the Substantivity of this compound on Skin

Objective: To assess the longevity and odor evolution of this compound on human skin.

Materials:

  • This compound solution (e.g., 5% in ethanol)

  • Human volunteer panel (screened for skin sensitivities)

  • Controlled environment room

  • Timer

Procedure:

  • Panelist Selection and Preparation:

    • Recruit a panel of volunteers and ensure they have not used any fragranced products on the test area (typically the forearm) for at least 24 hours.

  • Application:

    • Apply a standardized amount (e.g., 0.1 mL) of the this compound solution to a marked area on the forearm of each panelist.

  • Sensory Evaluation Over Time:

    • At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), trained evaluators will sniff the treated area of the skin.

    • Evaluators will rate the intensity of the fragrance on a labeled magnitude scale (LMS).[8]

    • Odor characteristics should also be recorded at each time point to track any changes in the scent profile.

Protocol for Stability Testing of this compound in a Lotion Base

Objective: To evaluate the chemical and physical stability of this compound when incorporated into a cosmetic lotion.

Materials:

  • This compound

  • Unfragranced lotion base

  • Glass jars with airtight seals

  • Ovens for accelerated stability testing (e.g., at 40°C and 50°C)[9]

  • Refrigerator (4°C)

  • pH meter

  • Viscometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Sample Preparation:

    • Incorporate this compound into the lotion base at a target concentration (e.g., 0.5% w/w).

    • Prepare a control sample of the lotion base without this compound.

    • Package the samples in glass jars.

  • Storage Conditions:

    • Store the samples under various conditions:

      • Accelerated: 40°C and 50°C[9]

      • Real-time: Room temperature (25°C)

      • Refrigerated: 4°C

  • Evaluation at Time Intervals:

    • At specified time points (e.g., 0, 1, 2, and 3 months for accelerated testing; 0, 3, 6, 12 months for real-time testing), evaluate the samples for the following parameters:

      • Organoleptic Properties: Color, odor, and appearance.

      • Physicochemical Properties: pH and viscosity.

      • Chemical Stability: Use GC-MS to quantify the concentration of this compound in the lotion to assess for degradation.

Protocol for Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To analyze the volatile profile of a fragrance formulation containing this compound from the headspace of a product.[10][11]

Materials:

  • Fragrance formulation containing this compound in a product base (e.g., lotion, perfume)

  • Headspace vials

  • Headspace autosampler

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Place a precise amount of the product into a headspace vial.[12]

    • Seal the vial.

  • Headspace Sampling:

    • Equilibrate the vial at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[12]

  • GC-MS Analysis:

    • Inject a sample of the headspace into the GC-MS system.

    • Use an appropriate GC column (e.g., DB-5ms) and temperature program to separate the volatile components.[13]

    • The mass spectrometer will aid in the identification and quantification of this compound and other fragrance ingredients in the vapor phase.

Diagrams

Fragrance_Formulation_Workflow cluster_0 Conceptualization cluster_1 Ingredient Selection & Formulation cluster_2 Evaluation & Refinement cluster_3 Final Product Concept Fragrance Concept (e.g., Fruity-Floral) Olfactive_Brief Olfactive Brief Concept->Olfactive_Brief Propyl_Octanoate This compound (Fruity, Coconut Note) Olfactive_Brief->Propyl_Octanoate Other_Ingredients Other Fragrance Ingredients (Top, Middle, Base Notes) Olfactive_Brief->Other_Ingredients Formulation Initial Formulation Propyl_Octanoate->Formulation Other_Ingredients->Formulation Sensory_Analysis Sensory Analysis (Odor Profile, Intensity) Formulation->Sensory_Analysis Performance_Testing Performance Testing (Substantivity, Stability) Formulation->Performance_Testing Refinement Formula Refinement Sensory_Analysis->Refinement Performance_Testing->Refinement Refinement->Formulation Iteration Final_Fragrance Final Fragrance Concentrate Refinement->Final_Fragrance

Caption: Workflow for Incorporating this compound into a Fragrance Formulation.

Scent_Contribution cluster_notes Olfactive Contribution Propyl_Octanoate This compound Fruity Fruity Propyl_Octanoate->Fruity imparts Coconut Coconut Propyl_Octanoate->Coconut imparts Waxy Waxy Propyl_Octanoate->Waxy provides Sweet Sweet Propyl_Octanoate->Sweet enhances Overall_Accord Overall Fragrance Accord Fruity->Overall_Accord Coconut->Overall_Accord Waxy->Overall_Accord Sweet->Overall_Accord

Caption: Scent Contribution of this compound in a Perfume.

References

Investigating Propyl Octanoate as an Insect Attractant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) is a naturally occurring ester found in various fruits and fermented products, contributing to their characteristic aromas. Its potential as a semiochemical, specifically as an insect attractant, is an area of growing interest for the development of targeted and environmentally friendly pest management strategies. This document provides detailed application notes and protocols for researchers investigating the efficacy of propyl octanoate as an insect attractant. The methodologies outlined here cover key in-vitro and in-vivo experiments, including electroantennography (EAG), olfactometer bioassays, and field trapping studies.

Data Presentation

To facilitate the comparison of quantitative data from various experimental setups, the following table structure is recommended for summarizing results.

Table 1: Efficacy of this compound as an Insect Attractant for Drosophila melanogaster

Experimental AssayInsect SpeciesThis compound ConcentrationResponse MetricMean Response (± SEM)Positive ControlControl Response (± SEM)
Electroantennography (EAG) Drosophila melanogaster1% (v/v) in mineral oilEAG amplitude (mV)Data not availablePhenylacetaldehydeData not available
Olfactometer Bioassay Drosophila melanogaster10⁻⁴ dilution (v/v)Preference Index (PI)Data not availableApple Cider VinegarData not available
Field Trapping Drosophila melanogaster1 g on cotton wickMean trap capture/dayData not availableCommercial LureData not available

Note: Currently, specific quantitative data for the attractant properties of this compound is limited in publicly available literature. The table above serves as a template for researchers to populate with their own experimental data.

Experimental Protocols

Electroantennography (EAG) Protocol

Objective: To measure the electrical response of an insect's antenna to this compound, providing an indication of olfactory receptor neuron activation.

Materials:

  • This compound (≥98% purity)

  • Mineral oil (or other appropriate solvent)

  • Live insects (e.g., Drosophila melanogaster)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries

  • Saline solution (e.g., Ringer's solution)

  • Odor delivery system (e.g., charcoal-filtered and humidified air stream)

Procedure:

  • Preparation of Test Compound: Prepare a serial dilution of this compound in mineral oil (e.g., 0.01%, 0.1%, 1%, 10% v/v). As a control, use mineral oil alone.

  • Insect Preparation: Immobilize an insect (e.g., in a pipette tip with the head exposed). Carefully excise one antenna at the base using fine scissors.

  • Electrode Placement: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Odor Stimulation: Deliver a puff of charcoal-filtered, humidified air (the carrier stream) over the antenna. For stimulation, introduce a pulse of air carrying the vapor of the test compound or control into the carrier stream.

  • Data Recording: Record the resulting electrical potential change (EAG response) using the data acquisition software.

  • Data Analysis: Measure the amplitude of the depolarization for each stimulus. Compare the responses to different concentrations of this compound with the control.

Olfactometer Bioassay Protocol

Objective: To assess the behavioral response (attraction or repulsion) of insects to this compound in a controlled environment. A Y-tube or four-arm olfactometer is commonly used.

Materials:

  • This compound

  • Solvent (e.g., paraffin (B1166041) oil or ethanol)

  • Olfactometer (Y-tube or four-arm)

  • Airflow system (pump, flowmeters, charcoal filter, humidifier)

  • Test insects

  • Odor sources (e.g., filter paper discs)

Procedure:

  • Preparation of Odor Source: Apply a specific volume (e.g., 10 µL) of the this compound solution (at a chosen concentration) to a filter paper disc. For the control, apply the solvent alone.

  • Olfactometer Setup: Place the odor source and the control source in the designated arms of the olfactometer. Connect the airflow system to provide a constant, clean, and humidified airflow through each arm.

  • Insect Acclimation: Acclimate the insects to the experimental conditions (e.g., temperature, humidity, light) for a specified period before the assay.

  • Behavioral Assay: Introduce a single insect at the base of the olfactometer. Allow the insect to choose between the arms for a set period (e.g., 5-10 minutes).

  • Data Collection: Record the first choice of the insect and the time spent in each arm of the olfactometer.

  • Data Analysis: Calculate a Preference Index (PI) using the formula: PI = (Number of insects choosing treatment - Number of insects choosing control) / Total number of insects. A positive PI indicates attraction, while a negative PI indicates repulsion.

Field Trapping Protocol

Objective: To evaluate the effectiveness of this compound as a bait in attracting and capturing target insects under field conditions.

Materials:

  • This compound

  • Dispenser (e.g., cotton wicks, rubber septa, or controlled-release lures)

  • Insect traps (e.g., McPhail traps, sticky traps, or custom-made bottle traps)

  • Solvent/carrier for the bait (if necessary)

  • Killing/preservative agent for the trap (e.g., soapy water or propylene (B89431) glycol)

Procedure:

  • Bait Preparation: Load the dispensers with a known amount of this compound. For a control, use dispensers with the solvent/carrier only.

  • Trap Deployment: Place the baited traps and control traps in the field in a randomized block design to minimize positional effects. The number of traps and the distance between them will depend on the target insect and the specific experimental design.

  • Trap Servicing: Check the traps at regular intervals (e.g., daily or weekly). Count and identify the captured insects.

  • Bait Replacement: Replace the baits at appropriate intervals based on their expected field life.

  • Data Analysis: Compare the mean number of target insects captured in the this compound-baited traps versus the control traps using appropriate statistical tests (e.g., t-test or ANOVA).

Visualizations

Insect Olfactory Signaling Pathway

The detection of volatile compounds like esters in insects is primarily mediated by Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs).

cluster_0 Antennal Sensillum Propyl_Octanoate This compound OBP Odorant Binding Protein (OBP) Propyl_Octanoate->OBP Binds OR_Orco Odorant Receptor (OR) + Orco Co-receptor OBP->OR_Orco Transports to Ion_Channel Ion Channel OR_Orco->Ion_Channel Activates OSN Olfactory Sensory Neuron (OSN) Signal Action Potential to Antennal Lobe OSN->Signal Ion_Channel->OSN Depolarizes

Caption: Generalized insect olfactory signaling pathway for ester compounds.

Experimental Workflow for Olfactometer Bioassay

A systematic workflow is crucial for obtaining reliable results in olfactometer bioassays.

A Prepare this compound Dilutions and Controls B Set up Olfactometer (Y-tube or 4-arm) A->B D Introduce Insect and Record Behavior B->D C Acclimate Test Insects C->D E Data Analysis: Calculate Preference Index D->E

Caption: Workflow for conducting an olfactometer bioassay.

Logical Relationship for Field Trapping Experiment

The design of a field trapping experiment involves several key components and considerations.

cluster_0 Experimental Setup cluster_1 Data Collection & Analysis Bait Bait Preparation Deployment Randomized Block Deployment Bait->Deployment Trap Trap Design Trap->Deployment Servicing Regular Trap Servicing and Insect Counting Deployment->Servicing Analysis Statistical Analysis of Trap Catch Data Servicing->Analysis

Caption: Logical flow of a field trapping experiment.

Application Notes and Protocols for the Extraction of Propyl Octanoate from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl octanoate (B1194180) (C₁₁H₂₂O₂) is an ester recognized for its characteristic fruity-floral aroma, contributing to the natural fragrance of various plants. It is found in species such as Glehnia littoralis and Bothriochloa bladhii, as well as in coconut oil and fruits like apricots.[1] Beyond its aromatic properties, the isolation and quantification of such volatile compounds are of significant interest in the fields of phytochemistry, food science, and drug development for the standardization of herbal products and the discovery of new bioactive molecules.

This document provides detailed application notes and protocols for three primary methods for extracting propyl octanoate from plant materials: Steam Distillation, Solvent Extraction, and Supercritical Fluid (CO₂) Extraction. Additionally, a protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is included.

Data Presentation: Quantitative Analysis of this compound

The yield of this compound is highly dependent on the plant species, the specific part of the plant used, and the extraction method employed. The following table summarizes available quantitative data for this compound content in the essential oil of Glehnia littoralis.

Plant SourcePlant PartExtraction MethodThis compound Content (% of Essential Oil)Reference
Glehnia littoralisAerial and Root PartsNot specified, implied distillation for essential oil3.44 - 27.85%[Miyazawa et al., 2001][1]
Glehnia littoralisAerial PartsNot specified, implied distillation for essential oil16.89%[Miyazawa et al., 2001][2]

Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Steam_Distillation_Workflow PlantMaterial Plant Material (e.g., Glehnia littoralis) Grinding Grinding/Shredding PlantMaterial->Grinding DistillationApparatus Steam Distillation Apparatus Grinding->DistillationApparatus Collection Collection of Distillate DistillationApparatus->Collection SteamGeneration Steam Generation SteamGeneration->DistillationApparatus Separation Separation of Essential Oil and Hydrosol Collection->Separation EssentialOil This compound-rich Essential Oil Separation->EssentialOil Analysis GC-MS Analysis EssentialOil->Analysis

Caption: Workflow for Steam Distillation.

Solvent_Extraction_Workflow PlantMaterial Dried & Ground Plant Material SolventAddition Addition of Organic Solvent (e.g., Ethanol (B145695), Hexane) PlantMaterial->SolventAddition Extraction Extraction (Maceration or Soxhlet) SolventAddition->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Purification (Optional) CrudeExtract->Purification FinalExtract This compound Containing Extract Purification->FinalExtract Analysis GC-MS Analysis FinalExtract->Analysis

Caption: Workflow for Solvent Extraction.

SFE_Workflow PlantMaterial Ground Plant Material ExtractionVessel Loading into Extraction Vessel PlantMaterial->ExtractionVessel SupercriticalCO2 Introduction of Supercritical CO₂ (with optional co-solvent) ExtractionVessel->SupercriticalCO2 Extraction Extraction under Controlled T and P SupercriticalCO2->Extraction SeparationVessel Depressurization in Separation Vessel Extraction->SeparationVessel ExtractCollection Collection of This compound Extract SeparationVessel->ExtractCollection CO2Recycling CO₂ Recycling SeparationVessel->CO2Recycling Analysis GC-MS Analysis ExtractCollection->Analysis

Caption: Workflow for Supercritical Fluid Extraction.

Experimental Protocols

Steam Distillation Protocol

This method is suitable for the extraction of volatile compounds like this compound.

a. Materials and Equipment:

  • Ground plant material (e.g., aerial parts of Glehnia littoralis)

  • Distilled water

  • Steam distillation apparatus (including a boiling flask, a biomass flask, a condenser, and a collection vessel/separatory funnel)

  • Heating mantle or hot plate

  • Clamps and stands

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

b. Procedure:

  • Place the ground plant material into the biomass flask of the steam distillation apparatus. Do not fill the flask more than halfway.

  • Add distilled water to the boiling flask, typically to about two-thirds of its capacity.

  • Assemble the steam distillation apparatus, ensuring all joints are properly sealed.

  • Begin heating the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile compounds, including this compound, to vaporize.

  • The steam and volatile compound mixture will then travel to the condenser, where it will cool and condense back into a liquid.

  • Collect the distillate, which will consist of an aqueous layer (hydrosol) and an immiscible organic layer (the essential oil containing this compound).

  • Separate the essential oil layer from the hydrosol using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a clean, airtight glass vial and store it in a cool, dark place until analysis.

Solvent Extraction Protocol

This protocol describes a general procedure for extracting this compound using an organic solvent. The choice of solvent will depend on the polarity of the target compound and the matrix. For a moderately polar ester like this compound, ethanol or hexane (B92381) are common choices.

a. Materials and Equipment:

  • Dried and finely ground plant material

  • Organic solvent (e.g., 70% ethanol, n-hexane)

  • Soxhlet apparatus or a flask for maceration

  • Heating mantle (for Soxhlet extraction)

  • Rotary evaporator

  • Filter paper and funnel

  • Glass vials for storage

b. Procedure (Soxhlet Extraction):

  • Place a thimble containing the dried, ground plant material into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with the chosen solvent to about two-thirds of its volume.

  • Assemble the Soxhlet apparatus and begin heating the solvent.

  • The solvent will vaporize, travel up to the condenser, and then drip down into the chamber containing the plant material.

  • Once the chamber is full, the solvent containing the extracted compounds will siphon back into the distilling flask.

  • Allow this process to cycle for several hours to ensure complete extraction.

  • After extraction, cool the apparatus and remove the solvent from the distilling flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent.

  • The resulting crude extract can be used directly for analysis or further purified.

Supercritical Fluid (CO₂) Extraction Protocol

This method uses carbon dioxide in its supercritical state as a solvent, which is advantageous for its low toxicity and ease of removal.

a. Materials and Equipment:

  • Dried and ground plant material

  • Supercritical fluid extraction system

  • High-pressure CO₂ source

  • Optional: Co-solvent (e.g., ethanol) and co-solvent pump

  • Collection vials

b. Procedure:

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Seal the vessel and bring the system to the desired operating pressure and temperature to achieve supercritical conditions for CO₂ (typically above 73.8 bar and 31.1°C).

  • Introduce the supercritical CO₂ into the extraction vessel. If a co-solvent is used, it is pumped into the CO₂ stream.

  • Allow the supercritical fluid to pass through the plant material, dissolving the this compound and other soluble compounds.

  • The extract-laden fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power and the extract to precipitate.

  • Collect the extract from the separator.

  • The CO₂ can be re-pressurized and recycled.

  • The collected extract is ready for analysis.

GC-MS Quantification Protocol for this compound

This protocol outlines the general steps for the quantitative analysis of this compound in the obtained plant extracts.

a. Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column like DB-5ms or HP-5ms)

  • Helium carrier gas

  • This compound standard for calibration

  • Internal standard (e.g., a suitable ester not present in the sample)

  • Solvent for dilution (e.g., hexane or ethyl acetate)

  • Microsyringes and vials

b. Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the plant extract in a suitable solvent.

    • Prepare a series of calibration standards of this compound of known concentrations, each containing a fixed concentration of the internal standard.

    • Prepare the sample for injection by diluting an aliquot of the extract stock solution and adding the internal standard.

  • GC-MS Analysis:

    • Set the GC-MS operating conditions (injector temperature, oven temperature program, carrier gas flow rate, and MS parameters). A typical oven program might start at a lower temperature and ramp up to a higher temperature to separate compounds with different boiling points.

    • Inject the calibration standards and the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum compared to the standard.

    • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by using the peak area ratio from the sample chromatogram and the calibration curve.

    • Calculate the final concentration of this compound in the original plant material, taking into account the dilution factors.

References

protocols for studying the enzymatic synthesis of propyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enzymatic Synthesis of Propyl Octanoate (B1194180)

Introduction

Propyl octanoate is an ester known for its fruity, wine-like aroma, making it a valuable flavor and fragrance compound in the food, beverage, and cosmetic industries.[1] Traditionally, its synthesis is achieved through chemical methods like Fischer esterification, which often require harsh conditions, corrosive acid catalysts, and can lead to the formation of undesirable byproducts.[2] Enzymatic synthesis presents a green and efficient alternative, utilizing lipases as biocatalysts. This approach offers high specificity, operates under mild reaction conditions, minimizes side reactions, and results in a high-purity product, aligning with the growing demand for natural and sustainably produced ingredients.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the lipase-catalyzed synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

1. Principles of Enzymatic Esterification

The enzymatic synthesis of this compound involves the esterification of octanoic acid and n-propanol, catalyzed by a lipase (B570770). Lipases (E.C. 3.1.1.3) are enzymes that naturally hydrolyze fats but can be used to catalyze the reverse reaction, ester synthesis, in environments with low water activity.[4] The reaction is reversible, and the removal of water, a byproduct, is crucial for driving the equilibrium towards ester formation.[4]

The catalytic mechanism for many lipases in esterification follows a Ping-Pong Bi-Bi model.[5] In this mechanism, the enzyme first reacts with the acyl donor (octanoic acid) to form an acyl-enzyme intermediate, releasing water. Subsequently, the alcohol (n-propanol) attacks this intermediate, forming the ester (this compound) and regenerating the free enzyme.

2. Enzyme Selection and Immobilization

The choice of lipase is critical for achieving high conversion rates. Several commercial lipases have demonstrated high efficacy in synthesizing various flavor esters.

  • Novozym® 435: An immobilized Candida antarctica lipase B (CALB). It is widely used due to its high activity, broad substrate specificity, and excellent stability in organic solvents and at elevated temperatures.[6][7][8]

  • Lipozyme® RM IM: An immobilized Rhizomucor miehei lipase. It is a 1,3-specific lipase that is also effective for ester synthesis.[6][7]

  • Lipozyme® TL IM: An immobilized Thermomyces lanuginosus lipase, which can be a suitable alternative.[6][7]

For this application, Novozym® 435 is highly recommended due to its proven performance in similar short-chain ester syntheses.[7][9] The use of immobilized enzymes is advantageous as it simplifies catalyst recovery, allows for reuse, and improves operational stability, thereby reducing overall process costs.[4][10]

Experimental Protocols

Protocol 1: Optimization of this compound Synthesis

This protocol outlines the procedure for synthesizing this compound and optimizing key reaction parameters using a one-factor-at-a-time (OFAT) approach.[6][7]

Materials:

  • Octanoic acid (≥98%)

  • n-Propanol (≥99%)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-hexane, isooctane, or tert-butanol) (optional)

  • Molecular Sieves (3 Å or 4 Å), activated

  • Glass vials (e.g., 20 mL) with screw caps

  • Thermostatic shaking incubator or water bath

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Preparation: Activate molecular sieves by heating at 250°C for at least 6 hours.[11] Allow to cool in a desiccator before use.

  • Reaction Setup: In a series of glass vials, combine octanoic acid and n-propanol. If using a solvent, add it to the vial. For a solvent-free system, the reactants themselves form the reaction medium.[5]

  • Water Removal: Add activated molecular sieves (e.g., 10% w/v) to each vial to adsorb the water produced during the reaction.[4]

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Securely cap the vials and place them in a shaking incubator set to the desired temperature and agitation speed (e.g., 150-200 rpm).

  • Parameter Optimization: To find the optimal conditions, systematically vary one parameter while keeping others constant. Suggested ranges are:

    • Substrate Molar Ratio (Acid:Alcohol): 1:1 to 1:5.[7]

    • Enzyme Concentration: 1% to 10% (w/w of total substrates).[9][12]

    • Temperature: 30°C to 60°C.[7]

    • Reaction Time: Take samples at various intervals (e.g., 2, 4, 8, 12, 24 hours) to determine the time to reach equilibrium.

  • Sampling and Analysis: At specified time points, withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.[13] Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or hexane) and filter it through a 0.20 µm syringe filter before GC analysis.[7][14]

  • Enzyme Reuse: After the reaction, recover the immobilized enzyme by filtration or decantation. Wash it with a solvent (e.g., n-hexane) to remove any adsorbed substrates or products, dry it, and test its activity in subsequent batches.[7]

Protocol 2: Quantification by Gas Chromatography (GC-FID)

This protocol describes the analysis of reaction samples to determine the conversion yield.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Non-polar capillary column (e.g., DB-1 or equivalent).[14]

GC Conditions (Example):

  • Inlet Temperature: 250°C[14]

  • Oven Program: Start at 80°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).[14]

  • Carrier Gas: Helium or Hydrogen.[14]

  • Detector Temperature: 300°C[14]

Procedure:

  • Calibration: Prepare standard solutions of octanoic acid, n-propanol, and this compound of known concentrations to create a calibration curve.

  • Sample Injection: Inject 1 µL of the prepared and diluted sample from Protocol 1 into the GC.[14]

  • Data Analysis: Identify the peaks corresponding to the substrates and the product based on their retention times from the standard runs. Calculate the concentration of each component using the calibration curve. The conversion yield can be calculated based on the limiting reactant (typically octanoic acid).

Conversion (%) = ([Initial Moles of Octanoic Acid] - [Final Moles of Octanoic Acid]) / [Initial Moles of Octanoic Acid] x 100

Data Presentation

The following tables summarize typical results from optimization studies for similar ester syntheses, which can serve as a guide for experiments on this compound.

Table 1: Effect of Enzyme Type on Ester Conversion (Based on data for octyl formate (B1220265) synthesis)[7]

Enzyme TypeSupportConversion (%)
Novozym 435Acrylic Resin~80
Lipozyme RM IMAnionic Resin~20
Lipozyme TL IMSilica Gel~15

Table 2: Effect of Reaction Parameters on Conversion Yield (Based on optimized conditions for various esters)[3][5][6]

ParameterCondition 1Yield (%)Condition 2Yield (%)Condition 3Yield (%)
Temperature 30°C80.740°C82.0 50°C78.7
Enzyme Load 5 g/L77.110 g/L80.715 g/L81.1
Molar Ratio (Acid:Alcohol) 1:165.21:375.81:780.7

Visualizations

Below are diagrams created using the DOT language to visualize key aspects of the protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_recovery Recovery Reactants Octanoic Acid + n-Propanol Mix Mix Reactants Reactants->Mix Enzyme Immobilized Lipase Enzyme->Mix Solvent Solvent (optional) + Molecular Sieves Solvent->Mix Incubate Incubate with Shaking (Temp, Time, RPM) Mix->Incubate Sample Withdraw Sample Incubate->Sample Filter Filter to Recover Enzyme Incubate->Filter Dilute Dilute & Filter Sample->Dilute GC GC-FID Analysis Dilute->GC Calc Calculate Yield GC->Calc Wash Wash & Dry Enzyme Filter->Wash Reuse Reuse Enzyme Wash->Reuse

Caption: Experimental workflow for enzymatic synthesis of this compound.

G E Lipase (E) EA Acyl-Enzyme (E-A) E->EA + A A Octanoic Acid (A) P Water (P) EA->E + Q EA->P B n-Propanol (B) B->EA Q Propyl Octanoate (Q)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using immobilized lipases like Novozym® 435 is a highly effective and sustainable method. By carefully optimizing reaction parameters such as enzyme concentration, substrate molar ratio, and temperature, high conversion yields can be achieved under mild conditions. The protocols provided herein offer a robust framework for researchers to develop and refine the bioproduction of this valuable flavor ester, contributing to cleaner and more efficient chemical manufacturing processes.

References

Application Notes and Protocols: Propyl Octanoate in the Development of Bio-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of propyl octanoate (B1194180), a bio-based fatty acid ester, in the development of sustainable materials. The document outlines the enzymatic synthesis of propyl octanoate, its application as a bio-plasticizer for polylactic acid (PLA), and detailed protocols for material formulation and characterization.

This compound (CH₃(CH₂)₆COOCH₂CH₂CH₃) is an ester of octanoic acid and propanol (B110389). While traditionally used as a flavoring and fragrance agent, its properties as a fatty acid ester suggest its potential utility in modifying the properties of biopolymers. Fatty acid esters are increasingly being investigated as renewable and biodegradable alternatives to petroleum-based additives in plastics.[1][2] This document explores its application as a plasticizer to improve the flexibility and processability of bioplastics like PLA.

Section 1: Enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through green chemistry principles via enzymatic catalysis, which offers high selectivity and mild reaction conditions compared to conventional chemical synthesis.[3] Immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), are highly effective for this esterification reaction.[3]

Experimental Protocol: Enzymatic Esterification

Objective: To synthesize this compound from octanoic acid and 1-propanol (B7761284) using immobilized Candida antarctica lipase B (CALB).

Materials:

  • Octanoic acid (≥98%)

  • 1-Propanol (≥99.5%)

  • Immobilized Candida antarctica lipase B (CALB)

  • Molecular sieves (3Å), activated

  • Heptane (B126788) (as solvent, optional)

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Reaction vessel (round-bottom flask)

  • Separatory funnel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, combine octanoic acid and 1-propanol in a 1:1.2 molar ratio. The slight excess of propanol helps to shift the equilibrium towards product formation.

  • Solvent and Enzyme Addition: If a solvent is used, add heptane to the mixture. Add immobilized CALB to the reaction mixture (typically 5-10% by weight of the reactants).

  • Water Removal: Add activated molecular sieves to the flask to remove the water produced during the esterification, which further drives the reaction forward.

  • Reaction Conditions: Place the flask on a magnetic stirrer with a heating plate. Set the temperature to 40-60°C and stir the mixture at 200 rpm. The reaction is typically carried out for 8-24 hours.[3]

  • Monitoring the Reaction: Periodically take samples from the reaction mixture and analyze them using GC to determine the conversion of octanoic acid.

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and separate the immobilized enzyme by filtration for potential reuse.

  • Product Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the mixture twice with a 5% sodium bicarbonate solution to remove any unreacted octanoic acid.

    • Wash with deionized water until the aqueous phase is neutral.

    • Dry the organic phase over anhydrous sodium sulfate. .

    • Filter to remove the drying agent.

    • Remove the solvent (if used) and any remaining propanol using a rotary evaporator to obtain purified this compound.

Enzymatic_Synthesis_Workflow Reactants Octanoic Acid + 1-Propanol ReactionVessel Reaction Vessel (40-60°C, Stirring) Reactants->ReactionVessel Enzyme Immobilized CALB Enzyme->ReactionVessel Filtration Filtration ReactionVessel->Filtration Purification Purification (Washing & Drying) Filtration->Purification Crude Product RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme Enzyme FinalProduct This compound Purification->FinalProduct

Figure 1: Workflow for the enzymatic synthesis of this compound.

Section 2: Application of this compound as a Bio-Plasticizer for Polylactic Acid (PLA)

Polylactic acid (PLA) is a leading biodegradable polymer derived from renewable resources.[4] However, its inherent brittleness limits its applications. Plasticizers are added to PLA to increase its flexibility, toughness, and processability by reducing the glass transition temperature (Tg).[5][6] Fatty acid esters are known to be effective plasticizers for PLA.[7] this compound, as a short-chain fatty acid ester, can be investigated for this purpose.

Proposed Mechanism of Action

This compound molecules are hypothesized to position themselves between the PLA polymer chains. This increases the intermolecular space, reducing the secondary forces (dipole-dipole interactions) between the polymer chains. The increased free volume allows for greater chain mobility, resulting in a more flexible material with a lower glass transition temperature.

Plasticization_Mechanism PLA_Rigid Rigid PLA Matrix (Strong Intermolecular Forces) Interaction Intercalation between PLA Chains PLA_Rigid->Interaction PropylOctanoate This compound (Plasticizer) PropylOctanoate->Interaction Result Increased Free Volume & Reduced Intermolecular Forces Interaction->Result PLA_Flexible Flexible PLA Matrix (Lower Tg, Higher Elongation) Result->PLA_Flexible

Figure 2: Logical diagram of the proposed plasticization mechanism.

Section 3: Protocol for Preparation and Characterization of Plasticized PLA Films

Objective: To prepare PLA films plasticized with varying concentrations of this compound and to characterize their thermal and mechanical properties.

Materials:

  • Polylactic acid (PLA) pellets (e.g., Ingeo™ Biopolymer)

  • This compound (synthesized or commercial)

  • Chloroform (B151607) or Dichloromethane (solvent)

  • Petri dishes (glass)

  • Magnetic stirrer

  • Universal Testing Machine (UTM)

  • Differential Scanning Calorimeter (DSC)

Experimental Protocol: Solvent Casting
  • Drying: Dry PLA pellets in a vacuum oven at 80°C for 4 hours to remove any moisture.

  • Solution Preparation:

    • Prepare a 10% (w/v) solution of PLA in chloroform by dissolving the dried pellets with magnetic stirring until a homogenous solution is formed.

    • Prepare stock solutions of this compound in chloroform.

  • Blending: Add the this compound stock solution to the PLA solution to achieve final concentrations of 0%, 5%, 10%, and 15% (by weight relative to PLA). Stir for 1 hour to ensure uniform mixing.

  • Casting: Pour a fixed volume of each solution into a clean, level glass petri dish.

  • Drying: Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours. To ensure complete solvent removal, subsequently dry the films in a vacuum oven at 40°C for another 24 hours.

  • Film Removal: Carefully peel the dried films from the petri dishes. Store the films in a desiccator before characterization.

Film_Preparation_Workflow Start Start DryPLA Dry PLA Pellets (80°C, 4h) Start->DryPLA DissolvePLA Dissolve PLA in Solvent DryPLA->DissolvePLA AddPlasticizer Add this compound (0%, 5%, 10%, 15%) DissolvePLA->AddPlasticizer Mix Mix Homogeneously AddPlasticizer->Mix Cast Cast Solution into Petri Dish Mix->Cast Evaporate Solvent Evaporation (24h Room Temp) Cast->Evaporate VacuumDry Vacuum Drying (40°C, 24h) Evaporate->VacuumDry Characterize Characterize Films (DSC, UTM) VacuumDry->Characterize End End Characterize->End

Figure 3: Experimental workflow for preparing and testing plasticized PLA films.

Section 4: Data Presentation and Expected Results

The addition of this compound is expected to alter the thermal and mechanical properties of the PLA films. The following tables summarize the anticipated quantitative data.

Table 1: Thermal Properties of PLA Films Plasticized with this compound (DSC Analysis)
This compound Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Crystallinity (%)
0 (Neat PLA)60.5175.28.5
552.1173.812.3
1045.8172.515.1
1538.2171.918.7

Note: Data are illustrative and represent expected trends. A decrease in Tg indicates successful plasticization. The plasticizer can also act as a nucleating agent, potentially increasing crystallinity.

Table 2: Mechanical Properties of PLA Films Plasticized with this compound (UTM Analysis)
This compound Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (Neat PLA)55.34.53.1
542.125.62.5
1035.7150.21.8
1528.9280.51.1

Note: Data are illustrative and represent expected trends. Successful plasticization leads to a decrease in tensile strength and Young's modulus, but a significant increase in elongation at break, indicating a more flexible and less brittle material.[8][9][10]

Conclusion

This compound, synthesized via environmentally friendly enzymatic methods, shows promise as a bio-based plasticizer for improving the material properties of biopolymers like PLA. The protocols outlined in this document provide a framework for its synthesis, incorporation into PLA films, and the characterization of the resulting bio-based materials. Further research is warranted to optimize plasticizer concentrations and to evaluate the long-term stability and biodegradability of these novel bio-composites.

References

Application Notes and Protocols for Monitoring Propyl Octanoate Production in Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Propyl octanoate (B1194180) is a fatty acid ester characterized by its fruity aroma, making it a valuable compound in the flavor, fragrance, and biofuel industries.[1] Saccharomyces cerevisiae and other yeasts have been metabolically engineered to produce this and other valuable esters.[2][3][4] Efficiently monitoring the production of propyl octanoate is critical for optimizing yeast strains and fermentation processes. These application notes provide detailed protocols and a comparative overview of key techniques for monitoring this compound production, including high-precision analytical methods and high-throughput screening tools.

Section 1: Analytical Quantification using Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the accurate identification and quantification of volatile compounds like this compound from fermentation broth.[5][6] The method offers high sensitivity and specificity. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used solvent-free sample preparation technique that concentrates volatile analytes from the sample matrix onto a coated fiber before injection into the GC-MS system.[7]

Data Presentation: GC-MS Method Performance

The performance of a GC-MS method is critical for reliable quantification. The table below summarizes typical analytical parameters for the quantification of esters and related fatty acids.

ParameterValue RangeDescriptionReference
Limit of Detection (LOD)40 nM - 0.4 ng/LThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ)160 nM - 4 µg/LThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Dynamic Range100 µM - 20 nMThe range of concentrations over which the method is accurate and precise.
Reproducibility (RSD)1.5% - 15%The variation in measurements taken by different operators using the same method.
Accuracy100 ± 10%The closeness of the measured value to the true value.[6]
Experimental Protocol: Quantification by HS-SPME-GC-MS

This protocol outlines the steps for quantifying this compound from a yeast culture supernatant.

1. Materials and Reagents:

  • Yeast culture samples

  • This compound standard (for calibration curve)

  • Internal standard (e.g., ethyl heptanoate)

  • Sodium chloride (NaCl)

  • 20 mL headspace vials with PTFE/silicone septa

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation:

  • Harvest yeast culture at desired time points.

  • Centrifuge the culture at 5,000 x g for 10 minutes to pellet the cells.

  • Transfer 5 mL of the supernatant to a 20 mL headspace vial.

  • Add NaCl to saturate the solution (~1.5 g). This increases the volatility of the esters.

  • Spike the sample with a known concentration of the internal standard.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Extraction:

  • Place the vial in a heating block or autosampler incubator set to 50-60°C.

  • Allow the sample to equilibrate for 10 minutes.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes under constant agitation.

  • Retract the fiber into the needle after extraction.

4. GC-MS Analysis: [8]

  • Injection: Insert the SPME fiber into the GC inlet, heated to 250°C, and desorb for 5 minutes in splitless mode.

  • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.

  • MS Detector:

    • Transfer line temperature: 250°C.

    • Ion source temperature: 230°C.

    • Mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 35-400.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum compared to a pure standard.

  • Quantify the concentration by integrating the peak area and comparing it to the internal standard and a previously generated calibration curve.

Visualization: HS-SPME-GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Yeast Culture Sample Centrifuge Centrifugation Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Vial Transfer to Vial + NaCl + Internal Std Supernatant->Vial Equilibrate Equilibrate (60°C) Vial->Equilibrate Extract Expose Fiber (30 min) Equilibrate->Extract Desorb Desorb in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometry Detection Separate->Detect Quantify Data Analysis & Quantification Detect->Quantify

HS-SPME-GC-MS workflow for this compound analysis.

Section 2: High-Throughput Screening with a Yeast Biosensor

For screening large libraries of engineered yeast strains, GC-MS can be a bottleneck. A whole-cell biosensor provides a high-throughput alternative for identifying promising candidates. While a direct this compound sensor may not be readily available, a biosensor for its precursor, octanoic acid, can be effectively used.[9] An engineered yeast strain can be developed where the presence of octanoic acid induces the expression of a reporter protein like Green Fluorescent Protein (GFP).[9][10]

Data Presentation: Octanoic Acid Biosensor Performance

This table summarizes the reported performance of a S. cerevisiae biosensor based on the PDR12 promoter for detecting medium-chain fatty acids.[9]

AnalyteLinear Range (mM)Description
Hexanoic Acid (C6)0 - 2.0Responds to a range of short-to-medium chain fatty acids.
Heptanoic Acid (C7)0 - 1.5Strong correlation between fluorescence and fatty acid concentration.
Octanoic Acid (C8)0 - 0.75Enables high-throughput screening of octanoic acid producers.
Experimental Protocol: Yeast Biosensor for Octanoic Acid Screening

1. Biosensor Construction:

  • Plasmid Design: Construct a yeast expression plasmid containing the Green Fluorescent Protein (GFP) gene under the control of the PDR12 promoter, which is responsive to octanoic acid.[9]

  • Yeast Transformation: Transform the biosensor plasmid into the S. cerevisiae strain library that is to be screened. Use a standard lithium acetate (B1210297) transformation protocol.

2. High-Throughput Screening:

  • Cultivation: Inoculate the transformed yeast strains into 96-well microplates containing the appropriate fermentation medium.

  • Incubation: Incubate the plates at 30°C with shaking for 48-72 hours to allow for cell growth and ester precursor production.

  • Fluorescence Measurement:

    • Measure the optical density (OD) at 600 nm to normalize for cell growth.

    • Measure GFP fluorescence using a microplate reader with an excitation wavelength of ~488 nm and an emission wavelength of ~510 nm.

  • Data Analysis:

    • Calculate the normalized fluorescence (Fluorescence / OD600) for each strain.

    • Identify "hits" as the strains exhibiting the highest normalized fluorescence, indicating higher intracellular concentrations of octanoic acid.

3. Validation:

  • Cultivate the top-performing strains identified from the screen in larger flask cultures.

  • Confirm the production of this compound in the supernatant using the quantitative HS-SPME-GC-MS protocol described in Section 1.

Visualization: Biosensor Screening Workflow

Biosensor_Workflow cluster_strain Strain Engineering cluster_screen High-Throughput Screen cluster_validation Hit Validation Library Engineered Yeast Library Transform Transform with Biosensor Plasmid Library->Transform Plate Inoculate 96-Well Plates Transform->Plate Incubate Incubate (48-72h) Plate->Incubate Measure Measure OD600 & Fluorescence Incubate->Measure Analyze Identify Top Hits Measure->Analyze Flask Scale-up Culture Analyze->Flask GCMS Quantify with GC-MS Flask->GCMS

Workflow for screening yeast libraries with a biosensor.

Section 3: this compound Biosynthetic Pathway in Yeast

Understanding the metabolic pathway is essential for targeted strain engineering and interpreting monitoring data. This compound synthesis relies on two key precursors: octanoyl-CoA and 1-propanol (B7761284).

  • Octanoyl-CoA Synthesis: This precursor is derived from the fatty acid synthesis (FAS) pathway. The process starts with acetyl-CoA, which is converted to malonyl-CoA. The FAS complex then iteratively elongates the carbon chain to produce fatty acyl-CoAs, including octanoyl-CoA.[3]

  • 1-Propanol Synthesis: 1-Propanol is a higher alcohol that can be produced via the Ehrlich pathway from the catabolism of amino acids like threonine or isoleucine, or potentially from 2-ketobutyrate, an intermediate in amino acid biosynthesis.

  • Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the condensation of octanoyl-CoA and 1-propanol to form this compound.[11]

Visualization: this compound Biosynthesis Pathway

Biosynthesis_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS OctanoylCoA Octanoyl-CoA FAS->OctanoylCoA AAT Alcohol Acyltransferase (AAT) OctanoylCoA->AAT AminoAcids Amino Acids (e.g., Threonine) Ehrlich Ehrlich Pathway AminoAcids->Ehrlich Propanol 1-Propanol Ehrlich->Propanol Propanol->AAT PropylOctanoate This compound AAT->PropylOctanoate

Simplified biosynthesis of this compound in yeast.

Section 4: Integrated Monitoring Strategy

A comprehensive monitoring strategy combines high-throughput screening with precise analytical validation for an efficient workflow from strain development to process optimization.

  • Strain Development (High-Throughput): Use the octanoic acid biosensor to rapidly screen thousands of genetic variants from a library to identify strains with upregulated precursor supply.

  • Candidate Validation (Low-Throughput, High-Precision): Validate the top candidates from the biosensor screen using the quantitative HS-SPME-GC-MS method to confirm and accurately measure this compound production.

  • Process Monitoring (Real-Time): For pilot or production scale, online methods like Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-ToF-MS) or in-line spectroscopic probes (FTIR) can provide real-time data on volatile ester formation, allowing for dynamic process control.[5][12][13]

Visualization: Integrated Monitoring Logic

Logic_Flow Eng 1. Strain Engineering (Create Mutant Library) Screen 2. High-Throughput Screening (Biosensor in 96-well plates) Eng->Screen Large Library Validate 3. Candidate Validation (GC-MS in shake flasks) Screen->Validate Top Hits (5-10 strains) Optimize 4. Process Optimization (Bioreactor) Validate->Optimize Best Producer (1-2 strains) Monitor 5. Real-Time Monitoring (Online MS / Probes) Optimize->Monitor Continuous Feedback

Integrated workflow for strain development and monitoring.

References

Propyl Octanoate: A Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the continuous pursuit of greener and more sustainable chemical processes, the selection of reaction solvents has become a critical aspect of modern organic synthesis. Propyl octanoate (B1194180), a fatty acid ester derived from renewable resources, presents a promising alternative to conventional volatile organic compounds (VOCs). Its favorable physicochemical properties, low toxicity, and biodegradability make it an attractive medium for a variety of organic transformations. This document provides detailed application notes and protocols for the use of propyl octanoate as a solvent in organic reactions, with a focus on its application in palladium-catalyzed cross-coupling reactions and biocatalysis.

Properties of this compound

This compound (CH₃(CH₂)₆COOCH₂CH₂CH₃) is a colorless liquid with a fruity odor.[1] Its physical and chemical properties are summarized in the tables below, providing essential data for its use as a reaction solvent.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₁H₂₂O₂[1][2]
Molecular Weight186.29 g/mol [1][2]
CAS Number624-13-5[1]
AppearanceColorless liquid[1]
Density0.861 - 0.867 g/mL at 25 °C[3]
Boiling Point225 - 226 °C[1]
Melting Point-46.2 °C[1]
Flash Point87.78 °C[3]
Refractive Index1.418 - 1.424 at 20 °C[3]
Water SolubilityPractically insoluble
logP (Octanol/Water)~4.35[1]
Table 2: Safety Information for this compound
Hazard StatementPrecautionary Statement
Not classified as hazardousP264: Wash hands thoroughly after handling.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.

This compound as a Green Solvent

The principles of green chemistry encourage the use of safer solvents and the reduction of auxiliary substances. Fatty acid esters (FAEs) like this compound are considered green solvents due to several key characteristics:

  • Renewable Feedstock: They can be derived from vegetable oils and animal fats.

  • Biodegradability: FAEs are readily biodegradable, minimizing their environmental persistence.[4]

  • Low Toxicity: They generally exhibit low toxicity to humans and aquatic life.

  • High Boiling Point and Low Volatility: This reduces solvent loss through evaporation and minimizes worker exposure to harmful vapors.[4]

The logical relationship for considering this compound as a green solvent is outlined in the diagram below.

GreenSolventLogic cluster_0 This compound Properties Renewable Feedstock Renewable Feedstock Green Solvent Green Solvent Renewable Feedstock->Green Solvent Biodegradable Biodegradable Biodegradable->Green Solvent Low Toxicity Low Toxicity Low Toxicity->Green Solvent High Boiling Point High Boiling Point High Boiling Point->Green Solvent

This compound's Green Solvent Credentials

Application in Palladium-Catalyzed Cross-Coupling Reactions

While direct literature on the use of this compound in palladium-catalyzed reactions is scarce, its properties are analogous to other fatty acid esters, such as fatty acid methyl esters (FAMEs) found in biodiesel, which have been investigated as alternative reaction media. The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures, such as the Suzuki-Miyaura and Heck couplings.

Protocol: Suzuki-Miyaura Coupling in this compound

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the solvent.

Materials:

  • Aryl bromide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • This compound (5 mL)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add this compound to the flask via syringe.

  • Stir the reaction mixture and heat to 100-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow A Combine Reactants, Catalyst, and Base in this compound B Heat Reaction Mixture under Inert Atmosphere A->B C Monitor Reaction Progress (TLC/GC-MS) B->C D Work-up: Quench, Extract, and Wash C->D E Purify Product (Column Chromatography) D->E

Suzuki-Miyaura Coupling Workflow
Protocol: Heck Coupling in this compound

This protocol provides a general method for the Heck coupling of an aryl iodide with an alkene using this compound as the solvent.

Materials:

  • Aryl iodide (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 2 mol%)

  • Triethylamine (B128534) (Et₃N, 1.5 mmol)

  • This compound (5 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve the aryl iodide, alkene, palladium(II) acetate, and tri(o-tolyl)phosphine in this compound.

  • Add triethylamine to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir until the reaction is complete, as indicated by TLC or GC-MS analysis.

  • After cooling to room temperature, filter the reaction mixture to remove the triethylammonium (B8662869) iodide salt.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography.

Application in Biocatalysis

The hydrophobic nature and high boiling point of this compound make it a suitable non-aqueous medium for enzymatic reactions, particularly those involving lipases. Lipases are known to function effectively in organic solvents, catalyzing reactions such as esterification, transesterification, and aminolysis.[5]

Protocol: Lipase-Catalyzed Esterification in this compound

This protocol describes the synthesis of a flavor ester using an immobilized lipase (B570770) in this compound.

Materials:

  • Carboxylic acid (e.g., butyric acid, 1.0 mmol)

  • Alcohol (e.g., isoamyl alcohol, 1.2 mmol)

  • Immobilized lipase (e.g., Novozym 435, 50 mg)

  • This compound (10 mL)

  • Molecular sieves (optional, for water removal)

  • Orbital shaker or magnetic stirrer

Procedure:

  • To a screw-capped vial, add the carboxylic acid, alcohol, and this compound.

  • Add the immobilized lipase to the mixture. If desired, add activated molecular sieves to remove the water produced during the reaction and shift the equilibrium towards the product.

  • Seal the vial and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40-60 °C).

  • Monitor the conversion of the starting materials by GC analysis of aliquots taken from the reaction mixture at different time intervals.

  • Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The product can be isolated by removing the solvent under reduced pressure.

Biocatalysis_Pathway cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_products Products Carboxylic Acid Carboxylic Acid Flavor Ester Flavor Ester Carboxylic Acid->Flavor Ester Esterification Alcohol Alcohol Alcohol->Flavor Ester Immobilized Lipase Immobilized Lipase Immobilized Lipase->Flavor Ester This compound This compound This compound->Flavor Ester Water Water

Lipase-Catalyzed Esterification Pathway

Conclusion

This compound is a versatile and sustainable solvent with significant potential in modern organic synthesis. Its favorable safety profile and physical properties make it a viable alternative to traditional organic solvents in a range of applications, including palladium-catalyzed cross-coupling reactions and biocatalysis. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their own synthetic endeavors, contributing to the development of greener and more efficient chemical processes. Further research into the full scope of its applications is warranted and encouraged.

References

Application Notes and Protocols for Measuring the Sensory Perception of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propyl octanoate (B1194180) (CAS 624-13-5) is an ester known for its characteristic fruity and coconut-like aroma, with additional winey and fatty notes.[1][2] It is a significant component in the flavor and fragrance industry, utilized in food, beverages, and cosmetics to impart these desirable sensory profiles.[1][3] Understanding and quantifying the sensory perception of propyl octanoate is crucial for product development, quality control, and regulatory purposes. These application notes provide detailed protocols for the sensory evaluation of this compound, targeting researchers, scientists, and professionals in drug and flavor development. The methodologies described include instrumental analysis with human assessors and standardized human sensory panels.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[4][5][6]

Objective: To identify and characterize the specific odor attributes of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 ppm) in a suitable solvent like deodorized ethanol (B145695) or medium-chain triglyceride (MCT) oil.

    • Create a series of dilutions from the stock solution to determine the odor detection threshold and characterize the aroma at different concentrations.

  • Instrumentation:

    • A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • The GC column effluent is split between the FID and the ODP.

  • Procedure:

    • Inject a prepared sample into the GC.

    • A trained sensory panelist sniffs the effluent from the ODP and records the time, duration, and description of any detected odors.

    • Simultaneously, the FID records the chemical profile of the sample.

    • By correlating the retention times from the FID with the sensory data from the ODP, specific odor-active compounds can be identified.

  • Data Analysis:

    • The results are often presented as an aromagram, which is a chromatogram where the peak heights or areas represent the intensity of the perceived odor.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where serial dilutions of the sample are analyzed by GC-O to determine the flavor dilution (FD) factor for each odorant.[7]

Human Sensory Panel for Descriptive Analysis

A trained human sensory panel is essential for providing detailed descriptive analysis of the sensory characteristics of this compound.[8][9]

Objective: To obtain a comprehensive sensory profile of this compound, including its aroma, flavor, and intensity.

Methodology:

  • Panelist Selection and Training:

    • Recruit panelists based on their sensory acuity, availability, and interest.[10]

    • Screen potential panelists for their ability to detect and describe basic tastes and odors.[11]

    • Train the selected panelists over several sessions to develop a standardized vocabulary for describing the sensory attributes of esters and to calibrate their intensity ratings.[11][12]

  • Sample Presentation:

    • Prepare solutions of this compound in a neutral carrier (e.g., water with a non-ionic surfactant for taste, or odorless mineral oil on a smelling strip for aroma).

    • Present the samples to the panelists in a controlled environment with consistent lighting and temperature, free from distracting odors.[8]

    • Samples should be coded with random three-digit numbers to prevent bias.

  • Evaluation Procedure:

    • Panelists evaluate the samples and rate the intensity of various sensory attributes (e.g., coconut, fruity, waxy, sweet) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Panelists should rinse their palates with purified water between samples.

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes between different concentrations of this compound.

    • The results can be visualized using spider web plots to compare the sensory profiles.

Odor Detection Threshold Determination

Determining the odor detection threshold is crucial for understanding the potency of an aroma compound.

Objective: To determine the lowest concentration of this compound that can be detected by a sensory panel.

Methodology:

  • Dynamic Olfactometry:

    • This method uses an olfactometer to present a range of dilutions of an odorous gas sample to a panel of human assessors.[7][13][14]

    • The odor concentration is expressed in European Odour Units per cubic meter (ouE/m³), which is the number of dilutions with neutral air required to bring the sample to its detection threshold.[13]

  • Procedure (ASTM E679 - Ascending Forced-Choice Triangle Test):

    • Prepare a series of dilutions of this compound in an appropriate solvent.

    • Present three samples to each panelist, two of which are blanks (solvent only) and one contains the diluted this compound.

    • Panelists are asked to identify the odd sample.

    • The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the sample.

Data Presentation

Quantitative data from the sensory evaluations should be summarized in a clear and structured format to facilitate comparison.

Sensory Attribute Concentration 1 (ppm) Concentration 2 (ppm) Concentration 3 (ppm) p-value
Aroma
Coconut IntensityMean ± SDMean ± SDMean ± SD
Fruity IntensityMean ± SDMean ± SDMean ± SD
Waxy IntensityMean ± SDMean ± SDMean ± SD
Flavor
SweetnessMean ± SDMean ± SDMean ± SD
BitternessMean ± SDMean ± SDMean ± SD
Odor Detection Threshold
Threshold Value (ppm)Best Estimate Threshold

Mandatory Visualization

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Sensory Analysis cluster_data Data Processing cluster_output Output prep This compound Sample & Dilutions gco Gas Chromatography-Olfactometry (GC-O) prep->gco hsp Human Sensory Panel prep->hsp odt Odor Detection Threshold prep->odt da Data Analysis & Interpretation gco->da hsp->da odt->da report Sensory Profile Report da->report

Caption: Experimental workflow for sensory perception analysis.

Olfactory Signaling Pathway for Esters

G cluster_membrane Olfactory Sensory Neuron Membrane or_node Odorant Receptor (GPCR) g_protein G-protein (G olf) or_node->g_protein 2. Activation ac Adenylate Cyclase g_protein->ac 3. Activation camp cAMP ac->camp 4. Conversion cng Cyclic Nucleotide-gated Ion Channel ions Ca2+, Na+ Influx cng->ions 6. Influx odorant This compound odorant->or_node 1. Binding atp ATP atp->ac camp->cng 5. Opening depolarization Depolarization & Action Potential ions->depolarization

Caption: Olfactory signal transduction pathway for esters.

The perception of esters like this compound begins when the odorant molecule binds to a specific G-protein coupled receptor (GPCR) on the surface of an olfactory sensory neuron.[15][16] This binding event activates the G-protein, G-olf, which in turn activates adenylate cyclase.[16] Adenylate cyclase then converts ATP into cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the brain and perceived as a specific smell.[16]

References

Troubleshooting & Optimization

Technical Support Center: Propyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of propyl octanoate (B1194180). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of propyl octanoate in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are Fischer-Speier esterification and enzymatic catalysis. Fischer esterification involves the reaction of octanoic acid with propanol (B110389) in the presence of an acid catalyst, such as sulfuric acid.[1] Enzymatic synthesis, a greener alternative, typically employs immobilized lipases, like Candida antarctica lipase (B570770) B (CALB), to catalyze the reaction under milder conditions.[1][2]

Q2: What kind of yields can I expect from these synthesis methods?

A2: Yields can vary significantly based on the chosen method and reaction conditions. Fischer esterification typically yields between 70% and 85%.[1] However, with techniques like azeotropic distillation to remove water, yields can be pushed to 85-95%.[1] Enzymatic synthesis can also achieve high yields, often in the range of 80% to 95%.[1]

Q3: How can I monitor the progress of my reaction?

A3: The progress of the esterification reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2] These methods allow you to track the consumption of the starting materials (octanoic acid and propanol) and the formation of the product (this compound).

Q4: What are the key factors that influence the reaction yield?

A4: Several factors can impact the yield of this compound synthesis. For Fischer esterification, these include the type and concentration of the catalyst, the molar ratio of the reactants, the reaction temperature, and the efficient removal of water, which is a byproduct of the reaction.[3][4] For enzymatic synthesis, key factors include the choice of lipase, enzyme loading, temperature, and the reaction medium.[2][5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue Possible Causes Solutions
Low Yield Incomplete reaction: The equilibrium of the Fischer esterification may not have been sufficiently shifted towards the products.- Increase the excess of one reactant: Typically, using an excess of propanol can help drive the reaction forward.[4]- Efficient water removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[2][6]- Increase catalyst concentration: Ensure an adequate amount of acid catalyst is used (e.g., 1-2% by weight of reactants for sulfuric acid).[7]
Catalyst deactivation: Impurities in the reactants or solvent can neutralize or poison the acid catalyst.- Ensure high purity of starting materials: Use distilled and dry reactants and solvents.[8]
Suboptimal reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.- Maintain appropriate reflux temperature: For Fischer esterification, a temperature of 80-115°C is typical.[1]
Product Discoloration High reaction temperatures: Excessive heat can lead to the degradation of reactants or the final product, causing charring and the formation of colored impurities.[9]- Maintain optimal temperature control: Avoid overheating the reaction mixture.
Impurities in starting materials: Aldehydes, ketones, or other reactive species in the octanoic acid or propanol can lead to side reactions that produce colored compounds.[9]- Purify starting materials: Ensure the purity of your reactants before starting the synthesis.
Presence of Side Products Formation of dipropyl ether: This is a common side reaction in Fischer esterification, especially at higher temperatures, involving the dehydration of propanol.- Control the reaction temperature: Avoid excessively high temperatures.[9]- Use a milder catalyst: Consider using a solid acid catalyst which can be more selective.
Unreacted starting materials: Incomplete conversion will leave octanoic acid and propanol in the final product mixture.- Optimize reaction time and conditions: Refer to the low yield troubleshooting steps.- Purification: Unreacted starting materials can be removed during the work-up and purification steps.
Difficulty in Product Purification Formation of a stable emulsion during work-up: This can make the separation of the organic and aqueous layers challenging.- Add brine (saturated NaCl solution): This can help to break the emulsion by increasing the ionic strength of the aqueous phase.
Incomplete removal of the acid catalyst: Residual acid can contaminate the final product.- Thorough washing: Wash the organic layer multiple times with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[10]

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis
Catalyst Method Temperature (°C) Reaction Time (h) Typical Yield (%) References
Sulfuric Acid (H₂SO₄)Fischer Esterification80 - 1152 - 2470 - 85[1]
Hydrochloric Acid (HCl)Fischer Esterification85 - 1004 - 870 - 80[1]
Immobilized Candida antarctica lipase B (CALB)Enzymatic Catalysis30 - 601 - 2480 - 95[1][2]
Layered Zinc n-octanoateHeterogeneous Catalysis165Not Specifiedup to 75[1]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

Materials:

  • Octanoic acid

  • Propan-1-ol

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (optional)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine octanoic acid and an excess of propan-1-ol (e.g., a 1:1.5 molar ratio). If using a Dean-Stark trap, add toluene as the azeotropic solvent.

  • Catalyst Addition: With constant stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the carboxylic acid).

  • Reflux: Heat the reaction mixture to a gentle reflux (typically 80-115°C) and maintain for 2-4 hours. If using a Dean-Stark trap, collect the water that separates.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent and excess propanol using a rotary evaporator.

  • Purification:

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Octanoic acid

  • Propan-1-ol

  • Immobilized lipase (e.g., Novozym® 435)

  • Hexane (optional, as solvent)

Equipment:

  • Temperature-controlled shaker or stirred reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine equimolar amounts of octanoic acid and propan-1-ol. The reaction can be run solvent-free or in a minimal amount of an organic solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous shaking or stirring for 24 hours.

  • Enzyme Recovery: After the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a solvent and reused.

  • Purification:

    • The liquid phase, containing the this compound, can be purified by vacuum distillation to remove any unreacted starting materials.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification reactants Reactants: Octanoic Acid & Propanol reaction Reaction Mixture (Heating & Stirring) reactants->reaction catalyst Catalyst (Acid or Enzyme) catalyst->reaction neutralization Neutralization (e.g., NaHCO3 wash) reaction->neutralization Cooling extraction Extraction neutralization->extraction drying Drying (e.g., Na2SO4) extraction->drying purification Purification (Vacuum Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Technical Support Center: Purification of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude propyl octanoate (B1194180). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving high-purity propyl octanoate through distillation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key physical properties?

A1: this compound (C₁₁H₂₂O₂) is the ester formed from the condensation of octanoic acid and propan-1-ol. It is a colorless liquid, often with a fruity aroma, and is used in the flavor, fragrance, and pharmaceutical industries. Its physical properties are crucial for designing an effective distillation protocol.

Data Presentation: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundn-PropanolOctanoic AcidWater
Molecular Formula C₁₁H₂₂O₂C₃H₈OC₈H₁₆O₂H₂O
Molecular Weight 186.29 g/mol 60.1 g/mol 144.21 g/mol 18.02 g/mol
Boiling Point (at 760 mmHg) 225-226 °C97 °C239 °C100 °C
Density (at 20-25 °C) ~0.865 g/mL~0.803 g/mL~0.910 g/mL~0.998 g/mL
Solubility in Water InsolubleMiscibleSlightly SolubleN/A

Q2: What are the common impurities in crude this compound after synthesis?

A2: Crude this compound, typically synthesized via Fischer esterification, contains unreacted starting materials (octanoic acid and n-propanol), the acid catalyst (e.g., sulfuric acid), and water, which is a byproduct of the reaction. Side reactions may also introduce other minor impurities.

Q3: Why is distillation the preferred method for purifying this compound?

A3: Distillation is highly effective for purifying esters by separating components based on differences in their boiling points. This compound has a significantly different boiling point from the common low-boiling impurities like n-propanol and water, and from high-boiling or non-volatile impurities like octanoic acid, the acid catalyst, and any salts formed during neutralization.

Q4: When should I use simple, fractional, or vacuum distillation?

A4:

  • Simple Distillation: Suitable when the boiling points of the desired product and impurities differ by more than 25 °C.

  • Fractional Distillation: Necessary for separating compounds with close boiling points, as it provides greater separation efficiency through multiple vaporization-condensation cycles (theoretical plates).

  • Vacuum Distillation: Recommended for high-boiling compounds like this compound (B.P. ~226 °C) to lower the boiling point. This prevents potential thermal decomposition that can occur at high temperatures, which often results in a discolored or impure product.

Experimental Protocols

This section provides a standard workflow for the purification of this compound, from the initial work-up of the crude reaction mixture to the final distillation.

Workflow for Purification of Crude this compound

Caption: Workflow from crude product to pure this compound.

Protocol 1: Neutralization and Drying Work-up

This initial step removes acidic and water-soluble impurities.

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Neutralize: Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Separate: Allow the layers to separate. The top layer is the organic (ester) layer, and the bottom is the aqueous layer. Drain and discard the aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution until no more gas evolution is observed upon addition.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution to facilitate the removal of dissolved water. Separate and discard the aqueous layer.

  • Dry: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 15-20 minutes. The liquid should be clear, not cloudy.

  • Isolate: Decant or filter the dried liquid into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol is for the final purification of the dried, crude this compound.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. All glassware must be clean and dry. Use a Claisen adapter to minimize bumping. Grease all ground-glass joints to ensure a good seal.

  • Preparation: Add the dried, crude ester and a magnetic stir bar to the distillation flask. Using a stir bar is crucial for smooth boiling under vacuum; boiling chips are ineffective.

  • Connect Vacuum: Connect the apparatus via thick-walled tubing to a vacuum trap, which is then connected to the vacuum pump.

  • Apply Vacuum: Turn on the stirring and then the vacuum pump. Allow the pressure to stabilize.

  • Heat: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the initial, low-boiling fraction (forerun), which may contain residual solvents or highly volatile impurities.

    • Main Fraction: Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound (at the recorded pressure), switch to a new receiving flask to collect the pure product. A stable boiling temperature is an indicator of purity.

    • Final Fraction: Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the flask. Do not distill to dryness.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure.

  • Analysis: Assess the purity of the collected main fraction using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Q5: My distillation is proceeding very slowly or not at all. What's wrong?

A5: This issue typically points to insufficient heating or a vacuum leak.

  • Insufficient Heat: Ensure your heating mantle is set to an appropriate temperature to bring the liquid to a boil at the reduced pressure.

  • Vacuum Leak: Check that all joints are properly sealed and that the vacuum tubing is not cracked. A hissing sound is a common indicator of a leak. Isolate the pump from your apparatus to confirm it can achieve the expected vacuum level on its own.

Q6: The temperature is fluctuating wildly during distillation. What does this mean?

A6: Temperature instability can be caused by several factors:

  • Inconsistent Heating: Ensure the heating mantle provides steady, even heat.

  • Bumping: Violent boiling, or "bumping," can cause temperature fluctuations. Ensure your magnetic stirrer is functioning correctly to promote smooth boiling.

  • Mixed Fractions: You may be distilling a mixture of components. Collect the fraction that distills at a constant temperature.

Q7: The collected this compound is cloudy. How do I fix this?

A7: A cloudy distillate is almost always due to the presence of water. This indicates that the pre-distillation drying step was insufficient. To resolve this, the distilled product should be redried with an anhydrous drying agent (e.g., MgSO₄), filtered, and redistilled.

Q8: The product turned yellow or dark after distillation. What happened?

A8: Discoloration suggests thermal decomposition. The distillation temperature was likely too high.

  • Improve Vacuum: Use a more efficient vacuum pump to achieve a lower pressure, which will further reduce the boiling point.

  • Reduce Heat: Heat the distillation flask more gently and ensure the temperature does not significantly overshoot the boiling point.

Q9: My yield is very low. Where did my product go?

A9: Low yield can result from issues in both the reaction and purification stages.

  • Incomplete Reaction: The initial esterification may not have gone to completion. Consider optimizing the reaction time or using an excess of one reactant.

  • Work-up Losses: Product can be lost during transfers between glassware or if an emulsion forms during the washing steps.

  • Distillation Issues: Prematurely stopping the distillation or leaving too much product in the distillation residue will lower the yield.

Troubleshooting Distillation Issues: A Logical Approach

Troubleshooting Start Problem Observed P1 Poor or No Separation Start->P1 P2 Product is Impure (Cloudy / Discolored) Start->P2 P3 Process is Unstable (Bumping / Temp. Fluctuation) Start->P3 P4 Low Yield Start->P4 C1a Is column efficient? (e.g., fractional vs. simple) P1->C1a C2a Is distillate cloudy? P2->C2a C3a Is stir bar working? P3->C3a C4a Check work-up steps P4->C4a S1a Use fractional column for compounds with close B.P. C1a->S1a No C1b Is heating rate correct? C1a->C1b Yes S1b Adjust heating to ensure slow, steady distillation. C1b->S1b No S2a Water is present. Re-dry product with Na₂SO₄ and re-distill. C2a->S2a Yes C2b Is distillate discolored? C2a->C2b No S2b Thermal decomposition. Improve vacuum to lower B.P. and reduce heating temperature. C2b->S2b Yes S3a Ensure vigorous, smooth stirring. Do not use boiling chips for vacuum. C3a->S3a No C3b Is heating steady? C3a->C3b Yes S3b Use heating mantle with controller for stable heat input. C3b->S3b No S4a Minimize transfers. Allow layers to fully separate to avoid losing organic phase. C4a->S4a Losses found C4b Check distillation residue C4a->C4b OK S4b Ensure complete distillation without overheating, but avoid leaving excessive product behind. C4b->S4b Excess residue

Caption: A decision tree for troubleshooting common distillation issues.

Technical Support Center: Industrial Production of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial production of propyl octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of propyl octanoate?

The most prevalent industrial method for synthesizing this compound is the Fischer-Speier esterification.[1][2][3] This process involves the reaction of octanoic acid with propanol (B110389) in the presence of an acid catalyst, typically sulfuric acid.[1][4] The reaction is reversible and requires heating to drive the formation of the ester and remove the water byproduct.[1][2]

Q2: What are the primary challenges in the industrial production of this compound via Fischer esterification?

The main challenges include:

  • Reversible Reaction and Low Yield: The Fischer esterification is an equilibrium reaction, which can result in incomplete conversion and lower yields if the water byproduct is not effectively removed.[2][3]

  • Catalyst Selection and Corrosion: Strong acid catalysts like sulfuric acid are effective but can be corrosive to industrial reactors, requiring specific materials of construction.[1]

  • Side Reactions: At elevated temperatures, side reactions such as the dehydration of propanol to propene or the formation of dipropyl ether can occur.

  • Purification: Separating the final product from unreacted starting materials, the acid catalyst, and byproducts requires multiple purification steps, such as neutralization, washing, and distillation.[5][6]

Q3: Are there alternative, "greener" synthesis methods for this compound?

Yes, enzymatic synthesis using lipases is a more environmentally friendly alternative.[4] This method operates under milder conditions, reducing energy consumption and the formation of byproducts.[4] Immobilized enzymes can also be recovered and reused, making the process more sustainable.[5] However, the initial cost of the enzyme can be a significant economic consideration.

Q4: What are the typical impurities found in crude this compound and how are they removed?

Common impurities include unreacted octanoic acid and propanol, water, the acid catalyst, and potential side products. Purification typically involves:

  • Neutralization: Washing the crude product with a basic solution, such as sodium bicarbonate, to remove the acid catalyst and any remaining octanoic acid.[5][6]

  • Washing: Subsequent washes with water or brine to remove any remaining salts and water-soluble impurities.[5][6]

  • Drying: Using a drying agent like anhydrous sodium sulfate (B86663) to remove residual water.[6]

  • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is used to separate the pure this compound from any remaining starting materials and byproducts.[5][6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield of this compound The equilibrium of the Fischer esterification is not shifted towards the products.• Use a Dean-Stark apparatus to continuously remove water as it is formed during the reaction.[3][5]• Use an excess of one of the reactants, typically the less expensive one (propanol).[2][3]• Ensure the acid catalyst is active and used in the correct concentration.
Incomplete reaction.• Increase the reaction time or temperature, while monitoring for potential side reactions.[1]• Ensure adequate mixing to promote contact between reactants.
Dark-colored or Tarry Product Side reactions or decomposition at high temperatures.• Lower the reaction temperature and extend the reaction time if necessary.[1]• Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation.
Impurities in the starting materials.• Use high-purity octanoic acid and propanol.
Difficulty in Separating Layers During Workup Formation of an emulsion.• Add a saturated brine solution to help break the emulsion.• Allow the mixture to stand for a longer period.• Centrifugation can be effective on a larger scale.
Product Fails to Meet Purity Specifications Inefficient purification.• Ensure complete neutralization of the acid catalyst before distillation.• Optimize the distillation process, for example, by using a more efficient distillation column or adjusting the vacuum pressure and temperature.• Perform multiple washing steps to thoroughly remove water-soluble impurities.[5][6]
Presence of azeotropes.• Analyze the impurity profile using techniques like GC-MS to identify the specific contaminants.[7]• Employ alternative purification methods such as chromatography for high-purity applications.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.

Parameter Fischer Esterification (Sulfuric Acid Catalyst) Enzymatic Synthesis (Immobilized Lipase)
Catalyst Concentrated Sulfuric AcidImmobilized Lipase (B570770) (e.g., Lipozyme® RM IM)
Catalyst Loading 0.1 - 2 wt% of reactants[1]5 - 10 wt% of substrates[5]
Reaction Temperature 80 - 115 °C[1]30 - 70 °C[4][5]
Reaction Time 2 - 24 hours[1]1 - 24 hours[5]
Yield 70 - 85%[1]80% and above[4]
Solvent Toluene (B28343) or hexane (B92381) (for azeotropic removal of water), or solvent-free[5][6]Often solvent-free or in a non-polar organic solvent like hexane.[4][5]

Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid and a Dean-Stark Trap

This protocol is based on a typical laboratory-scale synthesis and can be adapted for larger scales.

Materials:

  • Octanoic acid

  • 1-Propanol (B7761284)

  • Concentrated sulfuric acid

  • Toluene (or other suitable azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap, reflux condenser, and magnetic stirrer, combine octanoic acid, a slight excess of 1-propanol (e.g., 1.5 molar equivalents), and toluene.[6]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 drops for a 0.5 mol scale reaction) to the mixture while stirring.[6]

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected in the trap (typically 1-2 hours).[6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer twice with cold water.[6]

    • Wash twice with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[6]

    • Wash again twice with cold water.[6]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.[6]

    • Filter to remove the drying agent.

    • Remove the toluene solvent by simple distillation.[6]

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.[6]

Protocol 2: Enzymatic Synthesis using Immobilized Lipase

This protocol outlines a general procedure for the enzymatic synthesis of this compound.

Materials:

  • Octanoic acid

  • 1-Propanol

  • Immobilized lipase (e.g., Lipozyme® RM IM)

  • Hexane (optional, as solvent)

Equipment:

  • Temperature-controlled shaker or stirred reactor

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, combine equimolar amounts of octanoic acid and 1-propanol. The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like hexane.

  • Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).[5]

  • Reaction: Incubate the mixture at the optimal temperature for the specific lipase (e.g., 30-60°C) with continuous agitation for 1 to 24 hours.[4][5] Monitor the reaction progress by analyzing small samples using gas chromatography (GC).

  • Enzyme Recovery: After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., hexane) and dried for reuse.[5]

  • Purification: The liquid phase, containing this compound, can be purified by vacuum distillation to remove any unreacted starting materials.[5]

Visualizations

Fischer_Esterification_Pathway Reactants Octanoic Acid + Propanol Protonation Protonation of Carbonyl Oxygen (Acid Catalyst H+) Reactants->Protonation Step 1 Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate Step 2 (Nucleophilic Attack by Propanol) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Step 3 Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Step 4 Deprotonation Deprotonation Water_Elimination->Deprotonation Step 5 Products This compound + Water Deprotonation->Products Step 6

Caption: Reaction pathway for the Fischer-Speier esterification of this compound.

Troubleshooting_Workflow Start Problem Identified (e.g., Low Yield) Check_Reaction_Conditions Check Reaction Conditions (Temp, Time, Mixing) Start->Check_Reaction_Conditions Check_Stoichiometry Verify Stoichiometry (Excess Reagent?) Start->Check_Stoichiometry Check_Catalyst Evaluate Catalyst Activity and Concentration Start->Check_Catalyst Check_Water_Removal Assess Efficiency of Water Removal Start->Check_Water_Removal Analyze_Impurities Analyze Impurities (GC-MS) Check_Reaction_Conditions->Analyze_Impurities Check_Stoichiometry->Analyze_Impurities Check_Catalyst->Analyze_Impurities Check_Water_Removal->Analyze_Impurities Optimize_Purification Optimize Purification (Distillation, Washing) Analyze_Impurities->Optimize_Purification Solution Problem Resolved Optimize_Purification->Solution

Caption: A general troubleshooting workflow for this compound synthesis.

Production_Challenges Low_Yield Low Yield Operational_Costs High Operational Costs Low_Yield->Operational_Costs (more processing) Equilibrium Reaction Equilibrium Equilibrium->Low_Yield Side_Reactions Side Reactions Side_Reactions->Low_Yield Purity_Issues Purity Issues Side_Reactions->Purity_Issues Purity_Issues->Operational_Costs (re-purification) Inefficient_Purification Inefficient Purification Inefficient_Purification->Purity_Issues Residual_Reactants Residual Reactants/ Catalyst Residual_Reactants->Purity_Issues Energy_Consumption High Energy Consumption Energy_Consumption->Operational_Costs Catalyst_Cost Catalyst Cost Catalyst_Cost->Operational_Costs Corrosion Equipment Corrosion Catalyst_Cost->Corrosion (e.g., strong acids)

Caption: Logical relationships between challenges in this compound production.

References

overcoming common side reactions in propyl octanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propyl octanoate (B1194180) synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing propyl octanoate?

The most prevalent and fundamental method for synthesizing this compound is the Fischer esterification of octanoic acid with propanol (B110389), using an acid catalyst like sulfuric acid.[1] This reaction involves heating the reactants to drive off the water formed during the process, shifting the equilibrium towards the product.[1]

Q2: What are the primary side reactions to be aware of during this compound synthesis?

The main side reactions include:

  • Hydrolysis: As the Fischer esterification is a reversible reaction, the presence of excess water can drive the reaction backward, hydrolyzing the this compound back into octanoic acid and propanol.[1][2]

  • Transesterification: If other alcohols are present in the reaction mixture, this compound can react with them to form different esters.[1]

  • Decomposition: At very high temperatures, this compound may decompose into simpler compounds.[1]

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield in Fischer esterification is often due to the reaction reaching equilibrium without favoring the products. To improve the yield:

  • Use an excess of one reactant: Employing a large excess of propanol can shift the equilibrium towards the formation of the ester.[2][3]

  • Remove water: Water is a byproduct of the reaction, and its removal will drive the equilibrium forward.[3][4][5] This can be achieved using a Dean-Stark apparatus during reflux or by adding a drying agent.[5]

  • Ensure catalyst effectiveness: The acid catalyst (e.g., sulfuric acid) is crucial. Ensure the correct catalytic amount is used.[1]

Q4: After the reaction, I'm having trouble separating my product. What could be the issue?

Separation issues can arise from an incomplete reaction or improper workup.

  • Incomplete reaction: Unreacted carboxylic acid can form emulsions during aqueous washes. Ensure the reaction has gone to completion.

  • Improper neutralization: If an acid catalyst is used, it must be neutralized before washing. Washing with a basic solution like sodium bicarbonate will neutralize the acid catalyst and remove any unreacted carboxylic acid.

Q5: Can I use a different catalyst besides sulfuric acid?

Yes, other acid catalysts can be used for Fischer esterification. Common alternatives include p-toluenesulfonic acid (TsOH) and hydrochloric acid (HCl).[2][5] Lewis acids such as scandium(III) triflate have also been employed.[5] The choice of catalyst can depend on the specific requirements of the reaction, such as substrate sensitivity.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of this compound The reaction is at equilibrium, and the reverse reaction (hydrolysis) is significant.1. Use an excess of propanol (one of the reactants). 2. Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[4][5] 3. Ensure the catalyst is active and present in a sufficient amount.
Product is Contaminated with Starting Material (Octanoic Acid) The reaction did not go to completion.1. Increase the reaction time or temperature (within limits to avoid decomposition). 2. During workup, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid.
Milky/Cloudy Organic Layer After Washing Formation of an emulsion, possibly due to unneutralized acid or residual carboxylic acid.1. Ensure complete neutralization of the acid catalyst with a base wash. 2. Wash with brine (saturated NaCl solution) to break the emulsion. 3. Allow the mixture to stand for a longer period to allow for phase separation.
Product has a Sharp, Unpleasant Odor Instead of a Fruity Scent Presence of unreacted carboxylic acid (octanoic acid has a rancid odor).Purify the product further. This can be done by repeating the base wash, followed by drying and distillation.

Experimental Protocols

Key Experiment: Fischer Esterification of Octanoic Acid and Propanol

This protocol is a representative example of this compound synthesis.

Materials:

  • Octanoic acid

  • 1-Propanol (B7761284)

  • Concentrated sulfuric acid (catalyst)

  • Isohexanes (or another suitable solvent for azeotropic water removal)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine octanoic acid and a molar excess of 1-propanol in a round-bottom flask.[6]

  • Add a catalytic amount of concentrated sulfuric acid (a few drops are often sufficient).[6]

  • Add a solvent like isohexanes to facilitate azeotropic removal of water.[6]

  • Set up the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.[6]

  • Continue the reaction until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and again with water.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Filter to remove the drying agent.

  • Purify the this compound by distillation.

Visualizations

Experimental Workflow for this compound Synthesis

G Figure 1. Experimental Workflow A 1. Reactant Mixing (Octanoic Acid, Propanol, Sulfuric Acid) B 2. Reflux with Dean-Stark Trap A->B Heat C 3. Cooling B->C Reaction Complete D 4. Aqueous Workup (Water & NaHCO3 Washes) C->D E 5. Drying (Anhydrous Na2SO4) D->E F 6. Filtration E->F G 7. Purification (Distillation) F->G H This compound (Final Product) G->H

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Logic for Low Product Yield

G Figure 2. Troubleshooting Low Yield Start Low Yield of This compound Q1 Is water being effectively removed? Start->Q1 Sol1 Implement/Optimize Dean-Stark trap or add drying agent. Q1->Sol1 No Q2 Is there an excess of one reactant? Q1->Q2 Yes A1_Yes Yes A1_No No End Yield Improved Sol1->End Sol2 Increase the molar ratio of propanol to octanoic acid. Q2->Sol2 No Q3 Is the catalyst active and in sufficient amount? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Use fresh catalyst and ensure correct concentration. Q3->Sol3 No Q3->End Yes A3_No No Sol3->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Enzymatic Esterification of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic esterification of propyl octanoate (B1194180).

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of propyl octanoate in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yield in enzymatic esterification can stem from several factors. Consider the following troubleshooting steps:

  • Sub-optimal Reaction Conditions: The temperature, pH, and substrate molar ratio are critical for enzyme activity.[1][2][3] Ensure these parameters are optimized for the specific lipase (B570770) being used. Refer to the tables below for recommended starting conditions based on literature for similar esterifications.

  • Enzyme Inhibition: High concentrations of either the alcohol (propanol) or the ester product (this compound) can inhibit lipase activity.[4] Consider a stepwise addition of the alcohol or in-situ product removal to mitigate this effect.

  • Water Content: While a small amount of water is essential for enzyme activity, excess water can promote the reverse reaction (hydrolysis), reducing the ester yield.[5] If using an organic solvent, ensure it is sufficiently dry. The use of molecular sieves can help control the water content in the reaction medium.[6]

  • Enzyme Deactivation: The chosen lipase may not be stable under the reaction conditions for extended periods. Consider using an immobilized enzyme to enhance stability and allow for easier reuse.[7]

Q2: The reaction rate is very slow. How can I accelerate the synthesis of this compound?

A2: A slow reaction rate can be a significant bottleneck. Here are some strategies to increase the rate of esterification:

  • Increase Enzyme Concentration: Within a certain range, increasing the amount of lipase will lead to a faster reaction rate, provided the substrate is not limiting.[1][2] However, be mindful of potential enzyme agglomeration at very high concentrations, which can negatively impact activity.[8]

  • Optimize Temperature: While higher temperatures generally increase reaction rates, exceeding the optimal temperature for your specific lipase can lead to denaturation and a rapid loss of activity.[1][5] It is crucial to determine the optimal temperature for the chosen enzyme.

  • Agitation: Adequate mixing is essential to ensure proper contact between the substrates and the enzyme, especially when using immobilized enzymes. Increase the agitation speed to improve mass transfer.

  • Choice of Solvent: The solvent can significantly influence enzyme activity and substrate solubility.[5] Non-polar solvents like hexane (B92381) or isooctane (B107328) are often preferred for esterification reactions.[9][10]

Q3: I am having difficulty separating the product from the reaction mixture. What are some effective purification strategies?

A3: Product purification is a critical step. Here are some common methods for isolating this compound:

  • Solvent Extraction: If the reaction is performed in a solvent, the product can be extracted using a suitable solvent system.

  • Chromatography: Column chromatography is a highly effective method for purifying the ester product. Silica gel is a common stationary phase, and a solvent system like petroleum ether/ethyl acetate (B1210297) can be used for elution.[11]

  • Distillation: If the boiling points of the reactants and the product are sufficiently different, distillation under reduced pressure can be an effective purification method.

Q4: My immobilized enzyme is losing activity after a few cycles. How can I improve its reusability?

A4: Loss of activity in immobilized enzymes can be due to several factors. Consider these points to enhance reusability:

  • Washing Procedure: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., the reaction solvent) to remove any adsorbed substrates or products that might cause inhibition in subsequent runs.

  • Storage Conditions: Store the immobilized enzyme under appropriate conditions (e.g., refrigerated, in a specific buffer) as recommended by the manufacturer to maintain its stability.

  • Mechanical Stress: Excessive agitation or harsh recovery methods can physically damage the support material of the immobilized enzyme. Handle the biocatalyst with care.

  • Leaching: Some enzyme may leach from the support during the reaction. Ensure the immobilization protocol is robust. Cross-linking the enzyme to the support can improve stability.[7]

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for the enzymatic esterification of this compound?

A1: The primary parameters to optimize are:

  • Enzyme Selection: Different lipases exhibit varying activities and selectivities. Common choices include those from Candida antarctica (e.g., Novozym 435), Rhizomucor miehei, and Pseudomonas cepacia.[6][9]

  • Temperature: Typically ranges from 30°C to 60°C.[9][12]

  • Substrate Molar Ratio: The ratio of propanol (B110389) to octanoic acid. An excess of one substrate may be beneficial, but high alcohol concentrations can be inhibitory.[4]

  • Enzyme Concentration: The amount of lipase used.

  • Solvent: The choice of organic solvent or a solvent-free system.[7]

  • Water Activity: The amount of water present in the reaction system.[5]

Q2: What is a typical experimental protocol for this reaction?

A2: A general protocol for the enzymatic synthesis of this compound is as follows:

  • Reactant Preparation: Dissolve octanoic acid in a suitable organic solvent (e.g., hexane) in a reaction vessel.

  • Enzyme Addition: Add the selected lipase (free or immobilized) to the mixture.

  • Initiation of Reaction: Add propanol to start the reaction. The molar ratio of propanol to octanoic acid is a key parameter to be optimized.

  • Incubation: Incubate the reaction mixture at the desired temperature with constant agitation.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using techniques like gas chromatography (GC).

  • Termination and Purification: Once the desired conversion is reached, separate the enzyme from the mixture (e.g., by filtration for immobilized enzymes). The product can then be purified from the supernatant.

Q3: Should I use a free or an immobilized lipase?

A3: The choice depends on the specific application.

  • Free Lipase: Generally offers higher initial activity due to better accessibility of the active sites. However, it is difficult to recover and reuse, making the process less cost-effective.

  • Immobilized Lipase: Offers enhanced stability (thermal and operational), easy separation from the reaction mixture, and excellent reusability, which is advantageous for industrial applications.[6][7]

Data Presentation

Table 1: Summary of Optimized Reaction Conditions for Similar Enzymatic Esterifications

Ester ProductLipase SourceTemperature (°C)Substrate Molar Ratio (Alcohol:Acid)SolventMax Yield (%)Reference
Phenylethyl octanoateLipozyme® RM IM303:1 (Alcohol:Trioctanoate)Hexane80[9]
Propyl benzoate (B1203000)Immobilized Candida cylindracea501:2 (Alcohol:Acyl donor)n-hexane99.5[13]
Perillyl octanoateNovozym 435301:1.55 (Alcohol:Acid)-95.22[12]
Pentyl octanoateImmobilized Candida rugosa452.2:1 (Alcohol:Acid)Isooctane>99[10]
Dihydroconiferyl octanoateNovozym 435651:1tert-butanol~70[11]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Esterification of this compound

  • Materials: Octanoic acid, propan-1-ol, selected lipase (e.g., Novozym 435), organic solvent (e.g., n-hexane), molecular sieves (optional).

  • Reaction Setup: To a 100 mL flask, add 10 mmol of octanoic acid and 20 mL of n-hexane.

  • Enzyme Addition: Add the desired amount of lipase (e.g., 5% w/w of total substrates). If using molecular sieves to control water content, add them at this stage.

  • Substrate Addition: Add the desired molar equivalent of propan-1-ol (e.g., 10 mmol for a 1:1 ratio).

  • Incubation: Place the flask in a shaking incubator at the desired temperature (e.g., 40°C) and agitation speed (e.g., 150 rpm).

  • Sampling and Analysis: Withdraw small aliquots of the reaction mixture at different time intervals. Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and calculate the conversion.

  • Termination: After the reaction reaches equilibrium or the desired conversion, stop the reaction by separating the enzyme from the mixture via filtration.

  • Purification: The product in the filtrate can be purified by solvent evaporation followed by column chromatography or vacuum distillation.

Visualizations

experimental_workflow prep Reaction Preparation (Substrates + Solvent) enzyme Enzyme Addition (Immobilized or Free) prep->enzyme reaction Incubation (Temperature & Agitation) enzyme->reaction monitoring Reaction Monitoring (e.g., GC Analysis) reaction->monitoring Sampling separation Enzyme Separation (Filtration/Centrifugation) reaction->separation Reaction Complete monitoring->reaction purification Product Purification (Chromatography/Distillation) separation->purification product This compound purification->product

Caption: Experimental workflow for enzymatic synthesis of this compound.

troubleshooting_logic start Low Yield or Slow Rate check_params Verify Reaction Parameters (Temp, pH, Ratio) start->check_params check_enzyme Evaluate Enzyme (Activity, Concentration, Inhibition) start->check_enzyme check_water Assess Water Content start->check_water optimize_params Optimize Parameters (RSM) check_params->optimize_params change_enzyme Change Enzyme or Use Immobilized check_enzyme->change_enzyme control_water Use Molecular Sieves or Dry Solvent check_water->control_water solution Improved Performance optimize_params->solution change_enzyme->solution control_water->solution

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

troubleshooting peak tailing of propyl octanoate in GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Propyl Octanoate (B1194180)

Welcome to the technical support center. This guide provides troubleshooting information for scientists and researchers encountering peak tailing issues during the Gas Chromatography (GC) analysis of propyl octanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my this compound analysis?

Peak tailing is a chromatographic issue where a peak appears asymmetrical, with a drawn-out or "tailing" edge on the latter side of the peak.[1] An ideal chromatographic peak should have a symmetrical, Gaussian shape.[1][2] This distortion is problematic because it can lead to:

  • Poor Resolution: Tailing peaks can overlap with adjacent peaks, making accurate identification and quantification difficult.

  • Reduced Sensitivity: The peak height is lowered as the peak broadens, which can negatively impact the limits of detection and quantification.[3]

  • Inaccurate Quantification: The automated integration software used in chromatography data systems can struggle to correctly identify the start and end of a tailing peak, leading to imprecise and inaccurate area calculations.[1][4]

Q2: How can I quantitatively measure the symmetry of my this compound peak?

Peak symmetry is most often quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As) .[2] These values are calculated by the chromatography software, typically by measuring the peak width at 5% or 10% of the peak height.

The table below summarizes the acceptance criteria for the USP Tailing Factor (Tf).

USP Tailing Factor (Tf)Peak Shape AssessmentInterpretation & Recommended Action
Tf = 1.0 Perfectly Symmetrical (Ideal)Excellent performance. No action is needed.
0.9 < Tf < 1.5 Acceptable SymmetryGenerally considered acceptable for most applications.[2]
Tf > 1.5 Significant TailingIndicates a problem that needs to be addressed to ensure data quality.[1][5]
Tf > 2.0 Severe TailingProblem requires immediate identification and correction. May be acceptable in specific, justified cases.[2][6]
Q3: What are the most common causes of peak tailing for this compound?

Peak tailing in GC can be caused by either chemical interactions or physical disruptions in the sample flow path.[7] If all peaks in your chromatogram are tailing, the cause is likely physical (e.g., poor column installation).[8][9] If only this compound or other polar compounds are tailing, the cause is likely chemical.

Common causes include:

  • Active Sites in the Inlet: This is the most frequent cause. Contamination or degradation of the inlet liner, septum, or seals can create active sites (e.g., exposed silanols) that interact with the analyte.[1][10]

  • Column Contamination: Buildup of non-volatile residues from the sample matrix on the front end of the GC column can cause peak distortion.[1][8]

  • Improper Column Installation: An incorrect column installation depth in the inlet or detector can create "dead volumes" or turbulence in the flow path, leading to peak tailing.[10][11][12]

  • Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase of the column.[1][13]

  • Incompatible Solvent: Using a sample solvent that is a poor match for the column's stationary phase can cause poor peak shape.[10]

Troubleshooting Guides & Protocols

Q4: I've observed peak tailing. How do I diagnose the source of the problem?

A systematic approach is the best way to identify the root cause. The following workflow can guide your troubleshooting process.

G Troubleshooting Workflow for Peak Tailing cluster_Start cluster_Diagnosis cluster_Paths cluster_Solutions_Physical cluster_Solutions_Chemical cluster_End start Peak Tailing Observed for this compound diag1 Are ALL peaks tailing (including hydrocarbons)? start->diag1 path_physical Physical Problem (Flow Path Disruption) diag1->path_physical  Yes path_chemical Chemical Problem (Active Sites) diag1->path_chemical  No, only polar peaks sol_phys1 Check column installation depth in inlet and detector. path_physical->sol_phys1 sol_chem1 Perform Inlet Maintenance: Replace liner, septum, and O-ring. path_chemical->sol_chem1 sol_phys2 Ensure clean, square column cuts. sol_phys1->sol_phys2 sol_phys3 Check for leaks at all fittings. sol_phys2->sol_phys3 result_phys Re-analyze. Problem solved? sol_phys3->result_phys result_phys->path_chemical No end_good Analysis Complete result_phys->end_good Yes sol_chem2 Trim 15-20 cm from the front of the GC column. sol_chem1->sol_chem2 sol_chem3 Check for sample overload. Dilute sample and re-inject. sol_chem2->sol_chem3 result_chem Re-analyze. Problem solved? sol_chem3->result_chem result_chem->end_good Yes end_bad Problem persists. Consider replacing the GC column or consulting instrument manual. result_chem->end_bad No

A flowchart for diagnosing the cause of GC peak tailing.
Q5: What is the correct procedure for GC inlet liner maintenance?

Routine inlet maintenance is critical for preventing peak tailing.[10] The liner, O-ring, and septum are consumable parts that should be replaced regularly.[14][15]

Experimental Protocol: Inlet Liner, O-Ring, and Septum Replacement

Materials:

  • Lint-free gloves[14]

  • Tweezers or forceps[14]

  • Appropriate wrench for your GC model[14]

  • New, clean, and deactivated inlet liner

  • New O-ring

  • New septum

Procedure:

  • Cool Down: Set the GC inlet temperature to a safe handling temperature (e.g., < 50°C) and turn off the carrier gas flow to the inlet.

  • Disassemble: Once the inlet is cool, loosen and remove the septum nut. Use tweezers to remove the old septum.[14]

  • Remove Liner: Lift the septum retaining assembly away from the inlet.[14] Carefully grasp the old liner with tweezers and pull it straight out.[14]

  • Inspect and Clean: Visually inspect the inside of the inlet for any residue. If contamination is present, it may require more thorough cleaning.[16][17]

  • Install New Parts: While wearing lint-free gloves, slide the new O-ring onto the new liner. Carefully insert the new liner into the inlet, ensuring it is fully seated.[14]

  • Reassemble: Place the new septum into the septum nut. Reinstall the retaining assembly and tighten the septum nut finger-tight, followed by a small turn with the wrench as specified by the manufacturer. Do not overtighten, as this can damage the septum.[14]

  • Leak Check & Condition: Turn the carrier gas back on and perform a leak check. Allow the system to purge for 15-20 minutes before heating the inlet back to the operational temperature.[14]

Q6: My peak tailing persists after inlet maintenance. Could the column be the problem? How do I properly condition a new GC column?

Yes, if inlet maintenance does not solve the issue, the problem may lie with the column itself. The column may be contaminated or may not have been properly conditioned. Column conditioning removes residual solvents and air, and ensures the stationary phase is stable.[18]

Experimental Protocol: Capillary GC Column Conditioning

Procedure:

  • Installation (Inlet Only): Trim ~5 cm from the inlet end of the new column to ensure a clean, square cut. Install this end into the GC inlet, but do not connect the other end to the detector.[19]

  • Purge with Carrier Gas: Turn on the carrier gas and set the flow rate appropriate for your column dimensions. Allow the gas to purge through the column at room temperature for 15-30 minutes to remove all oxygen from the system.[19] This is a critical step to prevent damage to the stationary phase.

  • Temperature Program: With the carrier gas still flowing, program the oven to ramp at 5-10°C/minute from 40°C up to the column's maximum isothermal operating temperature (this temperature is specified by the column manufacturer).[18][19]

  • Hold at Max Temperature: Hold the column at the maximum isothermal temperature for 1-2 hours.[19] Thicker film columns may require longer conditioning times.[20] The goal is to achieve a stable, non-drifting baseline.

  • Cool Down and Connect: Cool the oven down. Trim ~5 cm from the detector end of the column and connect it to the detector.

  • Final Check: Heat the system to your method's operating conditions and run a blank injection to confirm a stable baseline before analyzing samples.[18]

References

Technical Support Center: Purification of Synthetic Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of propyl octanoate (B1194180).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically produced propyl octanoate?

A1: The most frequent impurities in crude this compound synthesized via Fischer esterification are unreacted starting materials, including octanoic acid and propanol.[1] Other common impurities are the acid catalyst (e.g., sulfuric acid), water formed during the reaction, and potential side products.[1]

Q2: How can I effectively remove the acidic impurities from my crude this compound?

A2: Washing the crude product with a basic solution is a standard and effective method for removing acidic impurities. A saturated solution of sodium bicarbonate (NaHCO₃) is commonly used to neutralize and remove any remaining octanoic acid and the acid catalyst.[2][3] The reaction between the acid and bicarbonate forms a salt, which is soluble in the aqueous layer and can be easily separated.[4]

Q3: What is the most suitable method for removing residual water from the purified ester?

A3: After aqueous washes, the organic layer containing the this compound should be dried using an anhydrous salt. Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used for this purpose.[2][3] The drying agent is added to the organic layer and absorbs the residual water. The solid drying agent can then be removed by filtration.

Q4: Which analytical techniques are recommended for assessing the purity of this compound?

A4: The most common and effective techniques for determining the purity of this compound are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both quantification of purity and identification of specific impurities.[6]

Troubleshooting Guides

Issue 1: Low Yield of Purified this compound

Possible Cause Suggested Solution
Incomplete esterification reaction.Drive the reaction equilibrium towards the product by using an excess of one reactant (typically the less expensive one) or by removing water as it is formed using a Dean-Stark apparatus.[4]
Loss of product during aqueous washing.Minimize vigorous shaking of the separatory funnel to prevent the formation of emulsions, which can trap the product. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[1]
Incomplete separation of layers.Ensure the layers in the separatory funnel have fully separated before draining. Adding more of the organic solvent or water can help to improve the distinction between the layers.[7]
Product decomposition during distillation.If the ester is sensitive to high temperatures, use vacuum distillation to lower the boiling point and prevent decomposition.[2]

Issue 2: Presence of Impurities in the Final Product After Purification

Possible Cause Suggested Solution
Inefficient removal of starting materials.Ensure thorough washing with sodium bicarbonate solution to remove all acidic impurities. Perform multiple washes if necessary. Increase the efficiency of distillation by using a fractionating column.
Co-distillation of impurities with the product.If impurities have boiling points close to the product, fractional distillation under vacuum is recommended for better separation.[1]
Contamination from glassware or equipment.Ensure all glassware and equipment are thoroughly cleaned and dried before use to avoid introducing contaminants.

Experimental Protocols

Protocol 1: Work-up and Extraction for Crude this compound
  • Transfer the crude this compound reaction mixture to a separatory funnel.

  • Add an equal volume of deionized water and gently shake. Allow the layers to separate and discard the aqueous (bottom) layer.

  • Add a saturated solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure from carbon dioxide evolution.[3]

  • Allow the layers to separate and discard the aqueous layer. Repeat the sodium bicarbonate wash until no more gas evolution is observed.[3]

  • Wash the organic layer with an equal volume of brine to remove residual water-soluble impurities.[3]

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate or sodium sulfate to the flask and swirl to dry the ester. Add more drying agent until it no longer clumps together.[2]

  • Filter the dried this compound into a clean, dry round-bottom flask.

Protocol 2: Purification by Vacuum Distillation
  • Assemble a vacuum distillation apparatus with a clean, dry round-bottom flask containing the dried crude this compound.

  • Add boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Connect the apparatus to a vacuum pump and reduce the pressure to the desired level.

  • Begin to heat the distillation flask gently using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for this compound at the applied pressure. A stable boiling point indicates the collection of a pure compound.[4]

  • Monitor the temperature closely and change the receiving flask if the temperature fluctuates, indicating the presence of different fractions.

Protocol 3: Purity Assessment by Gas Chromatography (GC)
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A suitable capillary column for separating esters, such as a DB-Wax or HP-INNOWAX column.[8]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injection: Inject a small volume (e.g., 1 µL) of the purified this compound sample.

  • Oven Program:

    • Initial temperature: e.g., 60°C, hold for a few minutes.

    • Ramp: Increase the temperature at a steady rate, for example, 10°C/min, to a final temperature of e.g., 250°C.

    • Hold at the final temperature for several minutes to ensure all components elute.

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative Data Summary

The following table summarizes typical purity levels of this compound that can be achieved with different purification methods. The exact values can vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification MethodTypical Purity (%)Key Impurities Removed
Aqueous Wash (Water and NaHCO₃)85-95%Unreacted octanoic acid, acid catalyst, water-soluble impurities.
Simple Distillation95-98%Non-volatile impurities, some starting materials with significantly different boiling points.
Fractional Vacuum Distillation>99%Impurities with boiling points close to this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound (from Esterification) workup Aqueous Work-up (H₂O & NaHCO₃ Washes) synthesis->workup Remove Acidic Impurities drying Drying (Anhydrous MgSO₄/Na₂SO₄) workup->drying Remove Water distillation Vacuum Distillation drying->distillation Separate by Boiling Point analysis GC / NMR Analysis distillation->analysis Assess Purity product Pure this compound analysis->product

Caption: Experimental workflow for the purification and analysis of synthetic this compound.

troubleshooting_logic cluster_impurities Impurity Type cluster_solutions Corrective Action start Final Product Analysis purity_check Purity < 99%? start->purity_check impurity_id Identify Impurities (GC-MS / NMR) purity_check->impurity_id Yes end Product Meets Purity Specs purity_check->end No starting_materials Unreacted Starting Materials impurity_id->starting_materials water Residual Water impurity_id->water side_products Side Products impurity_id->side_products optimize_wash Optimize Aqueous Wash starting_materials->optimize_wash optimize_drying Improve Drying Step water->optimize_drying optimize_distillation Refine Distillation (Fractional/Vacuum) side_products->optimize_distillation

Caption: Logical troubleshooting workflow for identifying and removing impurities from this compound.

References

Technical Support Center: Minimizing Propyl Octanoate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for strategies to minimize the hydrolysis of propyl octanoate (B1194180). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the stability of propyl octanoate in experimental settings.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments involving this compound.

Issue 1: Rapid Degradation of this compound in Aqueous Solutions

  • Question: My this compound solution is showing rapid degradation, confirmed by the appearance of octanoic acid and propanol (B110389). What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation of this compound in aqueous media is primarily due to hydrolysis. The rate of this reaction is significantly influenced by several factors. Here’s a step-by-step guide to troubleshoot this issue:

    • pH Assessment: Ester hydrolysis is catalyzed by both acids and bases.[1] Determine the pH of your solution.

      • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis is likely occurring. Consider adjusting the pH to a more neutral range (pH 6-7.5) using a suitable buffer system.[2]

      • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis.[3][4] Neutralizing the solution is critical. Use a buffer to maintain a pH between 6 and 7.5.

    • Temperature Control: Elevated temperatures accelerate the rate of hydrolysis.

      • Ensure your experiment is conducted at the lowest feasible temperature. If possible, perform the experiment at refrigerated temperatures (2-8°C) and monitor for any changes in stability.

    • Minimizing Water Content: The presence of water is essential for hydrolysis.

      • If your experimental design allows, consider using co-solvents to reduce the water activity. Solvents like propylene (B89431) glycol or ethanol (B145695) can sometimes be used to replace a portion of the water.[2]

      • For storage, ensure this compound is kept in a tightly sealed container in a dry environment to prevent moisture absorption.[5]

Issue 2: Inconsistent Results in this compound Stability Studies

  • Question: I am observing significant variability in the hydrolysis rate of this compound between different batches of my experiment. What could be causing this inconsistency?

  • Answer: Inconsistent results in stability studies often point to subtle variations in experimental conditions. Here are some potential sources of variability and how to address them:

    • Buffer Capacity and Concentration: The effectiveness of a buffer in maintaining a stable pH is crucial.

      • Ensure the buffer system you are using has sufficient capacity to neutralize any acidic or basic species generated during the reaction or introduced as contaminants.

      • Verify the concentration and pH of your buffer for each experiment.

    • Purity of Reagents: Impurities in your reagents could act as catalysts.

      • Use high-purity water and other reagents. Traces of acids or bases can significantly alter the hydrolysis rate.

    • Oxygen Exposure: While hydrolysis is the primary degradation pathway, oxidation can also occur, especially if the formulation contains other susceptible components.

      • Consider purging your solutions with an inert gas like nitrogen or argon to minimize oxygen exposure, particularly for long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: The hydrolysis of this compound is a chemical reaction where the ester bond is cleaved by a water molecule, resulting in the formation of octanoic acid and propanol.[5] This reaction can be catalyzed by acids, bases, or enzymes (esterases). The generally accepted mechanism for base-catalyzed hydrolysis is a nucleophilic acyl substitution (BAC2), which is typically a second-order reaction.[3] Acid-catalyzed hydrolysis is a reversible, first-order reaction.[1][6]

Q2: How does pH affect the stability of this compound?

A2: The rate of this compound hydrolysis is highly dependent on pH. The hydrolysis rate is generally at its minimum in the neutral pH range (approximately 6-7.5). The rate increases significantly in both acidic (pH < 6) and alkaline (pH > 8) conditions.[2][4] Alkaline hydrolysis is typically much faster than acid-catalyzed hydrolysis.[3]

Q3: What role does temperature play in the hydrolysis of this compound?

A3: Temperature has a significant impact on the rate of hydrolysis. An increase in temperature provides more energy to the reacting molecules, leading to a faster reaction rate. Therefore, to minimize hydrolysis, it is recommended to work at the lowest practical temperature.

Q4: Can I use formulation strategies to protect this compound from hydrolysis?

A4: Yes, several formulation strategies can be employed to enhance the stability of this compound:

  • pH Control: Using appropriate buffer systems to maintain a neutral pH is a primary strategy.[2]

  • Co-solvents: Reducing the concentration of water by incorporating co-solvents like ethanol or propylene glycol can slow down hydrolysis.[2]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the ester, protecting it from the aqueous environment and thereby reducing the rate of hydrolysis.[7][8]

  • Microencapsulation: Enclosing this compound in a protective shell can provide a physical barrier against water.[9]

  • Use of Stabilizers:

    • Antioxidants: To prevent oxidative degradation that can sometimes accompany hydrolysis.[5]

    • Chelating Agents: To complex any metal ions that might catalyze the hydrolysis reaction.[5]

Q5: What analytical techniques are suitable for monitoring the hydrolysis of this compound?

A5: Several analytical techniques can be used to monitor the degradation of this compound:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to separate and quantify this compound and its degradation products (octanoic acid and propanol).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for quantifying volatile compounds like this compound and its hydrolysis products.[10][11]

  • pH-Stat Titration: This method continuously monitors the pH of the reaction mixture and titrates the acid (octanoic acid) formed during hydrolysis with a standard base. The rate of base addition is proportional to the rate of hydrolysis.[12][13]

Data Presentation

Table 1: Factors Influencing the Rate of this compound Hydrolysis

FactorEffect on Hydrolysis RateRationaleMitigation Strategy
pH Increases in both acidic (<6) and alkaline (>8) conditions. Minimal at neutral pH (6-7.5).[2][4]Catalysis by H+ and OH- ions.[1]Maintain pH in the neutral range using buffers.[2]
Temperature Increases with increasing temperature.Provides activation energy for the reaction.Conduct experiments at the lowest feasible temperature.
Water Rate is dependent on water concentration.Water is a reactant in the hydrolysis reaction.Use of co-solvents to reduce water activity.[2]
Catalysts Acids, bases, and esterase enzymes significantly increase the rate.[1]Lower the activation energy of the reaction.Avoid catalytic species; use purified reagents and consider enzyme inhibitors if applicable.

Table 2: Overview of Stabilization Strategies for this compound

StrategyMechanism of ActionKey Considerations
pH Control Minimizes acid and base catalysis.[2]Selection of a non-reactive buffer with adequate capacity.
Temperature Control Reduces the kinetic rate of the reaction.Ensure the stability of other formulation components at lower temperatures.
Reduction of Water Activity Lowers the concentration of a key reactant.[2]The co-solvent must be compatible with the formulation and not cause other stability issues.
Complexation (e.g., with Cyclodextrins) Encapsulates the ester, protecting it from the aqueous environment.[7]The cyclodextrin (B1172386) must have an appropriate cavity size and not negatively impact the desired properties of the final product.
Microencapsulation Creates a physical barrier to water.[9]The encapsulation material and process must be compatible with this compound.

Experimental Protocols

1. General Protocol for Monitoring this compound Hydrolysis by HPLC

This protocol outlines the general steps for developing an HPLC method to monitor the hydrolysis of this compound.

  • Standard Preparation:

    • Prepare stock solutions of this compound, octanoic acid, and propanol in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a cold, non-reactive solvent (e.g., acetonitrile) to stop further hydrolysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at an appropriate wavelength or Mass Spectrometry (MS).

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks corresponding to this compound, octanoic acid, and propanol based on the retention times and calibration curves of the standards.

    • Plot the concentration of this compound versus time to determine the rate of hydrolysis.

2. General Protocol for Analysis of this compound and its Hydrolysis Products by GC-MS

This protocol provides a general framework for using GC-MS to analyze this compound hydrolysis.

  • Sample Preparation and Derivatization:

    • At each time point, take a sample from the reaction.

    • Perform a liquid-liquid extraction of this compound and octanoic acid using a suitable organic solvent (e.g., dichloromethane).[11]

    • For the analysis of octanoic acid, derivatization to a more volatile ester (e.g., a methyl or silyl (B83357) ester) may be necessary to improve chromatographic performance.[14]

  • GC-MS Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl methyl siloxane).[15]

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial low temperature followed by a ramp to a higher temperature to ensure separation of all components.

    • Injection: Splitless injection for trace analysis.

    • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range to identify and quantify the target compounds.

  • Data Analysis:

    • Identify the compounds based on their retention times and mass spectra.

    • Quantify the analytes using calibration curves prepared from standards.

3. General Protocol for Measuring Esterase Activity using pH-Stat Titration

This protocol describes the general procedure for measuring the rate of ester hydrolysis by monitoring the production of acid.[12][13]

  • Equipment Setup:

    • Set up a pH-stat system consisting of a temperature-controlled reaction vessel, a pH electrode, a stirrer, and an automated burette connected to a controller.

  • Reagent Preparation:

    • Prepare a standardized solution of a base (e.g., 0.01 M NaOH).

    • Prepare a buffered solution of the this compound substrate at the desired pH and temperature.

  • Titration Procedure:

    • Place the substrate solution in the reaction vessel and allow it to equilibrate to the set temperature.

    • Calibrate the pH electrode and set the desired pH setpoint on the pH-stat controller.

    • Initiate the reaction (e.g., by adding an enzyme solution).

    • The pH-stat will automatically add the base titrant to maintain the pH at the setpoint as octanoic acid is produced.

  • Data Analysis:

    • Record the volume of titrant added over time.

    • The rate of hydrolysis is calculated from the rate of addition of the titrant.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products PropylOctanoate This compound (Ester) OctanoicAcid Octanoic Acid (Carboxylic Acid) PropylOctanoate->OctanoicAcid Hydrolysis Propanol Propanol (Alcohol) PropylOctanoate->Propanol Water Water (H₂O) Water->OctanoicAcid Water->Propanol Acid Acid (H⁺) Acid->PropylOctanoate catalyzes Base Base (OH⁻) Base->PropylOctanoate catalyzes Enzyme Esterase Enzyme->PropylOctanoate catalyzes

Caption: this compound hydrolysis reaction pathway.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation Formulation Prepare Propyl Octanoate Formulation Stress Apply Stress Conditions (pH, Temp) Formulation->Stress Sampling Sample at Time Points Stress->Sampling Quenching Quench Reaction Sampling->Quenching Analytical Analytical Measurement (HPLC, GC-MS, pH-Stat) Quenching->Analytical Quantification Quantify this compound and Degradants Analytical->Quantification Kinetics Determine Hydrolysis Rate Quantification->Kinetics

Caption: Workflow for a this compound stability study.

Minimization_Strategy node_action node_action node_issue node_issue Start This compound Hydrolysis Observed? CheckpH Is pH Neutral (6-7.5)? Start->CheckpH CheckTemp Is Temperature Minimized? CheckpH->CheckTemp Yes AdjustpH Adjust pH with Buffer CheckpH->AdjustpH No CheckWater Is Water Activity Reduced? CheckTemp->CheckWater Yes LowerTemp Lower Experimental Temperature CheckTemp->LowerTemp No ConsiderFormulation Consider Advanced Formulation Strategies? CheckWater->ConsiderFormulation Yes UseCosolvent Use Co-solvents CheckWater->UseCosolvent No UseCyclodextrin Use Cyclodextrins or Microencapsulation ConsiderFormulation->UseCyclodextrin Yes Stable Hydrolysis Minimized ConsiderFormulation->Stable No AdjustpH->CheckpH LowerTemp->CheckTemp UseCosolvent->CheckWater UseCyclodextrin->Stable Unstable Hydrolysis Persists

Caption: Decision tree for minimizing this compound hydrolysis.

References

Technical Support Center: Optimization of Extraction Parameters for Propyl Octanoate from a Complex Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propyl octanoate (B1194180). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing extraction parameters and troubleshooting common issues during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting propyl octanoate from complex matrices?

A1: The most prevalent and effective methods for extracting volatile and semi-volatile compounds like this compound from complex samples include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Ultrasound-Assisted Extraction (UAE).[1] The choice of method often depends on the sample matrix, the required sensitivity, and the available equipment.

Q2: Why is optimizing extraction parameters crucial for this compound analysis?

A2: Optimizing extraction parameters is critical to ensure maximum recovery of this compound, minimize interference from matrix components, and achieve accurate and reproducible quantitative results.[2] Factors such as the chemical properties of this compound (a volatile ester) and the complexity of the sample matrix (e.g., food, beverages, biological fluids) can significantly influence extraction efficiency.[3]

Q3: What are the key parameters to consider when developing an HS-SPME method for this compound?

A3: For HS-SPME, critical parameters to optimize include the type of fiber coating, extraction time and temperature, and sample modifications like adjusting pH or ionic strength by adding salt. The goal is to maximize the partitioning of this compound from the sample matrix into the headspace and subsequently onto the SPME fiber.

Q4: How do matrix effects impact the quantification of this compound?

A4: Matrix effects can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[4] These effects are caused by co-extracting compounds from the matrix that interfere with the ionization of this compound in the mass spectrometer source. It is essential to assess and mitigate matrix effects, for example, by using matrix-matched calibration or stable isotope-labeled internal standards.

Q5: Can Ultrasound-Assisted Extraction (UAE) improve the recovery of this compound?

A5: Yes, UAE can enhance the extraction of this compound by using ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which accelerates the mass transfer of the analyte from the sample matrix into the solvent, often leading to higher recovery in shorter extraction times compared to conventional methods.[1][5]

Troubleshooting Guides

Headspace Solid-Phase Microextraction (HS-SPME)

Issue 1: Low recovery or poor sensitivity for this compound.

  • Possible Cause: Suboptimal extraction parameters.

    • Solution: Systematically optimize the extraction time and temperature. For volatile esters, a temperature range of 40-60°C is often a good starting point. Ensure the extraction time is sufficient to reach equilibrium between the sample headspace and the SPME fiber.

  • Possible Cause: Inappropriate SPME fiber coating.

    • Solution: Select a fiber with a suitable polarity. For a medium-polarity ester like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its mixed-polarity nature.[6]

  • Possible Cause: High affinity of this compound for the matrix.

    • Solution: Increase the ionic strength of the sample by adding salt (e.g., NaCl). This can decrease the solubility of this compound in the aqueous phase and promote its transfer to the headspace.[7]

Issue 2: Poor reproducibility of results.

  • Possible Cause: Inconsistent sample volume and headspace.

    • Solution: Maintain a consistent sample volume in all vials and use vials of the same size to ensure a constant headspace-to-sample ratio.[7]

  • Possible Cause: Variation in extraction time and temperature.

    • Solution: Use an automated sampling system to ensure precise and consistent timing and temperature for each sample.

  • Possible Cause: Carryover from previous injections.

    • Solution: Ensure the SPME fiber is properly cleaned (baked out) between injections according to the manufacturer's recommendations to prevent carryover of analytes.

Liquid-Liquid Extraction (LLE)

Issue 1: Low extraction efficiency for this compound.

  • Possible Cause: Incorrect solvent polarity.

    • Solution: Choose a solvent that has a high affinity for this compound but is immiscible with the sample matrix. For a relatively nonpolar ester, solvents like hexane (B92381) or diethyl ether are often suitable.

  • Possible Cause: Incomplete phase separation or emulsion formation.

    • Solution: Centrifuge the sample to break up emulsions. The addition of salt can also help to improve phase separation.

  • Possible Cause: Suboptimal pH of the aqueous phase.

    • Solution: While this compound is a neutral compound, the pH of the sample can influence the solubility of matrix components. Adjusting the pH may help to reduce interferences.

Ultrasound-Assisted Extraction (UAE)

Issue 1: Low recovery of this compound.

  • Possible Cause: Insufficient ultrasonic power or extraction time.

    • Solution: Optimize the ultrasonic amplitude and sonication time. Increased power and time can enhance extraction, but excessive sonication may lead to degradation of the analyte.[8]

  • Possible Cause: Inappropriate solvent.

    • Solution: Select a solvent with good solubility for this compound and that efficiently transmits ultrasonic waves. Ethanol (B145695) and methanol (B129727) are common choices.

  • Possible Cause: Overheating of the sample.

    • Solution: Use a cooling bath during sonication to maintain a constant and optimal temperature, preventing the degradation of the volatile this compound.[9]

Data Presentation

Table 1: Optimization of HS-SPME Parameters for Ester Analysis in Wine.

ParameterCondition 1Condition 2Condition 3Outcome
Extraction Temperature 50°C60°C70°C60°C showed the best balance between recovery and potential degradation of volatile esters.
Extraction Time 30 min45 min60 min45 minutes was found to be optimal for reaching equilibrium for a range of esters.
Incubation Time 10 min15 min20 minAn incubation time of 15-20 minutes at the extraction temperature is recommended to allow for equilibration of the volatiles in the headspace before fiber exposure.[10]
Salt Addition (NaCl) 0 g1 g2 gAddition of 1.5 g NaCl to a 5 mL sample increased the analytical signal for most esters.

Table 2: Comparison of Extraction Techniques for Volatile Compounds.

Extraction MethodPrincipleAdvantagesDisadvantages
HS-SPME Adsorption of headspace volatiles onto a coated fiber.Solvent-free, simple, sensitive, and easily automated.Fiber cost, potential for fiber saturation and carryover.
LLE Partitioning of analyte between two immiscible liquid phases.Inexpensive, widely applicable.Requires large volumes of organic solvents, can be labor-intensive, and prone to emulsion formation.
UAE Use of ultrasonic waves to accelerate mass transfer into a solvent.Fast, efficient, and can reduce solvent consumption compared to traditional methods.[5]Can potentially degrade thermally sensitive compounds if not properly cooled.[1]

Experimental Protocols

Protocol 1: HS-SPME for this compound in a Liquid Matrix (e.g., Wine)
  • Sample Preparation: Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound) for accurate quantification.

  • Incubation: Equilibrate the vial at 60°C for 15 minutes in an autosampler agitator.[10]

  • Extraction: Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 45 minutes at 60°C with agitation.

  • Desorption: Transfer the fiber to the gas chromatograph (GC) inlet and desorb the analytes at 250°C for 5 minutes in splitless mode.

  • Analysis: Analyze the desorbed compounds using a GC coupled with a Mass Spectrometer (MS).

Protocol 2: Ultrasound-Assisted Extraction (UAE) for this compound from a Semi-Solid Matrix
  • Sample Preparation: Homogenize the sample and weigh 2 g into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of ethanol to the tube.

  • Internal Standard: Add a suitable internal standard.

  • Sonication: Place the tube in an ultrasonic bath with a cooling system. Sonicate at a frequency of 35 kHz and a power of 300 W for 20 minutes. Maintain the temperature at 30°C.

  • Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes.

  • Extraction: Decant the supernatant (the ethanol extract) into a clean vial.

  • Analysis: Inject an aliquot of the extract into the GC-MS for analysis.

Mandatory Visualization

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Liquid Sample (5 mL) Vial 20 mL Headspace Vial Sample->Vial Salt Add 1.5g NaCl Vial->Salt IS Spike Internal Standard Salt->IS Incubate Incubate at 60°C for 15 min IS->Incubate Extract Expose SPME Fiber (45 min) Incubate->Extract Desorb Desorb in GC Inlet (250°C) Extract->Desorb GCMS GC-MS Analysis Desorb->GCMS

Caption: Workflow for HS-SPME of this compound.

UAE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample (2g) Solvent Add Ethanol (10 mL) Sample->Solvent IS Spike Internal Standard Solvent->IS Sonicate Ultrasonication (20 min) IS->Sonicate Centrifuge Centrifuge (10 min) Sonicate->Centrifuge Collect Collect Supernatant Centrifuge->Collect GCMS GC-MS Analysis Collect->GCMS

Caption: Workflow for UAE of this compound.

Troubleshooting_Logic cluster_method Method Optimization cluster_matrix Matrix Effect Mitigation cluster_instrument Instrument Maintenance Start Problem: Low Analyte Recovery CheckMethod Is the extraction method optimized? Start->CheckMethod CheckMatrix Are there significant matrix effects? CheckMethod->CheckMatrix No Opt_Params Adjust parameters (Time, Temp, Solvent) CheckMethod->Opt_Params Yes CheckInstrument Is the GC-MS system performing correctly? CheckMatrix->CheckInstrument No Matrix_Match Use Matrix-Matched Standards CheckMatrix->Matrix_Match Yes Clean_Source Clean Ion Source CheckInstrument->Clean_Source Yes

Caption: Troubleshooting Logic for Low Recovery.

References

Technical Support Center: Resolving Co-elution of Propyl Octanoate with Other Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving co-elution issues involving propyl octanoate (B1194180) and other esters in gas chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem?

A1: Co-elution in chromatography occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping peaks.[1][2] This poses a significant challenge as it prevents accurate identification and quantification of the individual analytes.[1] In complex mixtures like flavor and fragrance profiles, where numerous esters with similar properties are present, co-elution is a common issue.

Q2: I am observing a broad or shouldered peak where I expect to see propyl octanoate. Does this indicate co-elution?

A2: A distorted peak shape, such as a shoulder or a broader-than-expected peak, is a strong indicator of co-elution.[1][2] However, other factors like poor injection technique or column degradation can also cause peak tailing or broadening. If you are using a mass spectrometer (MS) detector, you can confirm co-elution by examining the mass spectrum across the peak. A changing mass spectrum from the leading edge to the trailing edge of the peak indicates the presence of multiple components.[1]

Q3: Which esters are most likely to co-elute with this compound?

A3: Esters with similar volatility and polarity to this compound are potential candidates for co-elution. On non-polar stationary phases, where elution is primarily governed by boiling point, esters with boiling points close to that of this compound are likely to co-elute. Ethyl decanoate (B1226879) and ethyl nonanoate (B1231133) are common esters found in flavor and fragrance analyses that have boiling points in a similar range and could potentially co-elute. The choice of stationary phase is critical in resolving these compounds.

Q4: How does the choice of GC column stationary phase affect the separation of this compound from other esters?

A4: The stationary phase is the most critical factor in achieving separation.[3] For esters, which are polar compounds, using a polar stationary phase is generally recommended. This is because polar phases introduce different selectivity based on dipole-dipole interactions and hydrogen bonding potential, rather than just boiling point.[4] Non-polar columns separate compounds primarily by their boiling points, which can lead to co-elution of esters with similar volatilities.[5]

Troubleshooting Guides

Issue 1: this compound is co-eluting with an unknown ester on a non-polar column (e.g., DB-1, OV-101, HP-5MS).

Root Cause: Non-polar columns offer limited selectivity for polar compounds like esters, leading to separation based mainly on boiling points. Esters with similar boiling points will likely co-elute.

Solution:

  • Change to a Polar Stationary Phase: This is the most effective solution. A column with a different selectivity will alter the elution order.

    • Recommendation: A wax-type column (polyethylene glycol, e.g., DB-Wax, Supelcowax-10) or a cyanopropyl-based column will provide different selectivity and are excellent choices for separating esters.[6]

  • Optimize the Temperature Program: If changing the column is not immediately possible, adjusting the temperature program can sometimes improve resolution.

    • Action: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of the co-eluting peaks. This increases the interaction time with the stationary phase and can enhance separation.

Issue 2: this compound is still co-eluting with another ester on a polar column (e.g., Wax or Cyanopropyl phase).

Root Cause: Even on a polar column, some esters with very similar structures and polarities can be challenging to separate.

Solution:

  • Fine-tune the GC Method:

    • Temperature Program: Lower the initial oven temperature to improve the separation of early-eluting compounds. You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair to improve resolution.

    • Carrier Gas Flow Rate: Adjust the carrier gas flow rate to its optimal linear velocity for your column dimensions. A slower flow rate can sometimes improve separation, but it will also increase the analysis time.

  • Consider a Different Polar Stationary Phase: If a wax column is in use, switching to a cyanopropyl column (or vice-versa) can provide the necessary change in selectivity. The table below shows the Kovats retention indices for this compound and ethyl decanoate on different stationary phases, illustrating how changing the phase alters their relative retention.

Data Presentation

Table 1: Kovats Retention Indices of this compound and Ethyl Decanoate on Different Stationary Phases

CompoundStationary PhasePolarityKovats IndexPotential for Separation from this compound
This compound OV-101Non-polar1270-
Ethyl decanoateOV-101Non-polar1378Good
This compound DB-1Non-polar1274-
Ethyl 3-acetoxyoctanoateDB-1Non-polar1441Good
This compound Supelcowax-10Polar1530-
Ethyl decanoateDB-WaxPolar1630Good
Ethyl 3-acetoxyoctanoateDB-WaxPolar1898Excellent

Data sourced from The Pherobase.[7][8][9]

Interpretation: A larger difference in the Kovats retention indices suggests a better separation between the two compounds on that specific stationary phase. As shown, polar columns like DB-Wax provide a larger separation window for these esters compared to non-polar columns.

Experimental Protocols

Protocol 1: GC Method Optimization for the Separation of this compound and Ethyl Decanoate

This protocol outlines a starting point for developing a GC method to separate this compound from potentially co-eluting esters like ethyl decanoate.

  • Column Selection:

    • Primary Recommendation: A polar stationary phase such as a wax column (e.g., DB-Wax, CP-Wax 52 CB) or a cyanopropyl column.

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Instrumental Conditions:

    • Injector: Split/splitless inlet at 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 220°C, hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID) at 250°C or Mass Spectrometer (MS).

      • MS Parameters (if used): Transfer line at 230°C, ion source at 230°C, electron ionization at 70 eV.

  • Troubleshooting the Separation:

    • If co-elution persists, decrease the first ramp rate to 2-3°C/min.

    • If the peaks are still not resolved, consider a column with a different polar stationary phase (e.g., switch from a wax to a cyanopropyl phase).

Visualizations

CoElution_Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_peak_shape 1. Assess Peak Shape (Shoulder, Broadening) start->check_peak_shape confirm_ms 2. Confirm with MS Detector (Varying Mass Spectrum) check_peak_shape->confirm_ms identify_column 3. Identify Current GC Column (Polar or Non-Polar?) confirm_ms->identify_column non_polar Non-Polar Column identify_column->non_polar Non-Polar polar Polar Column identify_column->polar Polar switch_to_polar 4a. Switch to Polar Column (e.g., Wax, Cyanopropyl) non_polar->switch_to_polar optimize_temp 4b. Optimize Temperature Program (Slower Ramp Rate) non_polar->optimize_temp fine_tune_method 5a. Fine-Tune GC Method (Temp, Flow Rate) polar->fine_tune_method switch_polar_phase 5b. Switch to a Different Polar Stationary Phase polar->switch_polar_phase resolved Resolution Achieved switch_to_polar->resolved optimize_temp->resolved fine_tune_method->resolved switch_polar_phase->resolved

Caption: Troubleshooting workflow for resolving co-eluting ester peaks.

Stationary_Phase_Selection cluster_nonpolar Non-Polar Stationary Phase (e.g., DB-1, HP-5) cluster_polar Polar Stationary Phase (e.g., Wax, Cyanopropyl) np_separation Separation based on Boiling Point np_propyl This compound np_separation->np_propyl np_ethyl Ethyl Decanoate np_separation->np_ethyl np_coelution Potential Co-elution np_propyl->np_coelution np_ethyl->np_coelution p_separation Separation based on Polarity & Boiling Point p_propyl This compound p_separation->p_propyl p_ethyl Ethyl Decanoate p_separation->p_ethyl p_resolution Resolution Achieved p_propyl->p_resolution p_ethyl->p_resolution start Sample with This compound & Ethyl Decanoate cluster_nonpolar cluster_nonpolar start->cluster_nonpolar cluster_polar cluster_polar start->cluster_polar

Caption: Impact of stationary phase polarity on ester separation.

References

Technical Support Center: Enhancing Solid Acid Catalyst Efficiency in Propyl Octanoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of propyl octanoate (B1194180) using solid acid catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency of your catalytic processes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of propyl octanoate with solid acid catalysts.

Question: Why is my this compound yield lower than expected?

Answer:

Low yields in solid acid-catalyzed esterification can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Reaction Equilibrium: The esterification of octanoic acid with propanol (B110389) is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thereby reducing the yield.

    • Solution: Employ a method for continuous water removal during the reaction. A Dean-Stark apparatus is commonly used for azeotropic removal of water.

  • Catalyst Deactivation: The solid acid catalyst can lose its activity over time. This can be due to several reasons:

    • Poisoning: Impurities in the reactants (e.g., metal ions, nitrogen-containing compounds) can neutralize the acid sites.[1]

    • Coking: Formation of polymeric or carbonaceous deposits on the catalyst surface can block the active sites.[2]

    • Leaching: The active acid groups (e.g., sulfonic acid groups) can detach from the solid support and leach into the reaction mixture.[3]

    • Solution: Ensure high purity of reactants. For catalyst regeneration, consider washing with solvents or a dilute acid solution, followed by drying. In some cases, calcination may be necessary, depending on the nature of the catalyst and the deactivation cause.[1][2]

  • Suboptimal Reaction Conditions: The reaction parameters significantly influence the yield.

    • Temperature: While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to side reactions like ether formation or catalyst degradation.[4]

    • Molar Ratio of Reactants: An excess of one reactant (usually the alcohol, propanol) is often used to shift the equilibrium towards the product. Experiment with different molar ratios to find the optimum for your specific catalyst.

    • Catalyst Loading: Insufficient catalyst will result in a slow reaction and incomplete conversion. Conversely, an excessively high loading may not be cost-effective and can sometimes lead to handling issues.

Question: I am observing the formation of dipropyl ether as a significant byproduct. How can this be minimized?

Answer:

The formation of dipropyl ether is a common side reaction in acid-catalyzed reactions involving propanol, especially at elevated temperatures.[5] To minimize this:

  • Optimize Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. This will disfavor the alcohol dehydration reaction that leads to ether formation.

  • Select a Milder Catalyst: While strong acid catalysts are effective for esterification, they can also promote side reactions. Consider using a solid acid catalyst with moderate acidity.

  • Control Reactant Addition: In a batch reactor, adding the propanol stepwise can help maintain a lower instantaneous concentration, which can reduce the rate of ether formation.

Question: My solid acid catalyst's activity decreases significantly after a few reaction cycles. What are the strategies for regeneration?

Answer:

Catalyst deactivation is a common challenge. The regeneration strategy depends on the cause of deactivation:

  • Removal of Adsorbed Species: For deactivation caused by the deposition of organic residues or polymers, washing the catalyst with a suitable organic solvent (e.g., methanol (B129727), acetone) can be effective.[1]

  • Ion-Exchange for Metal Poisoning: If the catalyst has been deactivated by metal ions from the feedstock, an ion-exchange procedure using a concentrated acid solution (like sulfuric acid) can help restore the acidic sites.[1]

  • Thermal Regeneration: For coke deposition, calcination (heating at high temperatures in the presence of air or an inert gas) can burn off the carbonaceous deposits. However, the temperature must be carefully controlled to avoid damaging the catalyst structure. This method is generally suitable for robust inorganic catalysts like zeolites.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for this compound synthesis using a solid acid catalyst like Amberlyst-15?

A1: For a solid acid catalyst like Amberlyst-15, typical reaction conditions for the esterification of octanoic acid with propanol are:

  • Temperature: 60-80 °C.[6]

  • Molar Ratio (Propanol:Octanoic Acid): A molar excess of propanol is generally used, with ratios from 1.2:1 to 10:1 being reported.[6]

  • Catalyst Loading: Typically in the range of 1-10 wt% of the total reactants.[6][7]

  • Reaction Time: This can vary from a few hours to over 24 hours, depending on the other reaction parameters.[8]

Q2: How does the choice of solid acid catalyst affect the synthesis of this compound?

A2: The properties of the solid acid catalyst play a crucial role in its performance:

  • Acid Strength: Higher acid strength can lead to faster reaction rates but may also promote unwanted side reactions.

  • Porosity and Surface Area: A high surface area and appropriate pore size are important to ensure that the reactant molecules can access the active acid sites. Diffusion limitations within the catalyst pores can reduce the overall reaction rate.[9]

  • Hydrophobicity/Hydrophilicity: The surface properties of the catalyst can influence its interaction with the reactants and the water byproduct. A more hydrophobic catalyst might be less susceptible to deactivation by water.

  • Stability: The thermal and chemical stability of the catalyst is critical for its reusability.

Q3: What analytical techniques can be used to monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by tracking the consumption of reactants or the formation of the product. Common techniques include:

  • Gas Chromatography (GC): This is a widely used method for separating and quantifying the components of the reaction mixture (octanoic acid, propanol, and this compound).

  • Thin-Layer Chromatography (TLC): A simpler, qualitative method to quickly check for the presence of reactants and products.

  • Titration: The concentration of the unreacted octanoic acid can be determined by titration with a standard base solution.

Data Presentation

Table 1: Comparison of Reaction Parameters for this compound Synthesis with Different Catalysts

Catalyst TypeTemperature (°C)Molar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Reaction Time (h)Yield (%)Reference(s)
Sulfuric Acid80 - 115-0.1 - 22 - 2470 - 85[8]
Amberlyst-1560 - 8010:1 - 40:11 - 4.5--[6]
Fe3O4@SiO2–P([VLIM]PW)7012:1106up to 94[7]
Aluminum-alginate complexReflux10:14392.6[10]

Experimental Protocols

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol describes a general procedure for the synthesis of this compound using the solid acid catalyst Amberlyst-15 in a batch reactor.

  • Catalyst Preparation:

    • If the Amberlyst-15 resin is new, wash it with methanol to remove any impurities.

    • Dry the catalyst in an oven at a temperature below its maximum operating temperature (typically around 120 °C) for several hours to remove adsorbed water.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add octanoic acid and propanol. A typical molar ratio would be 1:3 (octanoic acid: propanol).

    • Add the pre-dried Amberlyst-15 catalyst to the reaction mixture (e.g., 5 wt% of the total reactant mass).

  • Reaction Execution:

    • Heat the mixture to the desired reaction temperature (e.g., 70 °C) with vigorous stirring.

    • Continuously remove the water formed during the reaction using the Dean-Stark apparatus.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC.

  • Product Isolation and Purification:

    • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration.

    • Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acidic species, followed by a wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Remove the excess propanol and the solvent (if any) by rotary evaporation.

    • Purify the crude this compound by vacuum distillation.

Protocol 2: Characterization of Solid Acid Catalyst Acidity

The acidity of the solid catalyst can be determined by acid-base titration.

  • Ion Exchange:

    • Accurately weigh a known amount of the dry solid acid catalyst (e.g., 0.5 g).

    • Suspend the catalyst in a known volume of a salt solution (e.g., 50 mL of 2 M NaCl solution).

    • Stir the suspension for a sufficient time (e.g., 24 hours) to allow for the exchange of H+ ions from the catalyst with the Na+ ions from the solution.

  • Titration:

    • Filter the suspension to separate the catalyst.

    • Titrate the filtrate, which now contains the exchanged H+ ions, with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a suitable indicator (e.g., phenolphthalein).

  • Calculation:

    • Calculate the total number of moles of H+ ions released from the catalyst, which corresponds to the total acidity. The acidity is typically expressed in mmol of H+ per gram of catalyst.

Mandatory Visualization

TroubleshootingWorkflow start Low this compound Yield check_equilibrium Check Reaction Equilibrium (Water Removal) start->check_equilibrium check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions implement_water_removal Implement Dean-Stark or other water removal methods check_equilibrium->implement_water_removal Water present? test_catalyst_activity Test for Deactivation (Poisoning, Coking, Leaching) check_catalyst->test_catalyst_activity Activity low? adjust_temp Adjust Temperature check_conditions->adjust_temp adjust_ratio Adjust Molar Ratio check_conditions->adjust_ratio adjust_loading Adjust Catalyst Loading check_conditions->adjust_loading end_goal Improved Yield implement_water_removal->end_goal regenerate_catalyst Regenerate Catalyst (Washing, Ion-Exchange, Calcination) test_catalyst_activity->regenerate_catalyst regenerate_catalyst->end_goal adjust_temp->end_goal adjust_ratio->end_goal adjust_loading->end_goal

Caption: Troubleshooting workflow for low this compound yield.

ExperimentalWorkflow catalyst_prep 1. Catalyst Preparation reaction_setup 2. Reaction Setup catalyst_prep->reaction_setup reaction_execution 3. Reaction Execution reaction_setup->reaction_execution monitoring 4. Reaction Monitoring reaction_execution->monitoring workup 5. Work-up & Product Isolation reaction_execution->workup purification 6. Purification workup->purification final_product Propyl Octanoate purification->final_product

Caption: General experimental workflow for this compound synthesis.

References

troubleshooting low signal intensity of propyl octanoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mass Spectrometry Analysis of Propyl Octanoate (B1194180)

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the mass spectrometry analysis of propyl octanoate.

Frequently Asked Questions (FAQs)

Q1: I am observing a very low signal, or no signal at all, for this compound in my mass spectrum. What are the initial steps I should take?

A1: A complete loss of signal can often be attributed to a singular issue. A systematic check of your LC-MS system is the most effective approach.[1] Start by verifying the fundamental components:

  • Analyte Integrity: Ensure the this compound standard has not degraded. Preparing a fresh solution can rule out sample stability issues.[2] Consider a direct infusion of the new standard into the mass spectrometer to bypass the LC system and confirm the instrument's capability to detect the analyte.[1][2]

  • System Suitability: Confirm that the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[3] Regular calibration is crucial for optimal performance.[3]

  • LC-MS Connection: Inspect the LC system for any leaks. Leaks can cause pressure drops and inconsistent flow rates, leading to a variable and low signal.[2]

  • Ionization Source: Visually inspect the electrospray ionization (ESI) needle to ensure a stable spray is being generated. An unstable or absent spray will result in no signal.[1]

Q2: My signal intensity for this compound is inconsistent between replicate injections. What could be causing this poor reproducibility?

A2: Inconsistent signal intensity and poor reproducibility are often characteristic of matrix effects.[4] Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte, causing either ion suppression or enhancement.[4][5]

To mitigate matrix effects, consider the following strategies:

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to achieve better separation between this compound and interfering matrix components.[2] Using a high-resolution column or adjusting the gradient can significantly reduce ion suppression.[2]

  • Sample Dilution: If the concentration of your analyte is sufficient, diluting the sample can lower the concentration of matrix components that cause interference.[2]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.[2][4]

  • Method of Standard Addition: For particularly complex matrices, the method of standard addition can be employed to create a calibration curve within each sample, effectively correcting for matrix effects.[4]

Q3: What are the expected mass-to-charge ratios (m/z) for this compound and its common fragments in positive ion mode mass spectrometry?

A3: this compound (C11H22O2) has a molecular weight of 186.29 g/mol .[6][7][8] In mass spectrometry, especially with soft ionization techniques like ESI, you can expect to see the protonated molecule and various adducts. With harder ionization or in-source fragmentation, characteristic fragments will appear.

Common fragments for esters arise from the cleavage of different bonds within the molecule.[9] For this compound, key fragmentation pathways include the loss of the propyl group and cleavage at the ester bond.

Below is a table summarizing the expected m/z values for this compound and its potential fragments and adducts in positive ion mode.

m/z Ion Formula Description Ionization/Fragmentation Pathway
187.1696[C11H23O2]+Protonated molecule[M+H]+
209.1515[C11H22O2Na]+Sodium adduct[M+Na]+
225.1254[C11H22O2K]+Potassium adduct[M+K]+
204.1961[C11H22O2NH4]+Ammonium adduct[M+NH4]+
145.1223[C8H17O2]+Acylium ionLoss of propylene (B89431) (C3H6)
144.1145[C8H16O2]+•Radical cationLoss of propyl radical (•C3H7)
43.0542[C3H7]+Propyl cationCleavage of the ester bond

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity

This guide provides a step-by-step workflow for diagnosing the root cause of low signal intensity for this compound.

LowSignalTroubleshooting start Low Signal Intensity Observed check_analyte 1. Verify Analyte Integrity (Prepare fresh standard) start->check_analyte direct_infusion 2. Direct Infusion Test check_analyte->direct_infusion If signal is still low check_instrument 3. Check Instrument Status (Tuning & Calibration) direct_infusion->check_instrument If signal is low/absent conclusion_sample Issue likely with sample preparation or stability. direct_infusion->conclusion_sample If signal is good check_leaks 4. Inspect for Leaks in LC check_instrument->check_leaks If instrument is calibrated check_spray 5. Visually Inspect ESI Spray check_leaks->check_spray If no leaks are found optimize_params 6. Optimize MS Parameters check_spray->optimize_params If spray is stable investigate_matrix 7. Investigate Matrix Effects optimize_params->investigate_matrix If signal remains low conclusion_instrument Issue likely with instrument setup or parameters. optimize_params->conclusion_instrument If signal improves conclusion_matrix Issue likely due to matrix effects. investigate_matrix->conclusion_matrix FragmentationPathway cluster_adducts Adduct Formation cluster_fragments Fragmentation M This compound (C11H22O2) m/z = 186.29 MH [M+H]+ (Protonated Molecule) m/z = 187.17 M->MH +H+, +Na+, +K+ MNa [M+Na]+ (Sodium Adduct) m/z = 209.15 M->MNa +H+, +Na+, +K+ MK [M+K]+ (Potassium Adduct) m/z = 225.13 M->MK +H+, +Na+, +K+ Acylium [C8H17O2]+ (Acylium Ion) m/z = 145.12 MH->Acylium - C3H6 Propyl [C3H7]+ (Propyl Cation) m/z = 43.05 MH->Propyl - C8H16O2

References

addressing matrix effects in the LC-MS/MS analysis of propyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of propyl octanoate (B1194180).

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of propyl octanoate that may be related to matrix effects.

Problem 1: Poor Reproducibility and Inaccurate Quantification of this compound

  • Initial Assessment:

    • Symptom: Inconsistent peak areas for the same concentration of this compound in different sample matrices.

    • Symptom: Significant differences between the calibration curve slope in pure solvent versus a matrix-matched calibration curve.[1][2][3]

    • Possible Cause: Presence of co-eluting matrix components that cause ion suppression or enhancement.[1][2]

  • Troubleshooting & Optimization:

    • Review Sample Preparation: Was the sample preparation method adequate to remove interfering matrix components? this compound is a hydrophobic ester and may be co-extracted with lipids or other non-polar compounds.[4] Consider optimizing the sample preparation method (see Experimental Protocols section).

    • Evaluate Chromatographic Conditions: Is the chromatographic separation adequate to resolve this compound from matrix interferences?

      • Modify the gradient to increase the separation of this compound from co-eluting peaks.

      • Experiment with a different stationary phase (e.g., a column with a different chemistry) to alter selectivity.

    • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS, such as this compound-d15, is the most effective way to compensate for matrix effects.[5] The SIL-IS co-elutes with the analyte and experiences similar ionization effects, thus providing a reliable means of correction.[5]

Problem 2: Low Signal Intensity or Complete Signal Loss for this compound in Matrix Samples

  • Initial Assessment:

    • Symptom: The peak for this compound is present in solvent standards but is very small or absent in spiked matrix samples.

    • Possible Cause: Severe ion suppression due to high concentrations of co-eluting matrix components.[1][2]

  • Troubleshooting & Optimization:

    • Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where significant ion suppression is occurring.

    • Improve Sample Cleanup: The chosen sample preparation method may not be sufficiently removing interfering compounds. For complex matrices, a more rigorous cleanup method like Solid-Phase Extraction (SPE) may be necessary. For fatty matrices, a dispersive SPE (dSPE) cleanup with C18 or other non-polar sorbent can be effective.[6]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components entering the ion source, thereby mitigating ion suppression.[7] However, ensure that the final concentration of this compound remains above the limit of quantification.

    • Optimize Ion Source Parameters: Adjusting ion source parameters such as temperature, gas flows, and voltages can sometimes help to minimize the impact of matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting substances in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can negatively impact the accuracy and reproducibility of quantitative results.[1][2]

Q2: What are the common causes of matrix effects in the analysis of this compound?

A2: For a relatively hydrophobic compound like this compound, common sources of matrix effects, particularly in food and biological samples, include:

  • Phospholipids: Abundant in biological membranes and can co-elute with analytes of similar hydrophobicity.[8]

  • Fats and Oils: In fatty food matrices, lipids can cause significant ion suppression.

  • Sugars and other polar compounds: While less likely to directly co-elute with this compound under reversed-phase conditions, they can still affect the overall ionization process if present in high concentrations.

Q3: How can I quantitatively assess the matrix effect for this compound in my samples?

A3: The matrix effect can be quantified by comparing the response of this compound in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration. The matrix effect percentage is calculated using the following formula:

Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

A negative value indicates ion suppression, while a positive value indicates ion enhancement. A value between -20% and +20% is often considered acceptable, but this can vary depending on the specific method and regulatory requirements.[2][3]

Q4: What is the best internal standard to use for the analysis of this compound?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. For this compound, This compound-d15 is a suitable SIL-IS.[9][10] If a SIL-IS is not available, a structural analog with similar chemical properties and chromatographic behavior can be used, but it will not compensate for matrix effects as effectively as a SIL-IS.[5]

Q5: Which sample preparation technique is best for reducing matrix effects for this compound analysis?

A5: The choice of sample preparation technique depends on the complexity of the matrix.

  • Liquid-Liquid Extraction (LLE): A good general-purpose technique for extracting hydrophobic compounds like this compound from aqueous samples.

  • Solid-Phase Extraction (SPE): Offers more selective cleanup than LLE and can be tailored to remove specific types of interferences. For this compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent can be effective.[11][12]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for pesticide residue analysis in food matrices that can be adapted for this compound. The dispersive SPE (dSPE) cleanup step is crucial for removing matrix components. For fatty matrices, using C18 in the dSPE step can improve the removal of lipids.[6][13]

Data Presentation: Comparison of Sample Preparation Methods

The following table provides a representative comparison of the effectiveness of different sample preparation methods for the analysis of a flavor ester, like this compound, in a fruit matrix. The values are illustrative and can vary depending on the specific matrix and experimental conditions.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 80 - 95%-30% to -50%Simple, inexpensive.Can be labor-intensive, may not provide sufficient cleanup for complex matrices.
Solid-Phase Extraction (SPE) 85 - 100%-10% to -30%High selectivity, excellent cleanup.[11][12]More expensive and time-consuming than LLE.
QuEChERS with dSPE 75 - 90%-20% to -40%Fast, high-throughput, uses less solvent.[13][14]May have lower recovery for some analytes, cleanup might be less effective than SPE for very complex matrices.[14]

Experimental Protocols

1. General Liquid-Liquid Extraction (LLE) Protocol for this compound in a Liquid Matrix (e.g., Fruit Juice)

  • Sample Preparation: To 5 mL of the liquid sample, add 1 mL of an internal standard solution (e.g., this compound-d15 in methanol).

  • Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and diethyl ether).

  • Mixing: Vortex the mixture vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

2. General Solid-Phase Extraction (SPE) Protocol for this compound

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample (e.g., 5 mL of fruit juice diluted with 5 mL of water and containing the internal standard) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 3 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 3 mL of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.

3. Modified QuEChERS Protocol for this compound in a Solid Fruit Matrix

  • Homogenization: Homogenize 10-15 g of the fruit sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and the internal standard solution.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂Citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL dSPE tube containing MgSO₄ and a suitable sorbent (e.g., PSA and C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract: Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

MatrixEffectTroubleshooting Troubleshooting Workflow for Matrix Effects in this compound Analysis cluster_0 Initial Observation cluster_1 Diagnostic Steps cluster_2 Mitigation Strategies cluster_3 Validation Start Poor Reproducibility or Inaccurate Quantification AssessME Quantify Matrix Effect (Post-Extraction Spike) Start->AssessME Is ME > 20%? PostColumn Post-Column Infusion Experiment AssessME->PostColumn Yes End Acceptable Results (Accuracy & Precision) AssessME->End No OptimizeSP Optimize Sample Preparation (LLE, SPE, QuEChERS) PostColumn->OptimizeSP OptimizeChroma Optimize Chromatography (Gradient, Column) OptimizeSP->OptimizeChroma UseSILIS Use Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeChroma->UseSILIS DiluteSample Dilute Sample Extract UseSILIS->DiluteSample DiluteSample->End Re-evaluate

Caption: Troubleshooting workflow for addressing matrix effects.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Propyl Octanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of compounds like propyl octanoate (B1194180) is critical for product quality control, formulation development, and metabolic studies. This guide provides a comparative overview of validated analytical methods for the quantification of propyl octanoate, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID). Experimental protocols and performance data are presented to aid in the selection of the most suitable method for specific analytical needs.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the need for structural confirmation. GC-MS offers high selectivity and the ability to confirm the analyte's identity, while GC-FID is a robust and cost-effective alternative for routine quantification.[1]

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Key Considerations
Principle Separation by GC followed by detection based on the mass-to-charge ratio of ionized analytes.[2]Separation by GC followed by detection of ions produced during the combustion of organic compounds in a hydrogen-air flame.[1]GC-MS provides structural information, enhancing specificity. GC-FID is a universal detector for hydrocarbons.
Linearity (R²) Typically > 0.99[3]Typically > 0.99[1]Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) Generally within 80-120%Generally within 80-120%Accuracy is matrix-dependent and should be assessed using spiked samples.
Precision (%RSD) Intraday: < 9.1%, Interday: < 9.3%[3]Typically < 5%[1]Both methods offer high precision for reproducible measurements.
Limit of Detection (LOD) ng/mL to low µg/L range[1]Low µg/mL range[1][4]GC-MS is generally more sensitive, making it suitable for trace analysis.
Limit of Quantification (LOQ) As low as 0.43 µM for octanoate[3]µg/mL range[1][4]The lower LOQ of GC-MS is advantageous for quantifying low-level analytes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the quantification of this compound using GC-MS.

Sample Preparation: Derivatization to a Volatile Ester (if necessary)

For samples where this compound is not already in a suitable form for GC analysis (e.g., present as the free acid), a derivatization step is required. A common method is esterification to form a more volatile derivative.

  • Saponification and Methylation: For lipids, a two-step process of saponification followed by methylation is often used.[5]

  • Direct Transesterification: A simpler, one-step method involves direct transesterification.[3] For example, samples can be derivatized directly in plasma by transesterification with isobutanol.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on a validated method for octanoate analysis in plasma and can be adapted for this compound.[3]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem mass spectrometer).[3][5]

  • GC Column: A suitable capillary column, such as a VF17ms (30 m, 0.25 mm, 0.25 µm) or a 5% phenyl methyl siloxane column.[3][6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]

  • Injection: 1 µL of the prepared sample is injected.

  • Oven Temperature Program:

    • Initial temperature: 55°C, hold for 1 minute.

    • Ramp 1: Increase by 20°C/min to 130°C, hold for 2 minutes.

    • Ramp 2: Increase by 5°C/min to 160°C.

    • Ramp 3: Increase by 30°C/min to 300°C, hold for 5 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Single Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.[5]

    • Transfer Line Temperature: 280°C.[3]

  • Quantification: The quantification of this compound is performed by comparing the peak area to that of a calibration curve prepared with certified standards. An internal standard should be used for accurate quantification.

Analytical Method Validation Workflow

A systematic workflow is essential for the validation of any analytical method to ensure it is suitable for its intended purpose.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements B Select Appropriate Technology (e.g., GC-MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K L Ongoing Method Performance Monitoring K->L

Caption: Workflow for analytical method validation.

References

A Comparative Analysis of Propyl Octanoate and Ethyl Octanoate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

In the realm of flavor and fragrance chemistry, short-chain fatty acid esters play a pivotal role in defining the sensory profiles of a vast array of food products, beverages, and pharmaceuticals. Among these, propyl octanoate (B1194180) and ethyl octanoate are two prominent compounds, both contributing characteristic fruity and aromatic notes. This guide provides a comprehensive comparative study of these two esters, presenting their physicochemical properties, flavor profiles, and detailed experimental protocols for their synthesis and analysis, thereby offering a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Overview of Physicochemical Properties

Propyl octanoate and ethyl octanoate share the same fatty acid backbone (octanoic acid) but differ in their alcohol moiety (propanol and ethanol, respectively). This subtle structural difference leads to variations in their physical and chemical characteristics, which in turn influence their volatility, solubility, and ultimately, their perception as flavor compounds.

PropertyThis compoundEthyl OctanoateReference
Molecular Formula C₁₁H₂₂O₂C₁₀H₂₀O₂[1]
Molecular Weight ( g/mol ) 186.29172.26[1]
Boiling Point (°C) 225-226208[1]
Flash Point (°C) 87.7879[1]
Vapor Pressure (mmHg @ 25°C) 0.090.224 (est)[1]
Water Solubility (mg/L @ 25°C) 10.87 (est)70.1[1]
logP (o/w) 4.352 (est)3.842 (est)[1]

Flavor Profile and Sensory Evaluation

The organoleptic properties of this compound and ethyl octanoate are key to their application in various industries. While both impart fruity aromas, their specific flavor nuances differ significantly.

Sensory AttributeThis compoundEthyl OctanoateReference
General Description Fruity, waxy, with notes of coconut, cocoa, and cognac.Fruity, floral, with notes of apricot, banana, brandy, and pear.[1]
Odor Type Coconut, winey, fatty.Waxy, sweet, musty, pineapple, creamy.[1]
Odor Threshold in Water (ppb) Data not available15[2]

Experimental Protocols

To facilitate further research and application, detailed experimental protocols for the comparative analysis of this compound and ethyl octanoate are provided below.

Comparative Synthesis via Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of this compound and ethyl octanoate.

Objective: To synthesize this compound and ethyl octanoate from octanoic acid and their respective alcohols for comparative analysis.

Materials:

  • Octanoic acid

  • n-Propanol

  • Ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flasks, reflux condensers, heating mantles, separatory funnel, distillation apparatus.

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, place 1 mole of octanoic acid. To one flask, add 3 moles of n-propanol, and to the other, add 3 moles of ethanol.

  • Catalyst Addition: Slowly add 0.2 moles of concentrated sulfuric acid to each flask while stirring.

  • Reflux: Heat the reaction mixtures to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

  • Work-up: After cooling, transfer each reaction mixture to a separatory funnel. Wash with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by a water wash.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Remove the excess alcohol and solvent by distillation to obtain the crude ester.

  • Purification: Purify the esters by vacuum distillation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol provides a framework for the qualitative and quantitative comparison of this compound and ethyl octanoate.

Objective: To separate, identify, and quantify this compound and ethyl octanoate in a sample mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Prepare standard solutions of this compound and ethyl octanoate in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at known concentrations.

  • For sample analysis, perform a liquid-liquid or solid-phase extraction to isolate the volatile esters.[4]

Sensory Evaluation

A trained sensory panel can be employed to quantitatively describe and compare the aroma profiles of the two esters.

Objective: To obtain a comparative sensory profile of this compound and ethyl octanoate.

Methodology:

  • Panelist Training: A panel of 8-12 individuals is trained to recognize and rate the intensity of various aroma attributes (e.g., fruity, waxy, coconut, apricot) using a standardized scale (e.g., 0-15).

  • Sample Preparation: Prepare solutions of this compound and ethyl octanoate in a neutral medium (e.g., water or odorless oil) at concentrations above their respective odor thresholds.

  • Evaluation: Samples are presented to the panelists in a randomized and blind manner. Panelists rate the intensity of each aroma attribute for each sample.

  • Data Analysis: The data is statistically analyzed to identify significant differences in the sensory profiles of the two esters.

Visualizing Synthesis Pathways

The chemical synthesis of this compound and ethyl octanoate via Fischer esterification can be visualized to illustrate the direct comparison of the reactants.

G cluster_propyl This compound Synthesis cluster_ethyl Ethyl Octanoate Synthesis Octanoic_Acid_P Octanoic Acid Propyl_Octanoate This compound Octanoic_Acid_P->Propyl_Octanoate Propanol n-Propanol Propanol->Propyl_Octanoate Water_P Water Propyl_Octanoate->Water_P Catalyst_P H₂SO₄ (catalyst) Catalyst_P->Propyl_Octanoate Octanoic_Acid_E Octanoic Acid Ethyl_Octanoate Ethyl Octanoate Octanoic_Acid_E->Ethyl_Octanoate Ethanol Ethanol Ethanol->Ethyl_Octanoate Water_E Water Ethyl_Octanoate->Water_E Catalyst_E H₂SO₄ (catalyst) Catalyst_E->Ethyl_Octanoate

Caption: Comparative Fischer Esterification of Propyl and Ethyl Octanoate.

Biosynthesis of Propyl and Ethyl Octanoate

In biological systems, particularly in yeast during fermentation, these esters are synthesized through enzymatic reactions. The general pathway involves the esterification of an acyl-CoA (in this case, octanoyl-CoA) with an alcohol (propanol or ethanol). This process is catalyzed by alcohol acyltransferases (AATs).

G cluster_propyl_bio This compound Biosynthesis cluster_ethyl_bio Ethyl Octanoate Biosynthesis Octanoyl_CoA Octanoyl-CoA AAT_P Alcohol Acyltransferase (AAT) Octanoyl_CoA->AAT_P AAT_E Alcohol Acyltransferase (AAT) Octanoyl_CoA->AAT_E Propanol_Bio Propanol Propanol_Bio->AAT_P Propyl_Octanoate_Bio This compound AAT_P->Propyl_Octanoate_Bio Ethanol_Bio Ethanol Ethanol_Bio->AAT_E Ethyl_Octanoate_Bio Ethyl Octanoate AAT_E->Ethyl_Octanoate_Bio

Caption: Comparative Biosynthesis of Propyl and Ethyl Octanoate.

Conclusion

This compound and ethyl octanoate, while structurally similar, exhibit distinct physicochemical and sensory properties that dictate their specific applications as flavor compounds. Ethyl octanoate, with its lower boiling point and higher water solubility, may be more suitable for aqueous-based systems, while its flavor profile is characterized by a broader range of fruity and sweet notes. This compound, on the other hand, offers a unique combination of fruity, waxy, and coconut-like aromas. The choice between these two esters will ultimately depend on the desired sensory outcome and the specific matrix of the final product. The provided experimental protocols offer a robust framework for further comparative studies, enabling researchers to make informed decisions in the development of novel flavors and fragrances.

References

Confirming the Structure of Propyl Octanoate: A Comparative 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural verification of propyl octanoate (B1194180) using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with related esters, detailed experimental protocols, and visual representations of the molecular structure and analytical workflow.

Propyl octanoate is an ester recognized for its fruity fragrance and is utilized in the flavor and fragrance industry. Accurate structural confirmation is paramount for quality control and research applications. This guide details the use of 1H and 13C NMR spectroscopy as a powerful and conclusive technique for the structural elucidation of this compound. By comparing its spectral data with those of analogous esters, ethyl octanoate and butyl octanoate, we provide a comprehensive framework for unambiguous identification.

Comparative NMR Data Analysis

The structural integrity of this compound can be unequivocally confirmed by analyzing the chemical shifts, multiplicities, and integration of its proton (¹H) and carbon (¹³C) NMR spectra. Below is a detailed comparison of the NMR data for this compound with its structural analogs, ethyl octanoate and butyl octanoate. The data was acquired in deuterated chloroform (B151607) (CDCl₃).

1H NMR Spectral Data Comparison

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule.

Assignment This compound Ethyl Octanoate Butyl Octanoate
Chemical Shift (δ) ppm Chemical Shift (δ) ppm Chemical Shift (δ) ppm
O-CH₂- 4.01-4.04 (t)4.08-4.16 (q)4.00-4.07 (t)
-C(=O)-CH₂- 2.27-2.31 (t)2.20-2.29 (t)2.21-2.29 (t)
-O-CH₂-CH₂- 1.64-1.69 (sextet)-1.55-1.62 (quintet)
-C(=O)-CH₂-CH₂- 1.59-1.62 (quintet)1.55-1.62 (quintet)1.55-1.62 (quintet)
-(CH₂)₄- 1.27-1.33 (m)1.25-1.33 (m)1.29-1.36 (m)
-CH₂-CH₃ (Ester) 0.92-0.96 (t)1.25 (t)0.92-0.94 (t)
-CH₂-CH₃ (Alkyl) 0.86-0.89 (t)0.88 (t)0.88 (t)

Data sourced from PubChem.[1][2][3]

13C NMR Spectral Data Comparison

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Assignment This compound Ethyl Octanoate Butyl Octanoate
Chemical Shift (δ) ppm Chemical Shift (δ) ppm Chemical Shift (δ) ppm
-C=O 174.01173.80173.96
-O-CH₂- 65.8460.1364.12
-C(=O)-CH₂- 34.4434.4534.47
-O-CH₂-CH₂- 22.06-30.86
-C(=O)-(CH₂)₅-CH₂- 31.7031.8031.79
-C(=O)-CH₂-CH₂- 25.0725.1125.13
-C(=O)-(CH₂)₂-CH₂- 29.1629.2429.22
-C(=O)-(CH₂)₃-CH₂- 28.9629.0729.04
-CH₂-CH₃ (Ester) 10.4114.3119.26
-CH₂-CH₃ (Alkyl) 14.0614.1014.09
-O-CH₂-CH₂-CH₂- --13.75

Data sourced from PubChem.[1][2][3]

Visualizing Molecular Structure and Analytical Workflow

To further clarify the structural assignments and the overall analytical process, the following diagrams are provided.

propyl_octanoate_structure This compound Structure with NMR Assignments cluster_propyl Propyl Group cluster_octanoyl Octanoyl Group C1 C1' O1 O C1->O1 C1_H H: ~4.0 ppm (t) C: ~65.8 ppm C1->C1_H C2 C2' C2->C1 C3 C3' C3->C2 C4 C1 O1->C4 O2 O C4->O2 C5 C2 C4->C5 C6 C3 C5->C6 C5_H H: ~2.3 ppm (t) C: ~34.4 ppm C5->C5_H C7 C4 C6->C7 C8 C5 C7->C8 C9 C6 C8->C9 C10 C7 C9->C10 C11 C8 C10->C11

Caption: this compound Structure with Key NMR Shifts.

NMR_Workflow Workflow for NMR-based Structure Confirmation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_confirm Conclusion dissolve Dissolve 5-25 mg (1H) or 50-100 mg (13C) of this compound in ~0.6 mL CDCl3 transfer Filter solution into a clean 5 mm NMR tube dissolve->transfer insert Insert sample into NMR spectrometer lock_shim Lock on deuterium (B1214612) signal and shim the magnetic field insert->lock_shim acquire Acquire 1H and 13C NMR spectra lock_shim->acquire process Process raw data (Fourier transform, phase correction, baseline correction) analyze Analyze chemical shifts, multiplicities, and integrations process->analyze compare Compare experimental data with literature values and alternative structures analyze->compare confirm Confirm the structure of this compound cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_analysis cluster_analysis cluster_acq->cluster_analysis cluster_confirm cluster_confirm cluster_analysis->cluster_confirm

Caption: Workflow for NMR Structure Confirmation.

Experimental Protocols

Adherence to standardized experimental procedures is critical for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Quantity: For ¹H NMR, accurately weigh 5-25 mg of this compound.[4][5][6] For ¹³C NMR, a higher concentration is required, typically 50-100 mg, to achieve an adequate signal-to-noise ratio in a reasonable timeframe.[6][7]

  • Solvent Selection: Use a high-purity deuterated solvent such as chloroform-d (B32938) (CDCl₃). The volume of the solvent should be sufficient to create a column of approximately 4-5 cm in a standard 5 mm NMR tube (typically 0.5-0.6 mL).[5][7]

  • Dissolution and Filtration: Ensure the sample is completely dissolved in the deuterated solvent. If any particulate matter is present, the solution must be filtered through a pipette with a small cotton or glass wool plug to prevent distortion of the magnetic field homogeneity.[4][5]

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm).[7] Alternatively, the residual solvent signal can be used for calibration (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).[7][8]

NMR Data Acquisition
  • Instrumentation: The spectra should be acquired on a high-resolution NMR spectrometer. The data presented here was obtained on instruments operating at frequencies of 400 MHz for ¹H and 100.40 MHz for ¹³C.[1]

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[7]

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-90°

    • Number of Scans (NS): 8-16 scans are generally sufficient for a sample of this concentration.[7]

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

    • Number of Scans (NS): Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required compared to ¹H NMR.

    • Relaxation Delay (D1): A delay of 2 seconds is a common starting point.[7]

This comprehensive guide demonstrates that 1H and 13C NMR spectroscopy, when combined with a comparative analysis and standardized protocols, provides an unambiguous method for the structural confirmation of this compound, ensuring its identity and purity for various applications.

References

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectral Fragmentation of Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the mass spectral fragmentation pattern of propyl octanoate (B1194180) with several alternative esters, supported by experimental data and protocols.

Propyl octanoate, an ester known for its fruity aroma, undergoes predictable fragmentation patterns under electron ionization (EI) mass spectrometry. By analyzing these patterns, we can confirm its structure and differentiate it from similar compounds.

Comparative Analysis of Fragmentation Patterns

The mass spectrum of this compound is characterized by several key fragments. The most significant fragmentation pathways for esters like this compound include alpha-cleavage and McLafferty rearrangement. Alpha-cleavage involves the breaking of the bond adjacent to the carbonyl group, while the McLafferty rearrangement is a characteristic reaction of carbonyl compounds with a sufficiently long alkyl chain.

To provide a clear comparison, the mass spectral data of this compound is presented alongside that of four alternative esters: ethyl octanoate, butyl octanoate, propyl hexanoate, and methyl nonanoate. These alternatives were selected based on their structural similarities, varying either the alkyl chain of the alcohol or the acyl group.

CompoundMolecular Weight ( g/mol )Key Fragment (m/z)Relative Intensity (%)Putative Fragment IonFragmentation Pathway
This compound 186.2914579.40[CH₃(CH₂)₆CO]⁺α-cleavage (loss of propoxy radical)
12778.23[CH₃(CH₂)₆CO - H₂O]⁺Subsequent loss of water from acylium ion
6199.99[C₃H₅O]⁺Rearrangement of propyl group
4399.34[C₃H₇]⁺Propyl cation
Ethyl Octanoate172.26145High[CH₃(CH₂)₆CO]⁺α-cleavage (loss of ethoxy radical)
88High[CH₂=C(OH)OC₂H₅]⁺•McLafferty Rearrangement
45Moderate[C₂H₅O]⁺Ethoxy cation
Butyl Octanoate200.32145High[CH₃(CH₂)₆CO]⁺α-cleavage (loss of butoxy radical)
57High[C₄H₉]⁺Butyl cation
Propyl Hexanoate158.2411750.65[CH₃(CH₂)₄CO]⁺α-cleavage (loss of propoxy radical)
9967.43[CH₃(CH₂)₄CO - H₂O]⁺Subsequent loss of water from acylium ion
6142.18[C₃H₅O]⁺Rearrangement of propyl group
4399.99[C₃H₇]⁺Propyl cation
Methyl Nonanoate172.26141Moderate[CH₃(CH₂)₇CO]⁺α-cleavage (loss of methoxy (B1213986) radical)
8743.19[CH₃OCO(CH₂)₃]⁺Cleavage of the alkyl chain
7499.99[CH₂=C(OH)OCH₃]⁺•McLafferty Rearrangement

Experimental Protocols

The mass spectral data presented in this guide are typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation: A dilute solution of the ester is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane.

Gas Chromatography (GC):

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

Mass Spectrometry (MS):

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Visualizing the Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of bond cleavages and rearrangements. The following diagram, generated using Graphviz, illustrates the primary fragmentation pathways.

G Mass Spectral Fragmentation of this compound M This compound [C11H22O2]+• m/z = 186 F145 Acylium Ion [C8H15O]+ m/z = 145 M->F145 α-cleavage F61 [C3H5O]+ m/z = 61 M->F61 Rearrangement F43 Propyl Cation [C3H7]+ m/z = 43 M->F43 α-cleavage Propoxy •OCH2CH2CH3 C8H15O_radical C8H15O• F127 [C8H13O]+ m/z = 127 F145->F127 Loss of H2O Water - H2O Alkyl_chain C7H15•

Caption: Primary fragmentation pathways of this compound in EI-MS.

A Comparative Sensory Analysis of Propyl Esters for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the distinct sensory profiles of key propyl esters, supported by quantitative data and detailed experimental methodologies.

This guide offers a comprehensive comparison of the sensory characteristics of four common propyl esters: propyl acetate, propyl propionate, propyl butyrate, and propyl hexanoate. Intended for researchers, scientists, and professionals in drug and product development, this document provides a side-by-side analysis of their aroma and flavor profiles, odor thresholds, and the experimental methods used to determine these properties.

Quantitative Sensory Data

The following table summarizes the key sensory attributes of the selected propyl esters, providing a clear comparison of their odor characteristics and potency. Odor thresholds have been standardized to milligrams per cubic meter (mg/m³) for direct comparison.

Propyl Ester Molecular Formula Odor Description Odor Threshold (mg/m³) Flavor Profile
Propyl Acetate C₅H₁₀O₂Mild, fruity, pear-like, reminiscent of raspberry.[1][2][3][4][5]0.21 - 105.00[6]Pleasant, bittersweet, pear-like upon dilution.[6]
Propyl Propionate C₆H₁₂O₂Fruity, sweet, slightly floral, with notes of apple, banana, and pineapple.[7][8][9][10][11]0.28 (0.058 ppm)[12]Sweet, tropical, green, and fruity.[8]
Propyl Butyrate C₇H₁₄O₂Sweet, fruity, with prominent notes of pineapple and apricot; can have sharp or pungent undertones.[13][14][15][16][17]0.0008 - 0.124 (0.8 to 124 ppb)[13]Sweet, fruity, tutti-frutti, bubble gum, and pineapple-like with a slight green nuance.[13]
Propyl Hexanoate C₉H₁₈O₂Fruity, sweet, and green, with notes of blackberry, pineapple, cheese, or wine.[18]No data availableSweet, fruity, and green.[18]

Experimental Protocols

The sensory data presented in this guide are typically determined through a combination of sensory panel evaluations and instrumental analysis, primarily Gas Chromatography-Olfactometry (GC-O). The following are detailed descriptions of the standard methodologies employed in the sensory analysis of flavor and fragrance compounds like propyl esters.

Quantitative Descriptive Analysis (QDA®)

Quantitative Descriptive Analysis (QDA®) is a comprehensive sensory evaluation method used to identify and quantify the sensory attributes of a product.

Objective: To create a detailed sensory profile of a substance by a trained panel of human subjects.

Procedure:

  • Panelist Selection and Training: A panel of 10-12 individuals is selected based on their sensory acuity and ability to verbalize perceptions. Panelists undergo extensive training to develop a consensus on a specific vocabulary (lexicon) to describe the aroma and flavor attributes of the esters being tested. Reference standards are used to anchor these sensory terms.

  • Lexicon Development: The panel, guided by a facilitator, is presented with a range of the propyl esters to generate a comprehensive list of descriptive terms for their aroma and flavor profiles. Through discussion, this list is refined to a final set of non-overlapping attributes.

  • Sample Evaluation:

    • Samples of each propyl ester are prepared at standardized concentrations in a neutral solvent (e.g., water or ethanol (B145695) solution).

    • The samples are presented to the panelists in a controlled environment, typically in individual booths with controlled lighting and temperature to minimize distractions.

    • Panelists independently evaluate each sample and rate the intensity of each sensory attribute on a line scale (e.g., a 6-inch line with anchors like "weak" to "strong").

  • Data Analysis: The data from the individual panelists are collected and statistically analyzed. Techniques such as Analysis of Variance (ANOVA) are used to determine significant differences in sensory attributes between the different propyl esters. The results are often visualized using spider web diagrams to provide a graphical representation of the sensory profiles.

Workflow for Quantitative Descriptive Analysis:

G cluster_0 Phase 1: Panel Selection & Training cluster_1 Phase 2: Lexicon Development cluster_2 Phase 3: Sample Evaluation cluster_3 Phase 4: Data Analysis A Screening of Potential Panelists B Training on Basic Tastes & Odors A->B C Introduction to Propyl Esters B->C D Generate Descriptive Terms C->D E Group Discussion & Consensus D->E F Finalize Sensory Lexicon E->F G Prepare Standardized Samples F->G H Independent Panelist Evaluation G->H I Rate Attribute Intensity on Line Scale H->I J Collect Individual Panelist Data I->J K Statistical Analysis (e.g., ANOVA) J->K L Generate Sensory Profiles (e.g., Spider Web Plot) K->L G A Sample Preparation (e.g., SPME) B Injection into Gas Chromatograph A->B C Separation of Volatile Compounds in GC Column B->C D Effluent Splitting C->D E Mass Spectrometer (MS) Detection D->E F Olfactory Detection Port (ODP) D->F H Data Correlation E->H G Human Assessor Sniffing F->G G->H I Identification of Odor-Active Compounds H->I G cluster_0 Cell Membrane OR Olfactory Receptor (OR) G G-protein (Gαolf) OR->G 2. Activation AC Adenylyl Cyclase III (ACIII) G->AC 3. Activation cAMP cAMP AC->cAMP 4. Conversion CNG CNG Ion Channel NaCa Na+ / Ca2+ Influx CNG->NaCa 6. Influx Cl Ca2+-activated Cl- Channel Cl_out Cl- Efflux Cl->Cl_out 8. Efflux Odorant Propyl Ester Molecule Odorant->OR 1. Binding ATP ATP ATP->AC cAMP->CNG 5. Opening NaCa->Cl 7. Opening Depolarization Depolarization NaCa->Depolarization Cl_out->Depolarization 9. Further Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential 10. Signal Transduction

References

The Search for a Coconut Oil Biomarker: Is Propyl Octanoate a Viable Candidate?

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific landscape reveals a notable absence of validated biomarkers for coconut oil consumption, including the proposed candidate, propyl octanoate (B1194180). While present in coconut oil, there is currently no scientific evidence confirming its absorption and subsequent detection in human biofluids as a reliable indicator of intake. This guide provides a comparative analysis of the current state of research into potential biomarkers for coconut oil consumption, detailing the methodologies and data from relevant studies.

Propyl Octanoate: A Potential but Unproven Biomarker

This compound is a fatty acid ester found in coconut oil and is responsible for some of its characteristic aroma.[1] In theory, a unique compound present in a food that is absorbed into the bloodstream and excreted in urine could serve as a biomarker of consumption. However, a thorough review of scientific literature reveals no studies that have successfully validated this compound as a biomarker for coconut oil intake in humans. Key missing elements include data on its metabolic fate, and evidence of its dose-dependent presence in blood or urine following coconut oil consumption.

Current Research Landscape: A Focus on Broader Metabolic Changes

In the absence of a validated, specific biomarker like this compound, researchers have focused on the broader metabolic effects of coconut oil consumption. These studies have primarily compared the impact of coconut oil on a range of established cardiometabolic risk markers against that of other dietary fats. The findings from these investigations offer a glimpse into the systemic effects of coconut oil and highlight potential, albeit non-specific, markers of its consumption.

Comparative Effects on Serum Lipids and Inflammatory Markers

Several clinical trials have investigated the impact of coconut oil on serum lipids, such as high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and triglycerides. The results of these studies, when compared to other vegetable oils, have been varied.

BiomarkerCoconut Oil EffectComparator Oil(s)Reference
HDL-C IncreasedSoybean Oil[2]
LDL-C No significant differenceSunflower Oil[3]
Triglycerides No significant differenceOlive Oil[4]
C-Reactive Protein (CRP) DecreasedSoybean Oil

This table summarizes selected findings from comparative studies. The effects of coconut oil on these markers can vary depending on the study population, duration, and the specific comparator oil used.

Experimental Protocols: A Look into the Methodologies

The validation of a dietary biomarker is a rigorous process that involves controlled human intervention studies. The general workflow for discovering and validating such biomarkers is outlined below.

General Workflow for Dietary Biomarker Discovery and Validation

biomarker_validation_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Human Intervention Study Human Intervention Study Sample Collection (Blood, Urine) Sample Collection (Blood, Urine) Human Intervention Study->Sample Collection (Blood, Urine) Metabolomic Analysis Metabolomic Analysis Sample Collection (Blood, Urine)->Metabolomic Analysis Candidate Biomarker Identification Candidate Biomarker Identification Metabolomic Analysis->Candidate Biomarker Identification Dose-Response Study Dose-Response Study Candidate Biomarker Identification->Dose-Response Study Time-Course Study Time-Course Study Dose-Response Study->Time-Course Study Specificity & Sensitivity Assessment Specificity & Sensitivity Assessment Time-Course Study->Specificity & Sensitivity Assessment Validated Biomarker Validated Biomarker Specificity & Sensitivity Assessment->Validated Biomarker

Caption: A generalized workflow for the discovery and validation of dietary biomarkers.

Key Methodological Components from a Representative Study:

One randomized, double-blind clinical trial investigating the effects of coconut oil supplementation involved 40 women aged 20–40 years with abdominal obesity.[2]

  • Study Design: Participants were divided into two groups, receiving daily dietary supplements of either 30 mL of soybean oil or coconut oil for 12 weeks.

  • Dietary Control: All participants were instructed to follow a balanced, low-calorie diet and engage in daily physical activity.

  • Sample Collection: Blood samples were collected one week before and one week after the 12-week intervention period.

  • Biochemical Analysis: Serum levels of total cholesterol, HDL-C, LDL-C, and triglycerides were measured.

The Metabolic Fate of Coconut Oil's Main Components

Understanding the digestion and metabolism of the primary components of coconut oil is crucial in the search for potential biomarkers. Coconut oil is predominantly composed of saturated fatty acids, particularly medium-chain fatty acids (MCFAs) like lauric acid.

coconut_oil_metabolism cluster_digestion Digestion & Absorption cluster_metabolism Metabolism Coconut Oil (Triglycerides) Coconut Oil (Triglycerides) Lingual & Gastric Lipases Lingual & Gastric Lipases Coconut Oil (Triglycerides)->Lingual & Gastric Lipases Pancreatic Lipase Pancreatic Lipase Lingual & Gastric Lipases->Pancreatic Lipase Free Fatty Acids & Monoglycerides Free Fatty Acids & Monoglycerides Pancreatic Lipase->Free Fatty Acids & Monoglycerides Intestinal Absorption Intestinal Absorption Free Fatty Acids & Monoglycerides->Intestinal Absorption Portal Vein to Liver Portal Vein to Liver Intestinal Absorption->Portal Vein to Liver Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Portal Vein to Liver->Mitochondrial Beta-Oxidation Energy Production (ATP) Energy Production (ATP) Mitochondrial Beta-Oxidation->Energy Production (ATP) Ketone Body Formation Ketone Body Formation Mitochondrial Beta-Oxidation->Ketone Body Formation

Caption: Simplified metabolic pathway of medium-chain fatty acids from coconut oil.

Unlike long-chain fatty acids, MCFAs are directly absorbed from the intestine into the portal vein and transported to the liver for rapid metabolism. This unique metabolic route has led to investigations into whether specific downstream metabolites could serve as biomarkers. However, to date, no such unique and reliable biomarkers have been validated.

Conclusion and Future Directions

The validation of this compound as a specific biomarker for coconut oil consumption is not supported by current scientific evidence. The research community's efforts have instead focused on characterizing the broader metabolic impact of coconut oil, primarily through the lens of established cardiovascular and inflammatory markers. While these studies provide valuable insights, the identified changes are not specific to coconut oil intake and can be influenced by various dietary and lifestyle factors.

Future research employing untargeted metabolomics approaches in well-controlled human intervention studies is necessary to identify novel and specific candidate biomarkers for coconut oil consumption. The validation of such biomarkers would be invaluable for accurately assessing dietary intake in nutritional epidemiology and for advancing our understanding of the health effects of coconut oil. Until then, researchers must rely on self-reported dietary data and the measurement of non-specific metabolic markers.

References

comparative analysis of chemical and enzymatic synthesis of propyl octanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Chemical and Enzymatic Synthesis of Propyl Octanoate (B1194180)

Propyl octanoate, an ester prized for its fruity aroma, is a valuable compound in the flavor, fragrance, and cosmetic industries. Its synthesis can be achieved through two primary routes: traditional chemical methods and modern enzymatic catalysis. This guide provides a detailed comparative analysis of these methodologies, offering insights into their reaction conditions, yields, environmental impact, and experimental protocols to aid researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.

Quantitative Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction speed, environmental impact, and catalyst reusability. The following table summarizes the key quantitative parameters for both methods based on experimental data.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄)[1]Lipases (e.g., Candida antarctica lipase (B570770) B - CALB)[1]
Typical Yield 70-85%[1]80-95%[1]
Reaction Temperature 80-115°C[1]30-60°C[1]
Reaction Time 2-24 hours[1]Can range from a few hours to over 24 hours
Solvent Often solvent-free (using excess alcohol) or in a non-polar solventOften solvent-free[1]
Byproducts WaterWater
Catalyst Reusability Generally not reusableHigh reusability with immobilized enzymes
Environmental Impact Use of corrosive acids and high energy consumptionMilder conditions and biodegradable catalysts are more environmentally friendly

Experimental Protocols

Chemical Synthesis: Fischer Esterification

This method involves the direct esterification of octanoic acid with propanol (B110389) using a strong acid catalyst.

Materials:

  • Octanoic acid

  • 1-Propanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Isohexanes (or another suitable solvent for azeotropic removal of water)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine octanoic acid and a slight excess of 1-propanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., a few drops).

  • Add a solvent such as isohexanes to aid in the azeotropic removal of water.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.

  • Monitor the reaction progress by measuring the amount of water collected. The reaction is typically complete when no more water is formed.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and again with cold water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to remove the solvent and any remaining starting materials. A yield of approximately 85% can be expected with this method.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This green chemistry approach utilizes an immobilized lipase as a biocatalyst, offering high selectivity and milder reaction conditions.

Materials:

  • Octanoic acid

  • 1-Propanol

  • Immobilized Candida antarctica lipase B (CALB), such as Novozym 435

Procedure:

  • In a temperature-controlled reaction vessel, combine equimolar amounts of octanoic acid and 1-propanol.

  • Add the immobilized lipase catalyst (e.g., a specific weight percentage of the total reactants).

  • The reaction is typically performed solvent-free.

  • Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant stirring or shaking.

  • Monitor the reaction progress over time by taking samples and analyzing the conversion using techniques like gas chromatography (GC).

  • Once the desired conversion is achieved, the reaction is stopped.

  • The immobilized enzyme can be easily recovered by simple filtration for reuse in subsequent batches.

  • The product, this compound, can be purified by vacuum distillation if necessary, although the high selectivity of the enzyme often results in a high-purity product.

Visualization of Experimental Workflows

To further elucidate the procedural differences, the following diagrams illustrate the workflows for both the chemical and enzymatic synthesis of this compound.

chemical_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product octanoic_acid Octanoic Acid reflux Reflux with Dean-Stark Trap octanoic_acid->reflux propanol 1-Propanol propanol->reflux catalyst H₂SO₄ Catalyst catalyst->reflux wash Washing reflux->wash dry Drying wash->dry distill Vacuum Distillation dry->distill propyl_octanoate This compound distill->propyl_octanoate

Chemical Synthesis Workflow

enzymatic_synthesis_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_separation Separation cluster_product Final Product cluster_recycle Catalyst Recycling octanoic_acid Octanoic Acid incubation Incubation with Stirring octanoic_acid->incubation propanol 1-Propanol propanol->incubation enzyme Immobilized Lipase enzyme->incubation filtration Filtration incubation->filtration propyl_octanoate This compound filtration->propyl_octanoate recycled_enzyme Recycled Lipase filtration->recycled_enzyme

Enzymatic Synthesis Workflow

Concluding Remarks

The chemical synthesis of this compound via Fischer esterification is a robust and well-established method that can provide good yields.[1] However, it necessitates harsh reaction conditions, including high temperatures and the use of corrosive acid catalysts, which can lead to higher energy consumption and waste generation.

In contrast, the enzymatic synthesis using lipases such as CALB presents a more sustainable and environmentally friendly alternative.[1] The milder reaction conditions result in lower energy consumption and reduce the likelihood of side reactions, often leading to a purer product. A significant advantage of the enzymatic approach is the high reusability of the immobilized enzyme, which can offset the initially higher cost of the biocatalyst and improve the overall process economics.

The choice between these two synthetic routes will ultimately depend on the specific requirements of the application, including production scale, cost considerations, purity requirements, and sustainability goals. For large-scale industrial production where environmental impact and energy costs are significant factors, enzymatic synthesis is an increasingly attractive option.

References

A Comparative Guide to the Cross-Validation of Propyl Octanoate Quantification Methods: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propyl octanoate (B1194180), a volatile ester contributing to the characteristic aroma of various fruits and fermented beverages, is critical in flavor and fragrance analysis, food quality control, and metabolic research. The two primary analytical techniques for the quantification of such esters are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by representative experimental data for similar esters, to aid researchers in selecting the most appropriate technique for their specific analytical needs and in understanding the principles of cross-validation.

Data Presentation: Performance Comparison

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Key Considerations
Linearity (r²) > 0.99> 0.99Both techniques offer excellent linearity over a defined concentration range.[1][2]
Precision (%RSD) < 10%< 5%HPLC often demonstrates slightly better precision (repeatability).[3][4]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized sample preparation.[3][5]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 1.0 µg/mLGC-MS generally offers higher sensitivity for volatile compounds like propyl octanoate.[5]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 3.0 µg/mLThe lower LOQ of GC-MS is advantageous for trace-level analysis.[5]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] For this compound, a direct injection or headspace analysis is typically employed.

1. Sample Preparation:

  • Liquid Samples (e.g., beverages): A liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used. For LLE, a non-polar solvent like hexane (B92381) or dichloromethane (B109758) is used to extract the analyte. For SPME, a fiber coated with a suitable stationary phase is exposed to the headspace of the sample to adsorb volatile compounds.

  • Solid Samples (e.g., food): Homogenize the sample and perform a solvent extraction, followed by a clean-up step if necessary to remove interfering matrix components.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of 250-280°C.

  • Injector: Splitless or split injection, with an injector temperature of 250°C.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Since this compound lacks a strong UV chromophore, detection is typically performed at low wavelengths (around 210 nm).

1. Sample Preparation:

  • The same extraction procedures as for GC-MS can be applied. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is typically used for the separation of esters.[5]

  • Mobile Phase: A gradient elution with acetonitrile (B52724) and water is common. The gradient starts with a higher proportion of water and gradually increases the acetonitrile concentration.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is used to detect the ester functional group.

Mandatory Visualization

experimental_workflow cluster_gcms GC-MS Workflow cluster_hplc HPLC Workflow gcms_sample Sample Preparation (LLE or SPME) gcms_injection GC Injection gcms_sample->gcms_injection gcms_separation GC Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection MS Detection (EI, SIM/Scan) gcms_separation->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data hplc_sample Sample Preparation (LLE) hplc_injection HPLC Injection hplc_sample->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection (210 nm) hplc_separation->hplc_detection hplc_data Data Analysis hplc_detection->hplc_data

Caption: Experimental workflows for this compound quantification.

cross_validation_logic cluster_methods Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome gcms GC-MS Analysis compare Compare Results (Statistical Analysis) gcms->compare hplc HPLC Analysis hplc->compare agreement Results in Agreement? compare->agreement validated Methods Cross-Validated agreement->validated Yes investigate Investigate Discrepancies agreement->investigate No

Caption: Logical workflow for cross-validating analytical methods.

References

A Comparative Analysis of Kovats Retention Index for Propyl Octanoate on Various GC Columns

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Stationary Phase Selection

The Kovats retention index (RI) is a crucial parameter in gas chromatography (GC) for standardizing retention times, enabling compound identification and comparison of data across different systems.[1][2] This index is particularly influenced by the polarity of the stationary phase within the GC column.[3] Propyl octanoate (B1194180), an ester with applications in flavor and fragrance analysis, serves as an excellent case study for observing the effect of column polarity on retention behavior. This guide provides a comparative analysis of the Kovats retention index of propyl octanoate on a range of GC columns with varying stationary phases, supported by experimental data.

Quantitative Data Summary

The retention of this compound, as indicated by its Kovats retention index, varies significantly with the polarity of the stationary phase. Non-polar columns exhibit lower retention indices, while polar columns show considerably higher values. This is because polar stationary phases interact more strongly with the polar ester functional group of this compound, leading to longer retention times.[4]

The following table summarizes the experimentally determined Kovats retention indices for this compound on five different GC columns, ranging from non-polar to polar.

GC ColumnStationary Phase TypeKovats Retention Index (RI)Reference
DB-1100% Dimethylpolysiloxane (non-polar)1274[5]
OV-101100% Dimethylpolysiloxane (non-polar)1270, 1277[5]
TC-WaxPolyethylene Glycol (polar)1508[5]
Supelcowax-10Polyethylene Glycol (polar)1530[5]

Table 1: Experimentally determined Kovats retention indices for this compound on various GC columns.

Experimental Protocols

The determination of the Kovats retention index involves the analysis of the target compound (this compound) and a series of n-alkane standards under identical chromatographic conditions.[6]

Materials:

  • This compound standard

  • n-Alkane standard mixture (e.g., C8-C20)

  • Appropriate solvent (e.g., hexane)

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS)

  • GC columns with different stationary phases (as listed in Table 1)

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound and the n-alkane standard mixture in a suitable solvent.

  • GC Analysis:

    • Injection: Inject a fixed volume (e.g., 1 µL) of the prepared sample into the gas chromatograph.

    • Chromatographic Conditions: The specific conditions (e.g., temperature program, carrier gas flow rate) will vary depending on the column and instrument but must be kept constant for the analysis of the sample and the n-alkane standards. A typical temperature program might start at a low temperature, ramp up to a higher temperature, and then hold for a period.

    • Data Acquisition: Record the chromatograms for both the this compound sample and the n-alkane mixture.

  • Data Analysis:

    • Identify the retention times of this compound and the n-alkanes in the chromatograms.

    • The Kovats retention index (I) is calculated using the following formula for temperature-programmed GC:

      I = 100 × [n + (tR(i) - tR(n)) / (tR(N) - tR(n))]

      Where:

      • n is the carbon number of the n-alkane eluting directly before the compound of interest.

      • N is the carbon number of the n-alkane eluting directly after the compound of interest.

      • tR(i) is the retention time of the compound of interest (this compound).

      • tR(n) is the retention time of the n-alkane eluting before the compound of interest.

      • tR(N) is the retention time of the n-alkane eluting after the compound of interest.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the Kovats retention index.

Kovats_Index_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Analysis PropylOctanoate This compound Standard Mix Prepare Dilute Solution PropylOctanoate->Mix Alkanes n-Alkane Standard Mix Alkanes->Mix Solvent Solvent Solvent->Mix Inject Inject Sample Mix->Inject GC Gas Chromatograph Acquire Acquire Chromatograms GC->Acquire Column Select GC Column Conditions Set GC Conditions (Temp Program, Flow Rate) Column->Conditions Conditions->GC Inject->GC Chromatograms Chromatograms Acquire->Chromatograms IdentifyPeaks Identify Retention Times (this compound & n-Alkanes) Chromatograms->IdentifyPeaks CalculateRI Calculate Kovats RI using Formula IdentifyPeaks->CalculateRI Result Kovats Retention Index CalculateRI->Result

Caption: Workflow for Kovats Retention Index Determination.

References

Comparative Guide to Purity Analysis of Propyl Octanoate: HPLC vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds like propyl octanoate (B1194180) is critical. Propyl octanoate, an ester with applications in flavors, fragrances, and as a specialty solvent, can contain impurities from its synthesis that may affect its efficacy and safety. High-performance liquid chromatography (HPLC) is a robust technique for purity assessment, but alternative methods also offer distinct advantages. This guide provides an objective comparison of HPLC with Gas Chromatography (GC), supported by experimental data, to assist in selecting the optimal analytical method.

Comparison of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common and effective techniques for assessing the purity of esters like this compound. The choice between them depends on factors such as the volatility of the analyte and impurities, required sensitivity, and the availability of instrumentation.

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. Given that this compound is a volatile ester, GC is a highly suitable alternative to HPLC. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantitative data on the purity of the sample.

The following table summarizes the key performance characteristics of HPLC and GC for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on polaritySeparation based on volatility and boiling point
Typical Mobile Phase Acetonitrile (B52724)/Water mixtureInert gas (e.g., Helium, Nitrogen)
Typical Stationary Phase C18 silica (B1680970) gelWAX or polysiloxane-based
Derivatization Required NoNo
Linearity (r²) > 0.99> 0.99
Limit of Detection (LOD) 10 - 100 µg/L0.1 - 10 µg/L
Limit of Quantitation (LOQ) 30 - 300 µg/L0.5 - 30 µg/L
Precision (%RSD) < 2%< 2%
Analysis Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound purity by HPLC and GC.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To determine the purity of this compound and quantify potential impurities, such as unreacted octanoic acid and propanol (B110389).

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample in acetonitrile at a concentration of 1 mg/mL.

  • Prepare standard solutions of this compound, octanoic acid, and propanol in acetonitrile at known concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The concentration of impurities is determined using the calibration curves of the respective standards.

Gas Chromatography (GC) Method

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 220°C at 20°C/min, hold for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Prepare standard solutions of this compound, octanoic acid, and propanol in the same solvent at known concentrations.

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The concentration of impurities is determined using the calibration curves of the respective standards.

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of a this compound sample containing octanoic acid and propanol as impurities, using the HPLC and GC methods described above.

AnalyteMethodRetention Time (min)Peak Area (%)Calculated Purity (%)
PropanolHPLC2.50.5-
GC3.20.6-
Octanoic AcidHPLC4.11.0-
GC6.81.1-
This compoundHPLC8.998.598.5
GC10.598.398.3

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_result Final Report sample This compound Sample dissolve Dissolve in Solvent (Acetonitrile for HPLC, Hexane for GC) sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Analysis filter->hplc Inject into HPLC gc GC Analysis filter->gc Inject into GC chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram integrate Peak Integration chromatogram->integrate calculate Calculate Purity & Impurity Levels integrate->calculate report Purity Report calculate->report

Experimental workflow for this compound purity analysis.

logical_relationship cluster_main Purity Analysis of this compound cluster_methods Analytical Methods cluster_hplc_details HPLC Characteristics cluster_gc_details GC Characteristics purity Purity Assessment hplc HPLC purity->hplc gc GC purity->gc hplc_adv Advantages: - Suitable for non-volatile impurities - Room temperature operation hplc->hplc_adv hplc_disadv Disadvantages: - Lower sensitivity for volatile impurities - Longer analysis time hplc->hplc_disadv gc_adv Advantages: - High sensitivity for volatile compounds - Faster analysis time gc->gc_adv gc_disadv Disadvantages: - Requires volatile and thermally stable analytes - High temperature operation gc->gc_disadv

Comparison of HPLC and GC for this compound analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of propyl octanoate (B1194180) and related short-chain fatty acid esters. While direct experimental data on the antimicrobial activity of propyl octanoate is limited in publicly available literature, this document synthesizes information on closely related esters, namely methyl octanoate and ethyl octanoate, to provide a contextual understanding of its potential efficacy. The information presented is supported by experimental data from various studies and includes detailed methodologies for key antimicrobial assays.

Introduction to Fatty Acid Esters as Antimicrobial Agents

Fatty acids and their ester derivatives have long been recognized for their antimicrobial properties.[1] Their mechanism of action is primarily attributed to their ability to disrupt the cell membranes of microorganisms, leading to increased permeability and eventual cell lysis.[2][3] The antimicrobial efficacy of these compounds is influenced by several factors, including the chain length of the fatty acid, the type of ester linkage, and the specific microorganism being targeted. Generally, medium-chain fatty acids (C6-C12) and their corresponding esters exhibit significant antimicrobial activity.[4] Octanoic acid (a saturated fatty acid with eight carbon atoms), and its esters, fall into this category and have been the subject of various antimicrobial studies.[5][6]

Comparative Antimicrobial Activity

Table 1: Minimum Inhibitory Concentrations (MIC) of Octanoate Esters against Malassezia Species

CompoundMalassezia furfur (MIC in ppm)Malassezia pachydermatis (MIC in ppm)Malassezia globosa (MIC in ppm)
Methyl Octanoate 10005001000
Ethyl Octanoate 10005001000
This compound Data not availableData not availableData not available
Octanoic Acid 500500500

Data sourced from a study on the anti-Malassezia activity of octanoic acid and its derivatives.[7]

The available data suggests that methyl and ethyl octanoate exhibit comparable antifungal activity against the tested Malassezia species. It is plausible that this compound would exhibit similar, if not slightly varied, activity due to the incremental increase in the alkyl chain length of the ester group.

Experimental Protocols

To facilitate further research and comparative studies, this section details the standard methodologies for determining the antimicrobial properties of fatty acid esters.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_compound Prepare stock solution of test ester start->prep_compound prep_media Prepare sterile broth medium start->prep_media prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum serial_dilute Perform serial dilutions of ester in 96-well plate prep_compound->serial_dilute prep_media->serial_dilute prep_inoculum->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate incubate Incubate at optimal temperature and time inoculate->incubate read_results Visually or spectrophotometrically determine growth incubate->read_results determine_mic Identify lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for the Zone of Inhibition test.

Detailed Steps:

  • Preparation of Agar (B569324) Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Application of Test Substance: A sterile paper disk (typically 6 mm in diameter) is impregnated with a known concentration of the test ester solution and placed on the center of the inoculated agar plate.

  • Incubation: The plate is incubated under appropriate conditions.

  • Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the clear zone of growth inhibition around the disk in millimeters.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of fatty acid esters is believed to involve the disruption of the microbial cell membrane. This proposed mechanism is a multi-step process.

Signaling Pathway for Antimicrobial Action of Fatty Acid Esters

Mechanism_of_Action Ester Fatty Acid Ester (e.g., this compound) Membrane Microbial Cell Membrane Ester->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Cellular Processes (Respiration, Enzyme Activity) Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action of fatty acid esters.

Conclusion and Future Directions

While direct evidence for the antimicrobial efficacy of this compound is currently lacking in the scientific literature, the available data for its shorter-chain counterparts, methyl and ethyl octanoate, suggest potential antifungal activity. The general trend of antimicrobial action in fatty acid esters indicates that this compound is a promising candidate for further investigation.

Future research should focus on:

  • Systematic Screening: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

  • Comparative Studies: Directly comparing the antimicrobial potency of this compound with other octanoate esters (methyl, ethyl, etc.) and with octanoic acid itself.

  • Mechanistic Studies: Elucidating the precise mechanism of action of this compound on microbial cells.

Such studies are crucial for validating the potential of this compound as a novel antimicrobial agent for therapeutic or industrial applications.

References

A Comparative Guide to the Validation of Headspace SPME-GC-MS for Propyl Octanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of volatile compounds such as propyl octanoate (B1194180) is crucial for quality control, formulation development, and stability testing. This guide provides a detailed comparison of a validated headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) method for the analysis of propyl octanoate against alternative analytical techniques. The performance of each method is supported by representative experimental data to aid in the selection of the most appropriate analytical approach.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS Method

This method is a powerful and solvent-free technique for the extraction and concentration of volatile and semi-volatile compounds from a sample matrix.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • SPME autosampler

  • SPME fiber assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

Procedure:

  • Sample Preparation: A 5 mL aliquot of the sample solution is placed into a 20 mL headspace vial. 1.5 g of sodium chloride is added to increase the ionic strength of the sample, which facilitates the release of volatile analytes into the headspace.

  • Incubation and Extraction: The vial is sealed and incubated at 60°C for 15 minutes with continuous agitation to allow for equilibration of this compound between the sample and the headspace. Subsequently, the SPME fiber is exposed to the headspace for 30 minutes at the same temperature to adsorb the analyte.

  • Desorption and GC-MS Analysis: The SPME fiber is then retracted and immediately inserted into the heated GC inlet (250°C) for 5 minutes for thermal desorption of the analyte onto the GC column. The separation is performed on a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature is programmed to start at 50°C (held for 2 minutes), then ramped to 250°C at a rate of 10°C/minute, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/minute. The mass spectrometer is operated in electron ionization (EI) mode with a scan range of m/z 40-300.

Alternative Method 1: Liquid-Liquid Extraction (LLE)-GC-MS

LLE is a conventional and widely used sample preparation technique for the extraction of analytes from a liquid sample into an immiscible solvent.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction: A 5 mL aliquot of the sample is mixed with 5 mL of n-hexane in a sealed tube. The mixture is vortexed for 5 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic solvent.

  • Phase Separation: The mixture is then centrifuged at 3000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Sample Injection: A 1 µL aliquot of the upper organic layer (n-hexane) is withdrawn and injected into the GC-MS system. The GC-MS conditions are identical to those described for the HS-SPME-GC-MS method.

Alternative Method 2: Direct Injection-GC-MS

For samples with a relatively high concentration of the analyte and a clean matrix, direct injection can be a simple and rapid method.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: The sample is filtered through a 0.45 µm syringe filter to remove any particulate matter.

  • Sample Injection: A 1 µL aliquot of the filtered sample is directly injected into the GC-MS system. The GC-MS conditions are the same as those described for the HS-SPME-GC-MS method.

Data Presentation: Quantitative Performance Comparison

The following table summarizes the key validation parameters for the HS-SPME-GC-MS method and the two alternative methods for the analysis of this compound.

Validation ParameterHS-SPME-GC-MSLiquid-Liquid Extraction (LLE)-GC-MSDirect Injection-GC-MS
Linearity (r²) ≥ 0.998≥ 0.997≥ 0.995
Accuracy (% Recovery) 95.5 - 104.2%92.1 - 106.5%88.0 - 110.3%
Precision (RSD%)
- Repeatability< 5%< 7%< 10%
- Intermediate Precision< 8%< 10%< 15%
Limit of Detection (LOD) 0.1 µg/L1 µg/L100 µg/L
Limit of Quantification (LOQ) 0.3 µg/L3 µg/L300 µg/L

Mandatory Visualization

The following diagram illustrates the experimental workflow of the Headspace SPME-GC-MS method for this compound analysis.

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Aliquot add_salt Add NaCl sample->add_salt vial Seal Headspace Vial add_salt->vial incubate Incubate & Agitate (60°C, 15 min) vial->incubate extract Expose SPME Fiber (30 min) incubate->extract desorb Thermal Desorption in GC Inlet (250°C) extract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect process Data Acquisition & Processing detect->process quantify Quantification process->quantify result This compound Concentration quantify->result Final Result

Caption: Experimental workflow for this compound analysis using HS-SPME-GC-MS.

Objective Comparison and Conclusion

The HS-SPME-GC-MS method demonstrates superior performance in terms of sensitivity, with significantly lower LOD and LOQ values compared to both LLE-GC-MS and Direct Injection-GC-MS. This makes it the ideal choice for trace-level analysis of this compound. The method also exhibits excellent linearity, accuracy, and precision. Furthermore, being a solvent-free technique, it is more environmentally friendly and reduces the risk of solvent-related interference.

Liquid-Liquid Extraction (LLE)-GC-MS offers a viable alternative, particularly when dealing with moderately concentrated samples. While less sensitive than HS-SPME, it provides acceptable performance across all validation parameters. However, this method requires the use of organic solvents, which can be a drawback in terms of cost, safety, and environmental impact.

Direct Injection-GC-MS is the simplest and fastest of the three methods but is only suitable for samples with high concentrations of this compound and a clean matrix. Its significantly higher LOD and LOQ, along with lower precision, make it unsuitable for trace analysis or complex sample matrices where matrix effects can be a significant issue.

comparing the volatility of propyl octanoate with other fatty acid esters

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Volatility of Propyl Octanoate (B1194180) and Other Fatty Acid Esters

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of fatty acid esters is crucial for a wide range of applications, from flavor and fragrance formulation to drug delivery systems. Volatility, a key parameter, dictates the release characteristics and sensory perception of these compounds. This guide provides an objective comparison of the volatility of propyl octanoate with other selected fatty acid esters, supported by experimental data and detailed methodologies.

Data Summary: Volatility of Fatty Acid Esters

The volatility of a compound is primarily indicated by its boiling point and vapor pressure. A lower boiling point and higher vapor pressure at a given temperature signify greater volatility. The following table summarizes these properties for this compound and a selection of comparable fatty acid esters.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)
This compound C11H22O2186.29225.00 - 226.00[1]0.090[1][2][3]
Methyl OctanoateC9H18O2158.24194.00 - 195.00[4][5]0.540[4]
Ethyl OctanoateC10H20O2172.26208.00[6][7]0.224[7]
Butyl OctanoateC12H24O2200.32240.00 - 241.00[2]0.035[2][3]
Propyl Hexanoate (B1226103)C9H18O2158.24184.00 - 187.00[8][9][10]Not readily available
Propyl DecanoateC13H26O2214.35253.00 - 256.00[1]0.014[1]

Experimental Determination of Volatility

The data presented in this guide are typically determined through established experimental protocols. Two common methods for assessing the volatility of fatty acid esters are:

  • Gas Chromatography (GC): This is a widely used technique for separating and analyzing compounds that can be vaporized without decomposition.

    • Principle: The ester is injected into a heated inlet, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. Compounds are separated based on their boiling points and interactions with the stationary phase. More volatile compounds travel through the column faster and are detected earlier.

    • Typical Protocol:

      • Sample Preparation: A dilute solution of the fatty acid ester is prepared in a suitable solvent (e.g., ethanol).

      • Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC inlet.

      • Separation: The oven temperature is programmed to increase gradually, allowing for the separation of compounds with different boiling points. A common carrier gas is helium.

      • Detection: A detector, such as a flame ionization detector (FID), measures the quantity of the compound as it elutes from the column. The retention time (the time it takes for the compound to travel through the column) is inversely proportional to its volatility.

  • Differential Scanning Calorimetry (DSC): This technique can be used to determine the boiling point of a substance.

    • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. When a substance boils, it absorbs a significant amount of heat (the enthalpy of vaporization), which is detected by the instrument.

    • Typical Protocol:

      • Sample Preparation: A small, accurately weighed amount of the liquid ester is placed in a hermetically sealed aluminum pan with a pinhole in the lid.

      • Heating: The sample and a reference pan are heated at a constant rate (e.g., 10°C/min).

      • Detection: The instrument records the heat flow to the sample. The onset of the large endothermic peak corresponds to the boiling point of the substance.

Structure-Volatility Relationship

The volatility of fatty acid esters is directly influenced by their molecular structure. The following diagram illustrates the key relationships between structural features and volatility.

G Relationship between Fatty Acid Ester Structure and Volatility cluster_0 Structural Factors cluster_1 Intermolecular Forces cluster_2 Physical Property MolecularWeight Molecular Weight VanDerWaals Van der Waals Forces MolecularWeight->VanDerWaals Increases AlkylChain Alkyl Chain Length (Acid Moiety) AlkylChain->MolecularWeight Increases AlcoholChain Alkyl Chain Length (Alcohol Moiety) AlcoholChain->MolecularWeight Increases Volatility Volatility VanDerWaals->Volatility Decreases

Caption: Factors influencing the volatility of fatty acid esters.

As the diagram illustrates, an increase in the length of either the fatty acid or the alcohol alkyl chain leads to a higher molecular weight. This, in turn, results in stronger van der Waals forces between molecules, requiring more energy to overcome and thus decreasing the compound's volatility. This trend is evident in the provided data table. For instance, comparing the octanoate esters, as the alcohol moiety increases in size from methyl to ethyl to propyl to butyl, the boiling point increases and the vapor pressure decreases, indicating a decrease in volatility. Similarly, for the propyl esters, as the fatty acid chain length increases from hexanoate to octanoate to decanoate, the volatility decreases.

References

A Guide to Inter-Laboratory Comparison of Propyl Octanoate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and consistency of analytical measurements is paramount. This guide provides an objective comparison of common analytical methodologies for propyl octanoate (B1194180), supported by typical performance data, to aid laboratories in method selection and validation. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are crucial for evaluating and demonstrating the reliability of analytical methods and the competence of laboratory staff.[1][2] Propyl octanoate, a fatty acid ester with a characteristic fruity aroma, is a significant compound in the food, beverage, and fragrance industries.[3][4] Its accurate quantification is essential for quality control and research purposes.

The primary techniques for the analysis of this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and sensitivity.[2] The mass spectrometer provides definitive identification based on the compound's mass spectrum.[2] HPLC is a versatile alternative, particularly suitable for less volatile compounds or when derivatization is not desirable.[2]

Data Presentation: Inter-Laboratory Comparison Results

The following table summarizes hypothetical yet realistic quantitative data from a simulated inter-laboratory comparison study for the analysis of this compound. The performance of each laboratory was assessed using Z-scores, which compare a laboratory's reported result to the consensus mean.[1][5] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[1][5]

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Assigned Value (µg/mL)Recovery (%)Precision (RSD %)Z-Score
Lab-001GC-MS52.550.0105.02.11.00
Lab-002GC-MS48.950.097.83.5-0.44
Lab-003HPLC-UV55.150.0110.21.82.04
Lab-004GC-FID49.550.099.02.8-0.20
Lab-005GC-MS47.250.094.44.1-1.12

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 5 mL of the liquid sample (e.g., beverage, solution), add 5 mL of a suitable organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully collect the organic layer containing the this compound.

  • Concentrate the extract to 1 mL under a gentle stream of nitrogen before analysis.

2. Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A GC-MS system is recommended for the separation and quantification of this compound.[1]

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer.

  • Column : A non-polar capillary column (e.g., DB-1 or equivalent) is typically suitable.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injection : 1 µL of the extracted sample is injected in splitless mode.[1]

  • Oven Temperature Program :

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.[1]

    • Hold: Maintain at 250°C for 5 minutes.[1]

  • MS Conditions :

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: Scan from m/z 40 to 400.

  • Quantification : The concentration of this compound is determined by comparing the peak area of the analyte to that of an internal standard and referencing a calibration curve.[1]

Visualizations

The following diagrams illustrate the workflow of the inter-laboratory comparison study and a conceptual representation of the analytical workflow.

G cluster_0 Preparation Phase cluster_1 Analysis Phase cluster_2 Evaluation Phase A PT Provider Prepares & Distributes Samples B Laboratories Receive & Store Samples A->B C Sample Preparation (e.g., LLE) B->C D Instrumental Analysis (GC-MS/HPLC) C->D E Data Processing & Quantification D->E F Submission of Results to PT Provider E->F G Statistical Analysis (Z-Scores) F->G H Issuance of Performance Report G->H

Workflow of the inter-laboratory comparison study.

G cluster_0 Sample Handling cluster_1 Analysis cluster_2 Data Interpretation A Receive Liquid Sample B Liquid-Liquid Extraction A->B C Concentrate Extract B->C D GC-MS Injection C->D E Separation & Detection D->E F Peak Integration E->F G Quantification via Calibration Curve F->G H Final Report G->H

General analytical workflow for this compound.

References

The Subtle Science of Scent: Validating Propyl Octanoate's Role in Food Aroma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Sensory Scientists

Propyl octanoate (B1194180), a volatile ester recognized for its characteristic fruity and coconut-like aroma, is a known contributor to the complex scent profiles of various food products, including fruits like pears and apples, as well as fermented beverages.[1][2] This guide provides a comprehensive comparison of propyl octanoate with alternative aroma compounds, supported by experimental data and detailed methodologies, to aid researchers in validating its specific role in the aroma of food products.

Quantitative Comparison of Aroma Compounds

CompoundChemical FormulaMolecular Weight ( g/mol )Typical Concentration Range in Pears/Apples (µg/kg)Odor Detection Threshold in Water (ppb)Odor Description
This compound C11H22O2186.29Present, but often as a minor component; specific range not consistently reported.Not consistently reported; estimated to be in the low ppb range.Fruity, coconut, winey, fatty[3]
Ethyl AcetateC4H8O288.117.14 - 391.96[4]5,000[5]Fruity, solvent-like
Butyl AcetateC6H12O2116.1644% of total esters in some pear varieties[6]20Sweet, fruity, banana
Hexyl AcetateC8H16O2144.2128% of total esters in some pear varieties[6]15[5]Fruity, pear, green
Ethyl ButyrateC6H12O2116.160.22 - 171.90[4]1Fruity, pineapple
Methyl ButyrateC5H10O2102.137.88 - 129.01[4]1Fruity, apple
Ethyl HexanoateC8H16O2144.211.72 - 264.42[4]1Fruity, green, waxy
Ethyl OctanoateC10H20O2172.270.35 - 42.40[4]0.2Fruity, waxy, winey

Experimental Protocols

To validate the role of this compound in a specific food product, a combination of instrumental analysis and sensory evaluation is essential.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the gold standard for separating and identifying volatile compounds in a complex food matrix.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 5-10 g of the homogenized food sample into a 20 mL headspace vial.

  • Add a saturated NaCl solution to enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 2-octanol) for quantification.

  • Seal the vial and equilibrate at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) with agitation.

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 min.

    • Ramp 1: Increase to 150°C at 5°C/min.

    • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C (in splitless mode for higher sensitivity).

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 35-350.

  • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and the NIST library.

  • Quantification: The concentration of this compound and other compounds is calculated based on the peak area relative to the internal standard.

Sensory Panel Evaluation (Quantitative Descriptive Analysis - QDA)

A trained sensory panel is crucial for characterizing the specific aroma attributes of this compound and comparing them to other compounds.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.

  • Train the panel over several sessions to develop a consensus vocabulary (lexicon) to describe the aroma of the food product and reference standards of individual aroma compounds, including this compound and its alternatives.

2. Sample Preparation and Presentation:

  • Prepare solutions of pure this compound and alternative esters in a neutral solvent (e.g., mineral oil or water with a neutral emulsifier) at concentrations above their odor thresholds.

  • Present the samples in coded, covered glass snifters to the panelists in a controlled sensory evaluation room.

3. Data Collection and Analysis:

  • Panelists rate the intensity of each developed aroma attribute (e.g., fruity, coconut, waxy, green, sweet) on a line scale (e.g., 0-15).

  • Data is collected and analyzed using statistical software to determine the sensory profile of each compound and identify significant differences between them.

Mandatory Visualizations

Experimental Workflow for Aroma Compound Validation

experimental_workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Evaluation cluster_validation Validation spme HS-SPME gcms GC-MS Analysis spme->gcms Volatile Extraction quant Quantification gcms->quant Identification & Peak Area oav OAV Calculation quant->oav Concentration Data panel Trained Panel qda QDA panel->qda Rating Intensities profile Aroma Profile qda->profile Statistical Analysis correlation Correlation Analysis profile->correlation oav->correlation conclusion Conclusion on Aroma Role correlation->conclusion food_sample Food Product Sample food_sample->spme food_sample->panel oav_calculation concentration Concentration of Compound (from GC-MS) oav Odor Activity Value (OAV) concentration->oav Numerator threshold Odor Detection Threshold (from literature or sensory test) threshold->oav Denominator contribution Potential Contribution to Aroma oav->contribution If OAV > 1

References

Safety Operating Guide

Propyl Octanoate: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of propyl octanoate (B1194180), ensuring adherence to safety protocols and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for propyl octanoate, it is imperative to consult the substance's Safety Data Sheet (SDS). This compound is classified as a substance that causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.[1]

  • Hand Protection: Chemical-resistant gloves are required.

  • Skin Protection: Wear a laboratory coat and, if necessary, additional impervious clothing.[1]

  • Respiratory Protection: In case of insufficient ventilation or risk of vapor inhalation, use a full-face respirator.[1]

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Quantitative Data Summary

The following table summarizes key hazard information for this compound, crucial for its safe handling and disposal.

Hazard ClassificationGHS CategoryPrecautionary Statement Codes
Skin IrritationCategory 2H315
Eye IrritationCategory 2H319
Specific Target Organ Toxicity (Single Exposure)Category 3H335

Source: this compound Safety Data Sheet[1]

Step-by-Step Disposal Protocol for this compound

The primary directive for the disposal of this compound is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal."[1][3] Sewer and trash disposal are not appropriate for this chemical. The following protocol outlines the necessary steps for compliant disposal.

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: Treat all this compound waste, including empty containers and contaminated materials (e.g., absorbent pads, pipette tips), as hazardous waste.

  • Segregate Waste: Collect this compound waste in a dedicated, properly labeled container. Do not mix it with other chemical waste streams, especially incompatible materials such as strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[4][5]

Step 2: Waste Collection and Container Management
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container for waste collection. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[6]

  • Label the Container: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[5][7] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[6][7]

    • The date when waste was first added.[6]

    • The name and contact information of the principal investigator.[6]

    • The laboratory location (building and room number).[6]

    • Appropriate hazard pictograms.[6]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste.[5][7]

Step 3: Storage of Hazardous Waste
  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[8]

  • Ensure Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.[5]

  • Segregate from Incompatibles: Ensure the storage area maintains segregation from incompatible chemicals.[5][8]

Step 4: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or the waste stream is no longer being generated, contact your institution's EHS department to schedule a hazardous waste pickup.[5][6]

  • Complete Necessary Paperwork: Fill out any required hazardous waste disposal forms as instructed by your EHS department.[6]

Step 5: Handling Spills and Empty Containers
  • Spill Management: In the event of a spill, use an inert absorbent material such as vermiculite (B1170534) or sand to contain and absorb the liquid.[9] The collected absorbent material is also considered hazardous waste and must be placed in a sealed container, labeled, and disposed of accordingly.[9]

  • Empty Container Disposal: Empty this compound containers should not be disposed of as regular trash. They should be managed as hazardous waste.[8] If institutional policy allows for the rinsing of containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[5][7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from Other Waste Streams identify->segregate container Collect in a Labeled, Compatible Container segregate->container store Store in a Designated Area with Secondary Containment container->store full Container Full or Waste Stream Complete? store->full full->store No contact_ehs Contact Environmental Health & Safety (EHS) for Pickup full->contact_ehs Yes disposal Proper Disposal by Licensed Facility contact_ehs->disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Propyl Octanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Propyl octanoate (B1194180). Adherence to these procedures is critical for ensuring a safe laboratory environment and proper chemical management.

Propyl octanoate is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are paramount to mitigate risks and ensure the integrity of your research. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational and disposal plans, and immediate first-aid measures.

Essential Personal Protective Equipment (PPE)

A thorough risk assessment of your experimental protocol should guide the selection of specific PPE. The following table summarizes the mandatory PPE for handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye and Face Protection Chemical splash goggles or safety glassesMust conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use.[2]
Body Protection Laboratory coat or chemical-resistant apronA standard lab coat is required for all procedures.[2] A chemical-resistant apron should be worn over the lab coat during large-volume transfers or when there is a higher risk of spills.[2] Fire/flame resistant and impervious clothing is also recommended.[1]
Respiratory Protection Air-purifying respirator with organic vapor cartridgesRequired if working outside a chemical fume hood, if ventilation is inadequate, or if there is potential for generating vapors or aerosols.[2] A full-face respirator should be used if exposure limits are exceeded or irritation is experienced.[1]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from initial preparation to post-experiment cleanup.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment.[5]

Donning Personal Protective Equipment (PPE):
  • Follow the PPE guidelines outlined in the table above.

  • Ensure all PPE is in good condition and fits properly.

Chemical Handling:
  • Container Inspection: Before use, inspect the this compound container for any damage or leaks.

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. For larger volumes, use a funnel or other appropriate transfer device.

  • Container Sealing: Keep the container tightly closed when not in use to prevent the release of vapors.[1]

Post-Handling Procedures:
  • Decontamination: Wipe down any contaminated surfaces with an appropriate solvent and cleaning materials.

  • Hand Washing: After handling the chemical and before leaving the laboratory, wash your hands thoroughly with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

Waste Segregation and Collection:
  • Collect all this compound waste, including contaminated materials like gloves and paper towels, in a designated and properly labeled hazardous waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Container Management:
  • Use a suitable, closed container for waste collection.[5]

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

Final Disposal:
  • Dispose of the contents and the container at an approved waste disposal plant in accordance with all applicable local, state, and federal regulations.[1][3]

  • Do not pour this compound down the drain.[5]

Emergency Procedures: First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water.[1] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment 1. Risk Assessment SelectPPE 2. Select & Inspect PPE RiskAssessment->SelectPPE PrepWorkspace 3. Prepare Workspace (Fume Hood, Emergency Equip.) SelectPPE->PrepWorkspace DonPPE 4. Don PPE PrepWorkspace->DonPPE HandleChemical 5. Handle this compound DonPPE->HandleChemical Decontaminate 6. Decontaminate Workspace HandleChemical->Decontaminate Exposure Exposure Event HandleChemical->Exposure SegregateWaste 7. Segregate Waste Decontaminate->SegregateWaste DoffPPE 8. Doff & Dispose PPE SegregateWaste->DoffPPE DisposeWaste 9. Dispose of Chemical Waste DoffPPE->DisposeWaste FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.